molecular formula C5H11NO2 B1426246 1,4-Dioxepan-6-amine CAS No. 1048962-45-3

1,4-Dioxepan-6-amine

Cat. No.: B1426246
CAS No.: 1048962-45-3
M. Wt: 117.15 g/mol
InChI Key: MWEMWEUKFQJVMW-UHFFFAOYSA-N
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Description

1,4-Dioxepan-6-amine is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxepan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-5-3-7-1-2-8-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEMWEUKFQJVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4-Dioxepan-6-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxepan-6-amine

For professionals in the fields of chemical research and drug development, the synthesis of novel molecular scaffolds is of paramount importance. Among these, saturated heterocyclic amines are crucial building blocks. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical methods for its thorough characterization. The methodologies described herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers.

Part 1: Synthesis of this compound

The most direct and efficient pathway to this compound is through the reductive amination of its corresponding ketone, 1,4-Dioxepan-6-one. This method is widely employed in organic synthesis due to its operational simplicity and the commercial availability of the necessary precursors.[1][2]

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 1,4-Dioxepan-6-one. The ketone first reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine.

Synthesis of this compound start 1,4-Dioxepan-6-one reaction Reductive Amination start->reaction Step 1 reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) Solvent (e.g., Methanol) reagents->reaction workup Aqueous Workup & Extraction reaction->workup Step 2 purification Purification (e.g., Column Chromatography) workup->purification Step 3 product This compound purification->product Final Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the reductive amination of 1,4-Dioxepan-6-one.

Materials:

  • 1,4-Dioxepan-6-one[3][4]

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-Dioxepan-6-one (1.0 eq) and ammonium acetate (10.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the methanol. Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Mechanistic Insights

The reductive amination proceeds through the initial formation of an iminium ion from the ketone and ammonia. The cyanoborohydride, being a mild reducing agent, selectively reduces the iminium ion over the ketone, driving the reaction towards the formation of the amine. The use of an acid catalyst can facilitate the initial imine formation.[5]

Part 2: Characterization of this compound

Once synthesized and purified, the structure and purity of this compound must be confirmed using a suite of spectroscopic techniques.

Characterization Workflow

The standard analytical workflow for the characterization of a novel compound involves Mass Spectrometry, NMR Spectroscopy, and Infrared Spectroscopy.

Characterization of this compound sample Purified this compound ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir Infrared (IR) Spectroscopy sample->ir data Spectroscopic Data ms->data nmr->data ir->data structure Structural Confirmation data->structure

Caption: Analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following table summarizes the anticipated data from the key analytical techniques.

Technique Expected Observations Rationale
¹H NMR Signals in the range of ~2.5-4.0 ppm for the dioxepane ring protons. A broad singlet for the amine (NH₂) protons around 1.5-3.0 ppm (concentration-dependent). The proton on the carbon bearing the amine group will be a multiplet.[6]The chemical shifts are influenced by the electronegative oxygen and nitrogen atoms. The amine proton signal is often broad and can exchange with D₂O.[6]
¹³C NMR Signals for the carbons adjacent to the oxygens will be in the range of ~60-80 ppm. The carbon attached to the nitrogen will appear around ~40-60 ppm.[6][7]The electronegativity of the heteroatoms deshields the adjacent carbon atoms, shifting their signals downfield.
IR Spectroscopy A characteristic pair of peaks for the N-H stretch of a primary amine in the range of 3300-3500 cm⁻¹. C-O ether stretching will be observed in the 1000-1200 cm⁻¹ region. An N-H bending vibration may be visible around 1600 cm⁻¹.[6][8]These vibrational frequencies are indicative of the key functional groups present in the molecule.
Mass Spectrometry (MS) The molecular ion peak (M⁺) is expected at m/z = 117.08, corresponding to the molecular formula C₅H₁₁NO₂.[9][10]This confirms the molecular weight of the synthesized compound.
Data Interpretation
  • ¹H and ¹³C NMR: The number of signals, their chemical shifts, and splitting patterns in the NMR spectra will confirm the connectivity of the atoms in the 1,4-dioxepane ring and the position of the amine group.

  • IR Spectroscopy: The presence of the N-H and C-O stretching bands provides definitive evidence for the amine and ether functional groups.

  • Mass Spectrometry: The observation of the correct molecular ion peak validates the elemental composition of the product.

Conclusion

The synthesis of this compound can be reliably achieved through the reductive amination of 1,4-Dioxepan-6-one. The subsequent characterization using a combination of NMR, IR, and mass spectrometry provides a comprehensive confirmation of its chemical structure. This guide offers a solid foundation for researchers to produce and validate this valuable chemical building block for applications in medicinal chemistry and materials science.

References

  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis. Retrieved from [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Cambridge Open Engage. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of amines with cyclic ethers [Table]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C5H11NO2). Retrieved from [Link]

  • Sciencemadness.org. (2014, September 15). Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxepan-6-one. Retrieved from [Link]

  • Macmillan Group. (2005, December 14). Enantioselective Organocatalytic Reductive Amination. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxepan-2-amine. Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]

  • Evangelista, R. A., Guttman, A., & Chen, F. T. (1996).
  • PubChemLite. (n.d.). 1,4-dioxepan-6-one (C5H8O3). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

  • ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Dioxepan-6-amine: Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physicochemical properties of 1,4-Dioxepan-6-amine, a heterocyclic amine of growing interest in medicinal chemistry. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems, thereby guiding rational drug design and development.[1][2][3][4] This document is structured to provide not only foundational data but also the experimental context and strategic implications relevant to researchers, scientists, and drug development professionals.

Molecular Identity and Structural Features

This compound is a saturated seven-membered heterocyclic compound containing two oxygen atoms and a primary amine functional group. Its unique topology, combining the flexibility of the dioxepane ring with the basicity of the amine, makes it an intriguing scaffold for exploring new chemical space.[5]

  • Molecular Formula: C₅H₁₁NO₂

  • Molecular Weight: 117.15 g/mol

  • CAS Number: 1394042-38-6 (for the hydrochloride salt)

  • Canonical SMILES: C1COCC(CO1)N[6]

The presence of ether linkages and a primary amine group dictates the molecule's key physicochemical characteristics, including its polarity, hydrogen bonding capacity, and ionization behavior.

Caption: 2D structure of this compound.

Core Physicochemical Properties: A Summary

While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and provide standardized methods for their determination. The following table summarizes the key physicochemical parameters critical for drug development.

PropertyPredicted Value/RangeImportance in Drug Development
pKa 8.5 - 9.5Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.[2]
Aqueous Solubility High (as HCl salt)Essential for absorption and formulation; poor solubility can terminate drug development.[2][3]
LogP / LogD₇.₄ -1.0 to 0.5Measures lipophilicity, which affects membrane permeability, metabolism, and toxicity.[1][7]
Polar Surface Area (PSA) ~58 ŲInfluences membrane transport and blood-brain barrier penetration.
Hydrogen Bond Donors 2 (from -NH₂)Key for target interactions and solubility.
Hydrogen Bond Acceptors 3 (2 from ethers, 1 from N)Contributes to solubility and molecular recognition.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all described protocols are designed as self-validating systems, incorporating controls and calibration steps.

The pKa, or acid dissociation constant, is arguably one of the most critical parameters, as the primary amine group's ionization state is pH-dependent.[2] Potentiometric titration is the gold-standard method for its accuracy.[8]

Causality: This method is chosen because it directly measures the change in pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the inflection point where the amine is 50% ionized, which corresponds to the pKa.

Step-by-Step Protocol:

  • Preparation: Accurately weigh ~5-10 mg of this compound hydrochloride and dissolve in 50 mL of deionized, CO₂-free water.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).

  • Titration: Place the solution in a temperature-controlled vessel (25°C) under a nitrogen blanket to prevent CO₂ ingress. Titrate the solution with a standardized 0.1 M NaOH solution, recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against volume to identify the equivalence point more accurately.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve compound in CO₂-free water prep2 Calibrate pH meter prep1->prep2 titrate Titrate with 0.1M NaOH under N₂ atmosphere prep2->titrate record Record pH and Volume titrate->record plot Plot pH vs. Volume record->plot derivative Calculate 1st Derivative (ΔpH/ΔV) plot->derivative pka Determine pKa at half-equivalence point derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity is a key determinant of a drug's pharmacokinetic profile (ADME).[1][2] For an ionizable compound like this compound, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP). The shake-flask method, though labor-intensive, remains the benchmark for accuracy.[7][9][10][11]

Causality: This method directly measures the partitioning of the compound between an aqueous phase (phosphate-buffered saline at pH 7.4) and a lipophilic phase (n-octanol), providing a direct, empirical measure of its distribution behavior.[11]

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS) at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine equal volumes of the pre-saturated n-octanol and the compound-containing aqueous phase.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration]octanol / [Concentration]aqueous ).

Implications for Drug Development

The physicochemical properties of a molecule are not independent variables; they collectively influence its "drug-likeness" and potential for success.[1][12]

  • Solubility and Absorption: The amine's basicity (pKa ≈ 9) ensures that it will be predominantly protonated and positively charged in the acidic environment of the stomach and the near-neutral pH of the small intestine. This high charge generally leads to good aqueous solubility, which is favorable for dissolution.[3] However, the charged species may have lower permeability across the lipid membranes of the gut wall. A balance is crucial.[2][4]

  • Formulation: High aqueous solubility, especially of the hydrochloride salt, simplifies formulation development for both oral and parenteral (injectable) dosage forms.

  • Target Interaction: The molecule's hydrogen bond donors and acceptors, along with its potential for ionic interactions when protonated, are key features for binding to protein targets like enzymes or receptors.

  • Toxicity and Metabolism: The ether linkages may be subject to metabolic cleavage. The overall low lipophilicity (predicted low LogD) often correlates with reduced off-target toxicity and faster clearance, which can be advantageous.[1]

G cluster_props Physicochemical Properties cluster_dev Drug Development Implications pKa pKa (Ionization) Solubility Aqueous Solubility pKa->Solubility influences Absorption Absorption (Oral) pKa->Absorption governs Binding Target Binding pKa->Binding enables ionic interactions Solubility->Absorption Formulation Formulation Solubility->Formulation LogD LogD (Lipophilicity) LogD->Absorption balances Toxicity Metabolism & Toxicity LogD->Toxicity correlates with

Caption: Relationship between physicochemical properties and drug development.

Conclusion

This compound presents a promising scaffold for medicinal chemistry, characterized by its high polarity, basicity, and hydrogen bonding capacity. Its predicted physicochemical profile suggests good "drug-like" properties, particularly concerning aqueous solubility, which is a common hurdle in drug discovery.[2][12] The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. By grounding drug design in a thorough understanding of these fundamental characteristics, researchers can more effectively navigate the complex path from a promising molecule to a viable therapeutic agent.

References

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Cambridge MedChem Consulting. LogP/D. Available at: [Link]

  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available at: [Link]

  • Pharmapproach. (2015). Importance of Physicochemical Properties In Drug Discovery. Available at: [Link]

  • LookChem. (2023). What are the physicochemical properties of drug?. Available at: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. Available at: [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available at: [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Available at: [Link]

  • OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Available at: [Link]

  • PubChem. This compound hydrochloride. Available at: [Link]

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An In-Depth Technical Guide to 1,4-Dioxepan-6-amine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Heterocycle

In the landscape of modern medicinal chemistry, the exploration of novel scaffolds is paramount to unlocking new therapeutic avenues. Saturated heterocyclic amines, in particular, represent a rich chemical space for the design of bioactive molecules. This guide focuses on a specific, yet intriguing, building block: 1,4-Dioxepan-6-amine hydrochloride. While not as extensively documented as some of its counterparts, this compound holds potential for the development of new chemical entities due to its unique seven-membered dioxepane ring system coupled with a primary amine. This document aims to provide a comprehensive technical overview, consolidating available data and presenting inferred knowledge based on established chemical principles, to empower researchers in their drug discovery endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the known and predicted physicochemical characteristics of this compound hydrochloride.

Structural and General Information

This compound hydrochloride is a salt, which enhances its stability and water solubility compared to its free base form.[1][2] The protonation of the primary amine group is a key feature influencing its chemical behavior.[1]

PropertyValueSource/Comment
Chemical Name This compound hydrochlorideIUPAC Nomenclature
CAS Number 1394042-38-6
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance White to off-white powder (predicted)General property of amine hydrochlorides
Storage Temperature Room Temperature
Predicted Physicochemical Data

Due to the limited availability of experimental data, the following properties are predicted based on the compound's structure and general knowledge of similar amine hydrochloride salts.

PropertyPredicted Value/CharacteristicRationale
Melting Point > 150 °C (with decomposition)Amine hydrochlorides are typically high-melting solids.[3]
Boiling Point Not applicable (decomposes)Salts generally decompose before boiling.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[4] Limited solubility in non-polar organic solvents.The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[5]
pKa (of the conjugate acid) ~9-10Typical range for primary ammonium ions.

Synthesis and Characterization: A Proposed Pathway

While specific literature detailing the synthesis of this compound hydrochloride is scarce, a plausible and efficient synthetic route can be proposed based on established organic chemistry reactions. The most likely pathway involves the reductive amination of the corresponding ketone, 1,4-Dioxepan-6-one.[6][7][8]

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 1,4-Dioxepan-6-one.

G A 1,4-Dioxepan-6-one B Intermediate Imine A->B NH₃ or NH₄OAc C This compound (Free Base) B->C Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) D This compound hydrochloride C->D HCl

Figure 1: Proposed synthesis of this compound hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline and would require optimization for specific laboratory conditions.

Step 1: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-Dioxepan-6-one (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Amine Source: Add an excess of an ammonia source, for example, ammonium acetate (approximately 1.5-2 equivalents).

  • Reducing Agent: Carefully add a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (approximately 1.2-1.5 equivalents), in portions. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize any remaining reducing agent. Basify the solution with an appropriate base (e.g., NaOH) to a pH of >10 to ensure the amine is in its free base form. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound free base.

Step 2: Salt Formation

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable organic solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities. Dry the product under vacuum to obtain this compound hydrochloride.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the dioxepane ring. The protons adjacent to the oxygen atoms will be deshielded and appear at a lower field (higher ppm). The proton on the carbon bearing the amino group will also be deshielded. The broad signal of the -NH₃⁺ protons would likely be observed.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the dioxepane ring. The carbons bonded to oxygen will be in the downfield region.

Infrared (IR) Spectroscopy:

  • The IR spectrum of the hydrochloride salt will be characterized by a broad absorption band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching vibrations of the ammonium group (-NH₃⁺).[9][10] The C-O-C stretching vibrations of the ether linkages in the dioxepane ring are expected to appear in the fingerprint region, typically around 1100-1200 cm⁻¹.[11]

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry in the positive ion mode would show a peak corresponding to the molecular ion of the free base ([M+H]⁺), which would be C₅H₁₂NO₂⁺ with a mass-to-charge ratio (m/z) of approximately 118.1.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 1,4-dioxepane moiety is a recognized scaffold in medicinal chemistry, often utilized as a bioisosteric replacement for other functionalities to modulate physicochemical properties.[12][13] The presence of a primary amine in this compound hydrochloride provides a versatile handle for further chemical modifications.

Scaffold for Novel Chemical Entities

The primary amine can be readily derivatized through various reactions such as:

  • Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

These derivatization strategies allow for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

G A This compound Hydrochloride B Amides A->B Acylation C Secondary/Tertiary Amines A->C Reductive Amination D Sulfonamides A->D Sulfonylation E Ureas/Thioureas A->E Reaction with Isocyanates/Isothiocyanates

Figure 2: Derivatization possibilities of this compound.

Role as a Bioisostere

The dioxepane ring can serve as a polar, metabolically stable bioisostere for other groups, such as gem-dimethyl or carbonyl functionalities.[13] This can lead to improved pharmacokinetic properties, including increased solubility and reduced metabolic liability, which are critical considerations in drug design.

Safety, Handling, and Stability

Hazard Identification

Based on available safety data for similar compounds, this compound hydrochloride is expected to have the following hazard classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.

Stability Considerations

Amine hydrochloride salts are generally more stable than their corresponding free bases.[1][14] They are less prone to oxidation and have a longer shelf life. However, they can be hygroscopic, so it is advisable to store the compound in a tightly sealed container in a dry place.[14] Stability studies under accelerated conditions (e.g., elevated temperature and humidity) are recommended for drug development candidates.[15]

Conclusion and Future Perspectives

This compound hydrochloride represents a valuable, yet under-explored, building block for medicinal chemistry and drug discovery. Its unique structural features and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and potential applications. Further experimental validation of the predicted properties and exploration of its derivatization will undoubtedly pave the way for its successful application in the design of next-generation pharmaceuticals.

References

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  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. 2020 Aug 15.
  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis.
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Introduction: The Analytical Imperative for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dioxepan-6-amine

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. This compound, a saturated seven-membered ring containing two oxygen atoms and a primary amine functional group, represents a versatile scaffold. Its structural motifs—a flexible dioxepane ring and a reactive amine—make it a valuable building block for synthesizing more complex molecules with potential therapeutic applications. The precise and unambiguous characterization of such compounds is not merely a procedural step but the foundation of all subsequent research and development.

Molecular Structure and Spectroscopic Implications

To anticipate the spectroscopic output, we must first dissect the molecule's structure. This compound possesses several key features that will dictate its spectral fingerprint:

  • A Seven-Membered Dioxepane Ring: This ring is conformationally flexible, which can lead to complex NMR signals or averaged signals depending on the timescale of the experiment and the solvent temperature.

  • Two Ether Linkages (C-O-C): The electronegative oxygen atoms will significantly deshield adjacent protons and carbons, shifting their signals downfield in NMR spectra. These linkages will also produce characteristic stretching vibrations in the IR spectrum.

  • A Primary Amine Group (-NH₂): This is a highly diagnostic functional group. It provides active protons for NMR, distinct stretching and bending vibrations in IR, and a site for characteristic fragmentation in mass spectrometry. The nitrogen atom's influence on the molecular weight (an odd nominal mass) is a key indicator in MS.

  • Symmetry: The molecule has a plane of symmetry passing through the nitrogen, the C6 carbon, and bisecting the C1-C2 and C3-C4 bonds. This symmetry simplifies the NMR spectra by rendering certain pairs of protons and carbons chemically equivalent.

Below is a diagram of the molecular structure with numbered positions to facilitate the discussion of spectroscopic data.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals corresponding to the chemically non-equivalent protons. Due to the molecule's symmetry, C2 and C7 are equivalent, as are C3 and C5.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-N (Amine)0.5 - 3.0Broad Singlet (s)2HChemical shift is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[1][2]
H-6~2.8 - 3.2Multiplet (m)1HThis methine proton is attached to a carbon bearing an electron-withdrawing amine group, shifting it downfield. It will be coupled to the four adjacent protons on C5 and C7.
H-2, H-7~3.6 - 3.9Multiplet (m)4HThese methylene protons are adjacent to an ether oxygen, causing significant deshielding. The signal for 1,4-dioxane appears at ~3.7 ppm, providing a strong reference point.[3]
H-3, H-5~3.7 - 4.0Multiplet (m)4HThese methylene protons are also adjacent to an ether oxygen and are expected in a similar region to H-2/H-7. Subtle differences may arise due to their proximity to the C6 position.

Note: The multiplets for the ring protons may be complex and overlapping due to the conformational flexibility of the seven-membered ring.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display a signal for each unique carbon environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C-645 - 55The carbon is directly attached to the nitrogen atom, placing it in the typical range for aliphatic amines.[1][4]
C-2, C-765 - 75These carbons are bonded to an ether oxygen, which causes a strong downfield shift into the characteristic C-O region.[5][6]
C-3, C-568 - 78Similar to C-2/C-7, these carbons are deshielded by the adjacent ether oxygen.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the -NH₂ proton signal to exchange and disappear, which is a useful diagnostic test.[1]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.[4]

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by features from the amine and ether groups.

Predicted IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch3400 - 3250Medium, SharpPrimary amines typically show two distinct bands in this region: an asymmetric and a symmetric stretch.[1][7]
C-H Stretch (sp³)3000 - 2850StrongCharacteristic of the methylene and methine C-H bonds in the saturated ring.
N-H Bend (Scissoring)1650 - 1580Medium to StrongThis bending vibration is characteristic of primary amines.[7][8]
C-O Stretch (Ether)1250 - 1050StrongSaturated cyclic ethers exhibit strong C-O-C stretching bands in this region. The seven-membered ring may show multiple bands.
C-N Stretch1250 - 1020Medium to WeakThe stretching vibration for aliphatic amines falls within this range.[7]
N-H Wag910 - 665Broad, StrongA broad absorption characteristic of primary and secondary amines.[7]
Experimental Protocol for FTIR Data Acquisition

G cluster_0 FTIR Analysis Workflow A Prepare ATR Accessory (Clean Crystal) B Acquire Background Spectrum (Empty Stage) A->B C Place Small Amount of This compound Sample on Crystal B->C D Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) C->D E Process Data (Background Subtraction, Baseline Correction) D->E

Sources

Chemical reactivity and stability of 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 1,4-Dioxepan-6-amine

Introduction: Unveiling this compound

This compound is a saturated heterocyclic compound featuring a seven-membered dioxepane ring with a primary amine substituent at the 6-position. This unique structural combination of a flexible, medium-sized ring containing two ether linkages and a nucleophilic amine group makes it a valuable, yet complex, building block in medicinal chemistry and drug discovery.[1][2] Its utility is particularly noted in the synthesis of novel chelators and other advanced scaffolds for pharmaceutical research.[1][3] Understanding the interplay between the dioxepane framework and the amine functionality is paramount for its effective use, dictating reaction outcomes, purification strategies, and long-term stability. This guide provides a comprehensive analysis of its chemical behavior, grounded in established principles of heterocyclic and amine chemistry.

Physicochemical and Structural Profile

The properties of this compound are dictated by its constituent functional groups and the seven-membered ring structure. The amine group imparts basicity and nucleophilicity, while the ether oxygens can participate in hydrogen bonding. The seven-membered ring is not planar and exists in various flexible conformations, which can influence its reactivity.[4] The compound is often supplied and handled as its hydrochloride salt to improve stability and handling characteristics.

PropertyValue / DescriptionSource
Molecular Formula C₅H₁₁NO₂[5][6]
Molecular Weight 117.15 g/mol [6]
CAS Number 1048962-45-3 (free base)[5]
CAS Number 1394042-38-6 (hydrochloride salt)
Physical Form Liquid (free base), Powder (hydrochloride salt)[7]
Boiling/Melting Point Not readily available; typical for small functionalized heterocycles.
pKa Estimated to be in the range of 9-10, typical for a primary alkylamine.
Solubility The hydrochloride salt is expected to be soluble in water and polar protic solvents. The free base is likely soluble in a range of organic solvents.

Synthesis Strategies: Constructing the Dioxepane Core

The synthesis of substituted dioxepanes, including the amine-functionalized target, often involves cyclization strategies. While specific literature for this compound is sparse, its synthesis can be inferred from established methods for related seven-membered heterocycles.[8][9] A common conceptual approach involves the cyclization of a C3 fragment with a diol-containing C2 fragment, or variations thereof.

A plausible synthetic pathway could start from a protected amino-diol precursor, followed by a ring-closing reaction to form the dioxepane ring. An alternative involves starting with a pre-formed dioxepane skeleton, such as 1,4-Dioxepan-6-one, and converting the ketone to an amine via reductive amination.[10]

G cluster_0 Retrosynthetic Approach cluster_1 Forward Synthesis Example A This compound B 1,4-Dioxepan-6-one A->B Reductive Amination C Protected Amino-diol Precursor A->C Cyclization D 1,4-Dioxepan-6-one F This compound D->F Reductive Amination E Ammonia / NaBH3CN E->F

Caption: Conceptual synthetic pathways to this compound.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the primary amine, which acts as a potent nucleophile. The dioxepane ring is comparatively inert under standard conditions but can be susceptible to cleavage under harsh acidic conditions.

Reactions at the Amine Center

The lone pair of electrons on the nitrogen atom makes it the primary site for electrophilic attack.

  • Alkylation: The amine readily undergoes SN2 reactions with alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is also nucleophilic and can react further, leading to mixtures of mono-, di-, and even tri-alkylated products (quaternary ammonium salts).[11] Using a large excess of the starting amine can favor mono-alkylation.

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like triethylamine or pyridine) cleanly affords the corresponding amide. This is a highly reliable and predictable transformation.

  • Reductive Amination: The amine can react with aldehydes and ketones to form an intermediate imine (or Schiff base), which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to yield a more substituted amine.[3] This is a cornerstone method for elaborating amine structures in drug discovery.

  • Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields a sulfonamide. This reaction is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.

G cluster_reactions Key Amine Reactions A This compound (R-NH2) B N-Alkyl Amine (R-NH-R') A->B R'-X (Alkylation) C Amide (R-NH-C(O)R') A->C R'-C(O)Cl (Acylation) D N-Substituted Amine (R-NH-CH2R') A->D 1. R'CHO 2. [H] (Reductive Amination) E Sulfonamide (R-NH-SO2R') A->E R'-SO2Cl (Sulfonylation)

Caption: Major reactivity pathways of the primary amine group.

Stability and Degradation Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step syntheses. Degradation can occur via several pathways, primarily involving the amine functionality.

Oxidative Degradation

Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.[12] Potential oxidative degradation pathways include:

  • Formation of Imines and Nitrones: Oxidation can lead to the formation of corresponding imines or further oxidation to nitrones.

  • Deamination: More aggressive oxidation can lead to the cleavage of the C-N bond.

  • Ring Opening: While less common, oxidative cleavage of the ether linkages is possible, especially in the presence of peroxide-forming conditions.

The general mechanism for amine degradation often involves radical initiation or reaction with atmospheric CO₂ and O₂.[13][14][15]

Thermal Degradation

At elevated temperatures, particularly in the presence of CO₂, amines can undergo degradation. A common pathway involves the formation of a carbamate, which can then cyclize or react with another amine molecule to form ureas.[13][16] While this is more studied for industrial CO₂ capture solvents, the underlying chemistry is relevant.[13][16]

G A This compound B Oxidized Intermediates (Imines, Nitrones) A->B [O], Air, Light C Carbamate Intermediate A->C Δ, CO₂ D Ring-Opened Products A->D Harsh Acid / Oxidants F Decomposition Products B->F E Urea Derivatives C->E + R-NH₂

Caption: Potential degradation pathways for this compound.

Stability Summary
ConditionStability ConcernMitigation Strategy
Air/Light Exposure High risk of oxidative degradation.Store under an inert atmosphere (Nitrogen/Argon), in amber vials, and refrigerated.[17][18]
Elevated Temperature Risk of thermal degradation, potentially forming ureas or other byproducts.Store at recommended temperatures (often refrigerated or at room temperature for the salt form). Avoid prolonged heating in solution.
Acidic pH Generally stable as the ammonium salt. Very strong, hot acid could promote ether cleavage.Use as the hydrochloride salt for storage. Buffer reactions as needed.
Basic pH The free base is more nucleophilic but also more susceptible to oxidation.Generate the free base from the salt immediately before use if possible.
Presence of Metals Trace metals can catalyze oxidation.Use high-purity reagents and solvents; consider using a chelating agent if metal contamination is suspected.

Experimental Protocols

Protocol 1: N-Benzoylation of this compound

This protocol details a standard acylation reaction to form the corresponding amide, a robust and high-yielding transformation.

Rationale: This procedure demonstrates the fundamental reactivity of the amine group. Acylation is a common step to protect the amine or to introduce a functional handle. Dichloromethane is an excellent solvent for this reaction, and triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add this compound hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration) and triethylamine (2.2 eq). Stir the resulting slurry at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise via syringe over 5 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Forced Degradation Study for Stability Assessment

Rationale: This protocol is designed to rapidly assess the stability of the compound under various stress conditions, mimicking potential long-term storage issues and identifying likely degradation products.[14]

Methodology:

  • Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic: Add 0.1 M HCl.

    • Basic: Add 0.1 M NaOH.

    • Oxidative: Add 3% H₂O₂.

    • Thermal: Heat at 60 °C.

    • Photolytic: Expose to UV light (e.g., 254 nm).

    • Control: Keep one vial under ambient conditions.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, quench the reactive samples (neutralize acid/base). Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV and Mass Spectrometry (LC-MS) detection.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. The mass spectrometer will provide mass data for the new peaks, aiding in the identification of degradation products.

Conclusion and Best Practices

This compound is a versatile building block whose utility is maximized when its reactivity and stability are well understood. The primary amine offers a reliable handle for a wide range of synthetic transformations, most notably acylation and reductive amination. The principal challenge lies in its susceptibility to oxidative and, to a lesser extent, thermal degradation.

For researchers, scientists, and drug development professionals, the following best practices are essential:

  • Storage: Always store the compound, preferably as its hydrochloride salt, in a cool, dark place under an inert atmosphere to minimize oxidative degradation.[18][19]

  • Handling: When using the free base, consider generating it fresh from the salt and using it immediately. Avoid prolonged exposure of the free base to air.

  • Reaction Control: Be mindful of the potential for over-alkylation. For clean, predictable outcomes, prioritize acylation, sulfonylation, or reductive amination reactions.

  • Characterization: Always confirm the purity of the starting material before use, especially if it has been stored for an extended period.

By adhering to these principles, the full potential of this compound as a scaffold in the development of novel chemical entities can be realized.

References

  • Slideshare. Seven membered heterocycles-Oxepines & thiepines. Slideshare. [Link]

  • Basically substituted dioxolanes and dioxanes. Semantic Scholar. [Link]

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  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH. [Link]

  • (PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. ResearchGate. [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)?. ResearchGate. [Link]

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  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Seven member heterocyclic compound AZEPINE. YouTube. [Link]

  • 1-(1,4-Dioxepan-6-yl)-4-iodopyrazol-5-amine. PubChem - NIH. [Link]

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  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC - NIH. [Link]

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The Strategic Utility of 1,4-Dioxepan-6-amine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desired pharmacological profiles. Among the diverse array of available synthons, 1,4-Dioxepan-6-amine has emerged as a compelling scaffold, offering a unique combination of a flexible seven-membered heterocyclic core and a reactive primary amine functionality. This guide provides an in-depth technical overview of this compound, from its synthesis to its application as a versatile building block, tailored for researchers, medicinal chemists, and professionals in drug development.

The 1,4-dioxepane ring system, a seven-membered oxygen-containing heterocycle, imparts favorable physicochemical properties to parent molecules, including potential for improved solubility and metabolic stability. The strategic placement of an amine group at the 6-position provides a convenient handle for a wide range of chemical transformations, enabling the facile introduction of this valuable motif into more complex molecular architectures. This guide will explore the synthesis of this key building block, delve into its reactive potential in cornerstone organic reactions, and highlight its utility through case studies in medicinal chemistry.

Physicochemical and Safety Profile

This compound is typically available and handled as its hydrochloride salt to enhance stability and ease of handling. A summary of its key properties and safety information is provided below.

PropertyValueReference
CAS Number 1394042-38-6 (hydrochloride)
Molecular Formula C₅H₁₁NO₂ · HCl
Molecular Weight 153.61 g/mol
Physical Form Powder
Storage Temperature Room Temperature
Signal Word Warning
Hazard Statements H302, H315, H319, H335

Safety Precaution: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound hydrochloride. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the full Safety Data Sheet (SDS).[1][2][3][4]

Synthesis of the 1,4-Dioxepan Core: A Two-Step Approach

The synthesis of this compound originates from its ketone precursor, 1,4-Dioxepan-6-one. The construction of this seven-membered heterocyclic ketone can be approached through established methodologies such as the Williamson ether synthesis followed by an oxidation, or via a Dieckmann cyclization. Subsequently, the ketone is converted to the desired primary amine through reductive amination.

Step 1: Synthesis of 1,4-Dioxepan-6-one

While multiple routes to 1,4-dioxepan-6-one exist, a common laboratory-scale synthesis involves a two-step sequence commencing with a Williamson ether synthesis to construct the acyclic ether precursor, followed by an oxidation to furnish the cyclic ketone.

Experimental Protocol: Synthesis of 1,4-Dioxepan-6-one

Causality Behind Experimental Choices: The Williamson ether synthesis is a robust and well-established method for the formation of ethers from an alkoxide and an alkyl halide.[5] In this context, a diol is reacted with a dihalide under basic conditions to favor the formation of the cyclic ether. The subsequent oxidation of the resulting alcohol to a ketone is a standard transformation in organic synthesis.

Materials:

  • Diethylene glycol

  • Dibromomethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Cyclization (Williamson Ether Synthesis):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of diethylene glycol (1.0 eq) in anhydrous THF is prepared.

    • Sodium hydride (2.2 eq) is added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until hydrogen evolution ceases, indicating the formation of the dialkoxide.

    • A solution of dibromomethane (1.1 eq) in anhydrous THF is added dropwise to the reaction mixture.

    • The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, 1,4-dioxepan-6-ol, is purified by flash column chromatography on silica gel.

  • Oxidation:

    • To a solution of the purified 1,4-dioxepan-6-ol (1.0 eq) in anhydrous DCM, PCC (1.5 eq) is added.

    • The reaction mixture is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated under reduced pressure.

    • The crude 1,4-Dioxepan-6-one is purified by flash column chromatography on silica gel.

Step 2: Reductive Amination to this compound

The conversion of the ketone to the primary amine is efficiently achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination of 1,4-Dioxepan-6-one

Causality Behind Experimental Choices: Reductive amination is a powerful and widely used method for the synthesis of amines. The choice of a reducing agent is critical; sodium cyanoborohydride or sodium triacetoxyborohydride are often preferred as they are mild enough to selectively reduce the iminium ion in the presence of the starting ketone. An excess of the ammonia source is used to drive the equilibrium towards imine formation.

Materials:

  • 1,4-Dioxepan-6-one[6]

  • Ammonia (7 N solution in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (for salt formation)

Procedure:

  • To a solution of 1,4-Dioxepan-6-one (1.0 eq) in methanol, a solution of ammonia in methanol (10-20 eq) is added.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium cyanoborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is monitored by TLC or LC-MS for the disappearance of the starting ketone.

  • Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to ~2 with concentrated HCl.

  • The aqueous layer is washed with DCM to remove any unreacted starting material.

  • The aqueous layer is then basified to pH > 12 with a strong base (e.g., NaOH) and extracted with DCM.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the free amine.

  • For the hydrochloride salt, the free amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and a solution of HCl in ether or isopropanol is added until precipitation is complete. The resulting solid is collected by filtration and dried under vacuum to afford this compound hydrochloride.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1,4-Dioxepan-6-one cluster_1 Step 2: Synthesis of this compound Diol Diethylene Glycol Williamson Williamson Ether Synthesis Diol->Williamson Dihalide Dibromomethane Dihalide->Williamson Alcohol 1,4-Dioxepan-6-ol Williamson->Alcohol Oxidation Oxidation (e.g., PCC) Alcohol->Oxidation Ketone 1,4-Dioxepan-6-one Oxidation->Ketone ReductiveAmination Reductive Amination (e.g., NaBH₃CN) Ketone->ReductiveAmination Ammonia Ammonia Source Ammonia->ReductiveAmination Amine This compound ReductiveAmination->Amine HCl_salt This compound HCl Amine->HCl_salt HCl caption Synthetic route to this compound HCl.

Caption: Synthetic route to this compound HCl.

Applications in Organic Synthesis

The primary amine functionality of this compound serves as a versatile handle for a variety of synthetic transformations, making it a valuable building block for the construction of more complex molecules. Key reactions include amide bond formation and further functionalization through N-alkylation.

Amide Coupling: A Gateway to Diverse Functionality

The reaction of this compound with carboxylic acids to form amides is a cornerstone of its application in medicinal chemistry. A vast array of carboxylic acids is commercially available, allowing for the rapid generation of diverse libraries of amide-containing compounds for biological screening.

Experimental Protocol: General Amide Coupling

Causality Behind Experimental Choices: Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must be activated. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are highly effective in promoting amide bond formation with minimal side reactions and racemization.

Materials:

  • This compound hydrochloride

  • Carboxylic acid of interest

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound hydrochloride (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by flash column chromatography on silica gel or by recrystallization.

Amide_Coupling_Workflow cluster_0 Amide Bond Formation CarboxylicAcid Carboxylic Acid (R-COOH) Coupling Coupling Reagents (e.g., HATU, DIPEA) CarboxylicAcid->Coupling Amine This compound Amine->Coupling Amide N-(1,4-Dioxepan-6-yl)amide Coupling->Amide caption General workflow for amide coupling.

Caption: General workflow for amide coupling.

Case Study: Application in Medicinal Chemistry

The 1,4-dioxepane moiety is an attractive feature in drug design due to its potential to modulate pharmacokinetic properties. While specific, publicly disclosed clinical candidates incorporating the this compound scaffold are limited, patent literature indicates its utility in the synthesis of compounds with potential therapeutic applications, such as monoamine reuptake inhibitors for the treatment of central nervous system disorders.[7]

For instance, the core structure of this compound can be found in analogues of known therapeutic agents where modification of the amine functionality can lead to compounds with altered selectivity and potency. A notable example of a drug containing a related seven-membered ring is Doxepin, a tricyclic antidepressant.[8][9] Although the synthesis of Doxepin itself does not directly utilize this compound, the structural similarity highlights the therapeutic relevance of this heterocyclic system.

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactive versatility of its primary amine handle, provides a reliable platform for the generation of diverse molecular libraries. The incorporation of the 1,4-dioxepane scaffold offers a strategic approach to modulating the physicochemical properties of lead compounds, potentially leading to improved drug candidates. As the demand for novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • PubChem. (1,4-Dioxepan-6-yl)methylamine hydrochloride. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • PubChem. 1,4-Dioxepan-6-one. [Link]

  • Eureka | Patsnap. Synthesis method of doxepin hydrochloride. [Link]

  • Google Patents. CN102924424A - Method for synthesizing doxepin hydrochloride.
  • Google Patents.

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Introduction: The Unique Challenge of a Flexible Seven-Membered Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the 1,4-Dioxepane Ring System

Within the armamentarium of medicinal chemistry, saturated heterocyclic scaffolds are indispensable. While six-membered rings like piperidine and dioxane are well-understood mainstays, their seven-membered counterparts offer access to a broader chemical space, crucial for modulating interactions with complex biological targets. The 1,4-dioxepane ring system, in particular, is an emerging motif in drug discovery, valued for its potential in creating novel molecular frameworks.[1][2]

However, the utility of this seven-membered ring is intrinsically linked to a deep understanding of its conformational behavior. Unlike the rigid and predictable chair conformation of cyclohexane or 1,4-dioxane, seven-membered rings exhibit significant conformational complexity.[3][4] They are characterized by a greater number of low-energy conformers and lower energy barriers for interconversion, a phenomenon known as pseudorotation.[3][5] This flexibility can be a double-edged sword: it allows for dynamic adaptation to a binding site, but it can also incur a significant entropic penalty upon binding.

This technical guide provides a comprehensive exploration of the conformational landscape of the 1,4-dioxepane ring. We will dissect the primary conformational families, elucidate the theoretical and experimental methodologies used for their characterization, and present an integrated, self-validating workflow. This document is intended for researchers, scientists, and drug development professionals who seek to harness the potential of this flexible scaffold through a principled, structure-based approach.

The Conformational Landscape of 1,4-Dioxepane

The conformational space of 1,4-dioxepane is best understood not as a collection of static shapes, but as a dynamic equilibrium between two principal families of conformers: the Chair/Twist-Chair (C/TC) family and the Boat/Twist-Boat (B/TB) family.[6][7] The interconversion between members of the same family occurs through a low-energy process called pseudorotation, which involves concerted atomic motions without breaking bonds.[8]

The Chair and Boat Families

The saturated 1,4-dioxepane ring shows a complex conformational equilibrium between these two families.[6] Theoretical studies, primarily using molecular mechanics (MM2), have established that the Twist-Chair (TC) conformation is the most stable form for the parent ring system.[6][7] This preference is a delicate balance of minimizing torsional strain (eclipsing interactions) and transannular strain (non-bonded interactions across the ring).

The key conformers can be categorized as follows:

  • Twist-Chair (TC): The global energy minimum. It possesses C₂ symmetry and effectively alleviates the steric and torsional strains present in other conformations.

  • Chair (C): A local energy minimum, but higher in energy than the TC form. It serves as a transition state or a shallow minimum along the pseudorotation pathway within the chair family.[7]

  • Twist-Boat (TB): The most stable conformation within the boat family, but significantly higher in energy than the TC conformer.[9]

  • Boat (B): A higher-energy conformer that often acts as a transition state for interconversions within the boat family.

Pseudorotation: A Continuous Itinerary

The concept of pseudorotation is critical for understanding the dynamics of seven-membered rings. It describes a continuous, wave-like motion of the ring atoms that allows the molecule to transition between conformers of the same family (e.g., between different TC forms) without passing through a high-energy planar state. The diagram below illustrates the relationships between the major conformational families.

G cluster_0 Chair Family (Lower Energy) cluster_1 Boat Family (Higher Energy) TC1 Twist-Chair (TC) Global Minimum C1 Chair (C) Transition State TC1->C1 Pseudorotation TB1 Twist-Boat (TB) Local Minimum TC1->TB1 Inversion (High Barrier) TC2 Twist-Chair (TC') C1->TC2 C2 Chair (C') Transition State TC2->C2 C2->TC1 B1 Boat (B) Transition State TB1->B1 Pseudorotation TB2 Twist-Boat (TB') B1->TB2 B2 Boat (B') Transition State TB2->B2 B2->TB1 G start Input Structure (2D or 3D) mm_search Molecular Mechanics (MM) Conformational Search start->mm_search qm_opt Quantum Mechanics (QM) Geometry Optimization & Frequency Calculation mm_search->qm_opt Select low-energy conformers nmr_calc QM Calculation of NMR Parameters (Shieldings, J-couplings) qm_opt->nmr_calc comparison Compare Calculated vs. Experimental NMR Data nmr_calc->comparison finish Validated Conformational Model comparison->finish Good Agreement

Caption: A typical computational workflow for conformational analysis.

NMR Spectroscopy: The Experimental Cornerstone

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the dynamic equilibrium. [10]

  • Trustworthiness: The power of NMR lies in its multi-parameter nature. A conformational model is only considered trustworthy if it is consistent with all available NMR data—chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) simultaneously.

  • Key Parameters:

    • ³JHH Coupling Constants: Vicinal (three-bond) proton-proton coupling constants are exquisitely sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship. By comparing experimental ³JHH values to those predicted for different calculated conformers, one can determine the predominant conformation in solution.

    • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for confirming spatial relationships, such as 1,3-diaxial interactions in chair-like forms or specific cross-ring proximities in boat conformers.

Protocol: Variable-Temperature (VT) NMR for Dynamic Analysis

To quantify the energy barriers between conformers (e.g., the barrier to ring inversion), a dynamic NMR (DNMR) experiment is the method of choice.

Objective: To measure the coalescence temperature (Tc) of exchanging proton signals and calculate the free energy of activation (ΔG‡) for the conformational interconversion.

Methodology:

  • Sample Preparation: Prepare a solution of the 1,4-dioxepane derivative in a suitable deuterated solvent with a wide liquid range (e.g., toluene-d₈ for low temperatures, dimethyl sulfoxide-d₆ for high temperatures). Ensure the concentration is sufficient for a good signal-to-noise ratio (~5-10 mg in 0.6 mL).

  • Initial Spectrum (Room Temperature): Acquire a standard high-resolution ¹H NMR spectrum at ambient temperature. Identify key proton signals, particularly those expected to be sensitive to the conformational exchange (e.g., diastereotopic methylene protons).

  • Low-Temperature Scan: Gradually lower the spectrometer temperature in discrete steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Observe Signal Broadening: As the temperature decreases, the rate of conformational exchange slows. You will observe specific signals broadening significantly.

  • Identify Coalescence (Tc): Continue lowering the temperature until the broad signal resolves into two (or more) distinct, sharp signals. The temperature at which the two signals just merge into a single broad peak is the coalescence temperature, Tc.

  • Data Analysis:

    • Record Tc (in Kelvin).

    • At a temperature well below Tc (the slow-exchange regime), measure the frequency separation (Δν, in Hz) between the exchanging signals.

    • Calculate the rate constant (k) at coalescence using the equation: k = π * Δν / √2

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

  • Self-Validation: The ΔG‡ value obtained provides a quantitative measure of the ring's flexibility. This experimental value can be directly compared with the energy barrier of the relevant transition state calculated via QM methods, providing a powerful check on the validity of the computational model.

Conclusion: From Analysis to Design

The conformational analysis of the 1,4-dioxepane ring system reveals a molecule defined by dynamic equilibrium, with a distinct preference for a Twist-Chair conformation. This inherent flexibility is not a liability but a design element. By understanding the energetic landscape and the factors that influence it—such as substitution patterns—drug development professionals can rationally design molecules that either pre-organize into a bioactive conformation or possess the optimal degree of flexibility for target engagement.

The integrated workflow of predictive computational modeling and rigorous experimental NMR validation provides a robust and trustworthy framework for characterizing these complex systems. This synergy ensures that the structural hypotheses are grounded in physical reality, enabling a more efficient and successful drug discovery process.

References

  • Jahn, M. K., Dewald, D. A., Vallejo-López, M., Cocinero, E. J., Lesarri, A., Zou, W., Cremer, D., & Grabow, J. U. (2014). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of ε-Caprolactone. Chemistry – A European Journal, 20(43), 14084-14089. [Link]

  • Jahn, M. K., Dewald, D. A., Vallejo-López, M., Cocinero, E. J., Lesarri, A., Zou, W., Cremer, D., & Grabow, J. U. (2014). Pseudorotational landscape of seven-membered rings: the most stable chair and twist-boat conformers of ε-caprolactone. PubMed. [Link]

  • Espinosa, A., Entrena, A., Gallo, M. A., Campos, J., Dominguez, J. F., Camacho, E., & Garrido, R. (1990). Conformational analysis of some 1,4-dioxepane systems. 2. Methoxy-1,4-dioxepanes. The Journal of Organic Chemistry, 55(16), 4965–4968. [Link]

  • Entrena, A., Jaime, C., Espinosa, A., & Gallo, M. A. (1989). Theoretical (MM2) Conformational Analysis of 1,4-Dioxepane. The Journal of Organic Chemistry, 54(6), 1745–1749. [Link]

  • Espinosa, A., Entrena, A., Gallo, M. A., Campos, J., Dominguez, J. F., Camacho, E., & Garrido, R. (1990). Conformational analysis of some 1,4-dioxepane systems. 2. Methoxy-1,4-dioxepanes. The Journal of Organic Chemistry. [Link]

  • Crespo-Otero, R., Suardíaz, R., & Sordo, J. A. (2006). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. ResearchGate. [Link]

  • Di Palma, F., & Parrinello, M. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. [Link]

  • Request PDF. (2025). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of ε-Caprolactone. ResearchGate. [Link]

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]

  • Samitov, Y. Y. (1981). Application of NMR spectroscopy for the study of the three-dimensional structures of hydrogenated heterocycles (review). ElectronicsAndBooks. [Link]

  • Bondarenko, A. V., Kozyriev, Y., Doroshenko, I. O., Lesyk, D., Borysko, P., Shishkina, S. V., Vashchenko, B. V., & Grygorenko, O. O. (2025). Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. PubMed. [Link]

  • Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. [Link]

  • Bondarenko, A. V., Kozyriev, Y., Doroshenko, I. O., Lesyk, D., Borysko, P., Vashchenko, B. V., & Grygorenko, O. O. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

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Navigating the Solubility Landscape of 1,4-Dioxepan-6-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Pharmaceutical Research

In the intricate world of drug discovery and development, the solubility of a molecule is a cornerstone property that dictates its fate from early-stage screening to final formulation. For researchers and scientists working with novel compounds such as 1,4-Dioxepan-6-amine, a thorough understanding of its behavior in various solvent systems is not merely academic—it is a critical determinant of a compound's potential success. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. As direct experimental data for this specific molecule is not extensively published, this paper emphasizes the foundational principles of solubility and equips the reader with the necessary tools to conduct their own empirical investigations.

The Molecular Profile of this compound: A Structural Overview

This compound is a heterocyclic compound featuring a seven-membered dioxepane ring with an amine functional group. Its chemical structure, as detailed in databases like PubChem, reveals key features that govern its solubility.[1] The presence of two ether linkages and a primary amine group introduces polarity and the capacity for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the hydrocarbon backbone of the dioxepane ring contributes a nonpolar character, which may allow for some solubility in less polar organic solvents.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC5H11NO2PubChem[1]
Molecular Weight117.15 g/mol PubChem
InChI KeyMWEMWEUKFQJVMW-UHFFFAOYSA-NPubChem[1]
Physical FormTypically available as a hydrochloride salt (powder)Sigma-Aldrich[2]
Storage TemperatureRoom TemperatureSigma-Aldrich[2]

The commercially available form is often the hydrochloride salt (this compound hydrochloride), which is expected to have significantly different solubility characteristics than the free base.[2] The salt form is generally more soluble in aqueous and highly polar protic solvents.

The Theoretical Underpinnings of Solubility: "Like Dissolves Like" and Beyond

The age-old principle of "like dissolves like" serves as a fundamental starting point for predicting solubility.[3] This concept posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this means its solubility will be a balance of the following interactions:

  • Hydrogen Bonding: The primary amine group (-NH2) can act as both a hydrogen bond donor and acceptor, while the ether oxygens can act as hydrogen bond acceptors. This is a dominant factor in its potential solubility in protic solvents like alcohols and water.[4]

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds create a net dipole moment, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces: The nonpolar hydrocarbon portions of the molecule will interact via weaker London dispersion forces, which are the primary mode of interaction with nonpolar solvents.[3]

The interplay of these forces dictates that this compound will likely exhibit a spectrum of solubilities across different organic solvents.

A Predictive Framework for Solubility in Organic Solvents

Given the absence of extensive empirical data, a predictive approach based on solvent properties is invaluable. The following diagram illustrates the key solvent parameters to consider when estimating the solubility of this compound.

G cluster_solute This compound Properties cluster_solvents Organic Solvent Classes Solute Polar Head (Amine, Ethers) Nonpolar Backbone PolarProtic Polar Protic (e.g., Methanol, Ethanol) High Dielectric Constant H-Bond Donors/Acceptors Solute->PolarProtic High Predicted Solubility (Strong H-Bonding) PolarAprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) High Dielectric Constant H-Bond Acceptors Solute->PolarAprotic Moderate to High Predicted Solubility (Dipole-Dipole, H-Bond Accepting) Nonpolar Nonpolar (e.g., Hexane, Toluene) Low Dielectric Constant Van der Waals Forces Solute->Nonpolar Low Predicted Solubility (Mismatch in Polarity)

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.

Objective: To quantitatively determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (or its hydrochloride salt)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow:

G A 1. Preparation of Solvent Systems B 2. Addition of Excess Solute A->B C 3. Equilibration (Shake at Constant Temperature) B->C D 4. Sample Withdrawal and Filtration C->D E 5. Dilution of Saturated Solution D->E F 6. Quantification by HPLC/GC E->F G 7. Calculation of Solubility F->G

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure:

  • Preparation of Solvent Systems: Prepare a set of vials, each containing a known volume of a specific organic solvent.

  • Addition of Excess Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution of Saturated Solution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC/GC: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility: Calculate the solubility in the original saturated solution by accounting for the dilution factor. The results are typically expressed in mg/mL or mol/L.

A similar gravimetric method can also be employed, where a known volume of the saturated solution is evaporated to dryness and the mass of the dissolved solute is measured.[5]

Predictive Modeling: A Glimpse into the Future of Solubility Determination

While experimental determination remains the gold standard, computational models are increasingly used to predict solubility, saving time and resources.[6][7] These models, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to correlate a compound's structure with its solubility in various solvents.[8] For amines, specific models have been developed, although they may require customization for the unique structure of this compound.[9] As more experimental data becomes available, machine learning algorithms can be trained to provide increasingly accurate solubility predictions.[10]

Conclusion: A Path Forward for Researchers

The solubility of this compound in organic solvents is a critical parameter for its successful application in drug development. While specific data is currently scarce, a combination of theoretical principles and robust experimental protocols provides a clear path for its determination. By understanding the interplay of molecular structure and solvent properties, and by employing systematic experimental techniques, researchers can effectively navigate the solubility landscape of this promising molecule. The methodologies outlined in this guide are intended to empower scientists to generate the high-quality data needed to advance their research and development efforts.

References

  • Benchchem. An In-depth Technical Guide on the Solubility of 5-Tert-butylnonan-5-amine in Organic Solvents.
  • Sigma-Aldrich. This compound hydrochloride.
  • PubChem. This compound hydrochloride (C5H11NO2).
  • PlumX. Artificial neural network models for the prediction of CO 2 solubility in aqueous amine solutions.
  • Quora. Are amines soluble in organic solvents?.
  • AIP Publishing. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4.
  • Royal Society of Chemistry. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.
  • ResearchGate. Determination and Correlation of Pyridazin-3-amine Solubility in Eight Organic Solvents at Temperatures Ranging from (288.05 to 333.35) K.
  • PubChem. (1,4-Dioxepan-6-yl)methylamine hydrochloride.
  • PubChem. 1,4-Dioxepan-6-one.
  • American Chemical Society. Predicting solubility curves via a thermodynamic cycle and machine learning.
  • National Institutes of Health. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.
  • Chemistry LibreTexts. 24.2: Structure and Properties of Amines.
  • ResearchGate. Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration.

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An In-Depth Technical Guide to the Stereoisomers of 1,4-Dioxepan-6-amine: Analysis, Separation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential stereoisomers of 1,4-Dioxepan-6-amine, a saturated seven-membered heterocyclic compound. Contrary to initial assumptions based on its 2D structure, a rigorous stereochemical evaluation reveals that this compound is an achiral molecule due to an internal plane of symmetry. Consequently, it does not exist as enantiomers. The dominant and most scientifically relevant form of stereoisomerism for this molecule is conformational isomerism . The flexible seven-membered dioxepane ring can adopt a variety of non-planar conformations, primarily within the twist-chair and twist-boat families. This guide delineates the principles of prochirality, analyzes the conformational landscape of the dioxepane ring system, and presents state-of-the-art experimental and computational workflows for the characterization of its conformational isomers. For drug development professionals, understanding this conformational dynamism is paramount, as different conformers can present distinct pharmacophoric profiles to biological targets.

Structural Analysis and Chirality Assessment

The structure of this compound consists of a seven-membered ring containing two oxygen atoms at positions 1 and 4, and an amine substituent at position 6. At first glance, the C6 carbon, being attached to four different groups (an amine, a hydrogen, and two distinct ring carbons, C5 and C7), might be mistaken for a stereocenter. However, a more detailed analysis is required.

The Principle of Prochirality

A molecule is chiral if and only if it is non-superimposable on its mirror image. A common, though not foolproof, shortcut is to look for an internal plane of symmetry. If such a plane exists in any accessible conformation, the molecule is achiral.

The C6 carbon in this compound is a prochiral center . A prochiral center is an sp³-hybridized atom with two identical substituents.[1][2][3] Replacing one of these identical substituents with a different group would create a chiral center.[2][4] In this case, the two "identical" substituents are the ring segments originating from C6: the C6-C5-O4-... path and the C6-C7-O1-... path. Due to the symmetrical placement of the oxygen atoms at the 1 and 4 positions, these two pathways are chemically identical. This symmetry renders the molecule achiral.

The diagram below illustrates this symmetry. A plane of symmetry can pass through the C6-N bond, the C6-H bond, and bisect the rest of the ring, making the left and right halves mirror images of each other.

Conformational Isomerism: The Dominant Stereochemical Feature

While lacking enantiomers, this compound possesses a rich stereochemical landscape defined by its conformational isomers (conformers). Seven-membered rings are highly flexible and lack the simple, well-defined conformational preferences of six-membered rings like cyclohexane.[5] They typically exist as a dynamic equilibrium of multiple low-energy conformers.

The Dioxepane Ring System

For the parent 1,4-dioxepane ring, theoretical studies and molecular mechanics calculations have shown that the conformational energy landscape is dominated by the twist-chair (TC) and twist-boat (TB) families.[6][7] The twist-chair conformation is generally found to be the most stable.[6][7] The presence of the amine substituent at C6 will further influence the relative energies of these conformers, depending on the energetic favorability of placing the bulky group in pseudo-axial or pseudo-equatorial positions to minimize transannular steric interactions.[5]

The primary families of conformations for seven-membered rings include:

  • Chair (C) and Twist-Chair (TC) : Generally the lowest energy family.

  • Boat (B) and Twist-Boat (TB) : Often slightly higher in energy than the TC family.

These conformers interconvert rapidly at room temperature through low-energy pathways known as pseudorotations.[8] This dynamic equilibrium is a critical feature of the molecule's behavior in solution.

Implications for Drug Development and Receptor Binding

For researchers in drug discovery, the achiral nature of this compound does not diminish the importance of its stereochemistry. The biological activity of a small molecule is dictated by its three-dimensional shape and how it complements the binding site of a biological target, such as an enzyme or receptor.

  • Pharmacophore Presentation: Each conformer (e.g., a specific twist-chair vs. a twist-boat) presents a different spatial arrangement of the amine group and the ring oxygen atoms. These different arrangements constitute distinct pharmacophores.

  • Conformational Selection: A protein target may selectively bind to only one of the multiple conformers present in the solution equilibrium, a principle known as "conformational selection." This "bioactive conformation" may not even be the lowest-energy or most populated conformer in solution.

  • Structure-Activity Relationships (SAR): A thorough understanding of the conformational landscape is crucial for interpreting SAR data. It allows researchers to rationalize why certain derivatives of the scaffold may be more or less active, based on how substitution patterns shift the conformational equilibrium.

Experimental and Computational Workflows for Conformational Analysis

Characterizing the conformational equilibrium of a flexible molecule like this compound requires a synergistic approach combining computational modeling and experimental verification.

Computational Modeling Protocol

Computational methods are invaluable for mapping the potential energy surface and identifying low-energy conformers.[9][10]

Objective: To identify stable conformers and estimate their relative populations.

Methodology:

  • Initial Structure Generation: Build the 3D structure of this compound using a molecular editor.

  • Conformational Search:

    • Employ a robust conformational search algorithm. Methods like Distance Geometry (DG) or Low-Mode Molecular Dynamics (LowModeMD) are suitable for flexible rings.[11]

    • Use a molecular mechanics force field (e.g., MMFF94 or OPLS3e) for an initial, rapid exploration of the conformational space.

  • Geometry Optimization and Energy Calculation:

    • Take the unique conformers identified in the search and perform a full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).

    • Calculate the single-point energies, including solvation effects (e.g., using a Polarizable Continuum Model - PCM), to obtain the relative free energies (ΔG) of each conformer.

  • Population Analysis: Calculate the predicted population of each conformer at a given temperature (e.g., 298 K) using the Boltzmann distribution equation based on their relative free energies.

Conformer (Illustrative)Relative Energy (kcal/mol)Predicted Population (298 K)
Twist-Chair 1 (TC1)0.0075%
Twist-Chair 2 (TC2)0.5020%
Twist-Boat 1 (TB1)1.505%
Other> 2.5< 1%
Caption: An illustrative table summarizing hypothetical computational results for the conformational equilibrium of this compound.
Experimental Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for studying molecular conformation and dynamics in solution.[12][13]

Objective: To validate the computational model and experimentally characterize the dominant conformers and their dynamics.

Methodology:

  • Variable Temperature (VT) NMR:

    • Rationale: At room temperature, the rapid interconversion between conformers leads to an averaged NMR spectrum. By lowering the temperature, this exchange can be slowed on the NMR timescale, potentially "freezing out" individual conformers.[14][15][16][17]

    • Procedure: Acquire a series of ¹H and ¹³C NMR spectra over a wide temperature range (e.g., from 300 K down to 180 K, solvent permitting).[18]

    • Analysis: Observe the decoalescence of averaged signals into multiple distinct sets of signals, each corresponding to a different conformer. The integration of these signals at the lowest temperature gives the experimental population ratio.

  • Coupling Constant (³J) Analysis:

    • Rationale: The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle (θ) between the protons via the Karplus equation .[19][20][21][22][23]

    • Procedure: Accurately measure the ³JHH values from a high-resolution ¹H NMR spectrum.

    • Analysis: Compare the experimental J-values with those predicted for the computationally derived low-energy conformers. A good match provides strong evidence for the proposed geometry.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Rationale: The NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity.[24][25][26][27][28] It is a definitive tool for determining stereochemical and conformational relationships.[25]

    • Procedure: Acquire a 2D NOESY or ROESY spectrum.

    • Analysis: The presence of a cross-peak between two protons confirms their spatial proximity. This is particularly useful for identifying key transannular interactions that define a specific chair or boat-like conformation.

The following diagram outlines the integrated workflow for a comprehensive conformational analysis.

cluster_comp Computational Workflow cluster_exp Experimental Workflow comp_node comp_node exp_node exp_node analysis_node analysis_node final_node final_node c1 Conformational Search (MMFF/MD) c2 DFT Optimization & Energy Calculation c1->c2 c3 Boltzmann Population Analysis c2->c3 a2 Karplus & NOE Structural Validation c2->a2 Calculated Structures a1 Compare Predicted vs. Experimental Populations c3->a1 Predicted Populations e1 Sample Preparation e2 VT-NMR Spectroscopy e1->e2 e3 NOESY/ROESY Spectroscopy e1->e3 e2->a1 Experimental Populations e2->a2 Dihedral Constraints e3->a2 Spatial Proximities f1 Validated Conformational Model of this compound a1->f1 a2->f1

Caption: Integrated workflow for conformational analysis.

Conclusion

The stereochemical analysis of this compound is a prime example of why a nuanced, in-depth approach is critical in chemical and pharmaceutical research. While the molecule is achiral and lacks enantiomers, it exhibits a complex and dynamic conformational equilibrium. The dominant stereoisomers are conformers, primarily of the twist-chair and twist-boat types. For scientists engaged in drug development, the key takeaway is that the molecule exists as an ensemble of rapidly interconverting shapes. The characterization of this ensemble, using a combination of computational modeling and advanced NMR techniques, is essential for building accurate structure-activity relationships and rationally designing next-generation molecules based on this promising heterocyclic scaffold.

References

  • Fiveable. (n.d.). Karplus Equation Definition. Fiveable. Retrieved from [Link]

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  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. Retrieved from [Link]

  • Glazer, E. S., Knorr, R., Ganter, C., & Roberts, J. D. (1972). Nuclear magnetic resonance spectroscopy. Conformational equilibration of cycloheptane and cycloheptene derivatives. Journal of the American Chemical Society, 94(17), 6026–6033.
  • Vuister, G. W., & Bax, A. (1996). Determination of the Backbone Dihedral Angles φ in Human Ubiquitin from Reparametrized Empirical Karplus Equations. Journal of the American Chemical Society, 118(8), 1772–1777.
  • Chemistry with Dr. G. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. Retrieved from [Link]

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  • Tang, Y., et al. (2019). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 24(12), 2296.
  • Entrena, A., Jaime, C., Espinosa, A., & Gallo, M. A. (1989). Theoretical (MM2) Conformational Analysis of 1,4-Dioxepane. The Journal of Organic Chemistry, 54(7), 1745–1748.
  • Coutsias, E. A., Seok, C., & Dill, K. A. (2006). Exhaustive Conformational Sampling of Complex Fused Ring Macrocycles Using Inverse Kinematics.
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  • ResearchGate. (2015). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. Retrieved from [Link]

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  • Neuhaus, D., & Williamson, M. P. (1989).
  • University of Wisconsin-Madison. (2022, October 12). Variable Temperature (VT) NMR using TopSpin and (sometimes) IconNMR. Retrieved from [Link]

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  • Macmillan Group. (2003, June 6). Conformational Analysis of Medium Rings. Retrieved from [Link]

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  • Wang, S., Witek, J., Landrum, G. A., & Riniker, S. (2020). Improving Conformer Generation for Small Rings and Macrocycles Based on Distance Geometry and Experimental Torsional-Angle Preferences.
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A Technical Guide to 1,4-Dioxepan-6-amine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, saturated heterocyclic scaffolds are gaining increasing attention for their ability to provide novel three-dimensional diversity, improve physicochemical properties, and unlock new intellectual property space. Among these, the 1,4-dioxepane moiety presents a unique seven-membered ring system with two oxygen atoms, offering a flexible yet constrained conformation that can be exploited for precise ligand-receptor interactions. This guide focuses on a key derivative of this scaffold, 1,4-Dioxepan-6-amine, a valuable building block for the synthesis of innovative therapeutics, particularly in the realm of central nervous system (CNS) disorders.

This document serves as a comprehensive technical resource, detailing the commercial availability of this compound, a robust and scalable synthetic protocol for its preparation from its corresponding ketone, and an exploration of its potential applications in medicinal chemistry, grounded in the established utility of related dioxane and dioxepane structures.

Commercial Availability and Supplier Landscape

This compound is commercially available to the research and development community, primarily as its hydrochloride salt (CAS No. 1394042-38-6). This form enhances the compound's stability and shelf-life. The availability of this key intermediate from various chemical suppliers facilitates its direct use in discovery and early-stage development projects without the immediate need for in-house synthesis.

A survey of the current market indicates several reputable suppliers offering this compound, typically in research-grade purities (≥95%). The table below provides a summary of key suppliers and their product specifications.

SupplierProduct NameCAS NumberMolecular FormulaPurity
Sigma-Aldrich This compound hydrochloride1394042-38-6C₅H₁₂ClNO₂≥95%
BLD Pharm This compound hydrochloride1394042-38-6C₅H₁₂ClNO₂≥97%
Enamine This compound hydrochloride1394042-38-6C₅H₁₂ClNO₂≥95%

Synthesis of this compound: A Detailed Protocol

The most efficient and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding ketone, 1,4-Dioxepan-6-one. This two-step, one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Among the various reducing agents available for this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred choice due to its mildness, selectivity for the iminium ion over the ketone, and tolerance of a wide range of functional groups.[1][2][3]

The following protocol provides a detailed, step-by-step methodology for this synthesis, designed to be a self-validating system for achieving a high yield of the target compound.

Experimental Protocol: Reductive Amination of 1,4-Dioxepan-6-one

Objective: To synthesize this compound from 1,4-Dioxepan-6-one using a one-pot reductive amination procedure.

Materials:

  • 1,4-Dioxepan-6-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1,4-Dioxepan-6-one (1.0 equivalent).

  • Solvent and Amine Source: Dissolve the ketone in anhydrous dichloromethane (DCM) or methanol (MeOH). Add ammonium acetate (10 equivalents) to the solution. The large excess of ammonium acetate serves as the ammonia source and helps drive the equilibrium towards imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS if desired.

  • Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5 - 2.0 equivalents) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Causality Behind Experimental Choices:
  • Choice of Reducing Agent: Sodium triacetoxyborohydride is chosen for its selectivity. It is a milder reducing agent than sodium borohydride and will preferentially reduce the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol as a byproduct.[1][2][3]

  • Solvent Selection: Dichloromethane and methanol are common solvents for reductive aminations. Methanol can facilitate imine formation, while DCM is often preferred for reactions with sodium triacetoxyborohydride.[2]

  • Amine Source: Ammonium acetate provides a convenient in situ source of ammonia and the acetate counterion can act as a mild acid catalyst for imine formation.[4]

  • Inert Atmosphere: While not strictly necessary for all reductive aminations, an inert atmosphere is good practice to prevent the introduction of moisture, which can hydrolyze the imine intermediate and deactivate the reducing agent.

Visualizing the Synthesis Workflow

Synthesis_Workflow Ketone 1,4-Dioxepan-6-one Imine Intermediate Imine Ketone->Imine + NH₃ - H₂O Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Amine_Product This compound Imine->Amine_Product Reduction Reducing_Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃) Reducing_Agent->Amine_Product

Caption: Reductive amination of 1,4-Dioxepan-6-one.

The 1,4-Dioxepane Scaffold in Drug Discovery: A Building Block for CNS-Active Agents

The 1,4-dioxepane ring system, and the closely related 1,4-dioxane scaffold, are recognized as privileged structures in medicinal chemistry, particularly for the development of agents targeting the central nervous system.[5][6] These scaffolds can act as bioisosteric replacements for other ring systems, offering improved metabolic stability, solubility, and unique conformational properties that can enhance target engagement.

Derivatives of 1,4-dioxane have been successfully employed in the development of multitarget ligands for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and Parkinson's disease.[7] The strategic incorporation of the 1,4-dioxane nucleus has been shown to be a versatile approach for creating ligands with desired polypharmacological profiles.[5]

Given the structural similarity and shared physicochemical properties, this compound is a highly attractive starting material for the synthesis of novel CNS-active compounds. The primary amine functionality serves as a versatile chemical handle for the introduction of a wide range of substituents and for the construction of more complex molecular architectures.

Potential Therapeutic Applications:
  • Dopamine and Serotonin Receptor Modulators: Following the precedent set by 1,4-dioxane-based compounds, derivatives of this compound could be synthesized and evaluated for their activity at D2-like and 5-HT1A receptors, with potential applications in the treatment of psychosis, depression, and anxiety.

  • Novel Scaffolds for Neurodegenerative Diseases: The unique conformational flexibility of the seven-membered dioxepane ring may allow for the design of ligands that can access novel binding pockets on targets relevant to neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

  • Bioisosteric Replacement: The 1,4-dioxepane moiety can be used as a bioisostere for other cyclic ethers or carbocycles in known pharmacophores to improve pharmacokinetic properties or to circumvent existing patents.

Logical Framework for Drug Design

Drug_Design_Logic Start This compound (Building Block) Derivatization Chemical Derivatization (e.g., Acylation, Alkylation) Start->Derivatization Library Library of Novel Dioxepane Derivatives Derivatization->Library Screening High-Throughput Screening (e.g., Receptor Binding Assays) Library->Screening Lead_Gen Lead Compound Generation Screening->Lead_Gen Optimization Lead Optimization (SAR Studies) Lead_Gen->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Drug design workflow using this compound.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in modern drug discovery. Its unique seven-membered heterocyclic structure offers opportunities for the design of novel therapeutics with improved properties. The detailed synthetic protocol provided in this guide, based on the robust reductive amination of the corresponding ketone, offers a reliable and scalable route to this valuable intermediate. As the demand for novel chemical matter in drug development continues to grow, the strategic use of scaffolds such as 1,4-dioxepane will be crucial in the pursuit of innovative and effective medicines, particularly for challenging CNS disorders.

References

  • Dal Piaz, V., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. Journal of Medicinal Chemistry, 64(19), 14673–14691. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Irshad, M., et al. (2015). Synthesis, Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • ResearchGate. 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

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  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride. [Link]

  • Cavasotto, C. N., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Omega, 6(38), 24893-24905. [Link]

  • Kumar, P. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 108-113. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Widhalm, J. R., & Rhodes, D. (2016). Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants. Horticulture research, 3, 16046. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Wang, D., et al. (2018). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand. Organic & Biomolecular Chemistry, 16(29), 5262-5266. [Link]

  • Myers, A. G. Chemistry 115 Handouts. [Link]

  • UNICAM. Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. [Link]

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  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of organic chemistry, 61(11), 3849–3862. [Link]

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Methodological & Application

Synthesis of N-Substituted 1,4-Dioxepan-6-amine Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Dioxepane Scaffold in Medicinal Chemistry

The 1,4-dioxepane ring system is a valuable scaffold in modern drug discovery, offering a unique seven-membered heterocyclic motif that can impart favorable physicochemical properties to bioactive molecules. Unlike their more common six-membered 1,4-dioxane counterparts, 1,4-dioxepanes provide a greater degree of conformational flexibility, which can be exploited to achieve optimal interactions with biological targets. The introduction of an N-substituted amine functionality at the 6-position of the 1,4-dioxepane ring further expands the chemical space, allowing for the modulation of properties such as basicity, polarity, and hydrogen bonding capacity. These N-substituted 1,4-dioxepan-6-amine derivatives are of significant interest to medicinal chemists as building blocks for the synthesis of novel therapeutic agents. Their structural features make them attractive for targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

This guide provides a comprehensive overview of the key synthetic strategies for accessing N-substituted this compound derivatives, with a focus on practical, laboratory-scale protocols. The methodologies described herein are designed to be robust and versatile, enabling the synthesis of a diverse library of compounds for screening and lead optimization efforts.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of N-substituted this compound derivatives typically commences from the readily accessible ketone precursor, 1,4-dioxepan-6-one. From this key intermediate, two primary synthetic routes are commonly employed: reductive amination and direct N-alkylation of the parent this compound. The choice of strategy is often dictated by the nature of the desired N-substituent and the availability of starting materials.

Strategy 1: Reductive Amination of 1,4-Dioxepan-6-one

Reductive amination is a powerful and widely utilized one-pot method for the formation of C-N bonds.[1] This reaction proceeds via the initial condensation of a primary or secondary amine with 1,4-dioxepan-6-one to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The key advantage of this approach is its operational simplicity and the ability to introduce a wide variety of substituents in a single step.

The reaction is typically carried out in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often the preferred reagent due to its selectivity for iminium ions over ketones and its tolerance of mildly acidic conditions, which can be beneficial for promoting imine formation.

G

Sources

Application Notes and Protocols for Amide Coupling Reactions of 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,4-Dioxepan-6-amine in Medicinal Chemistry

This compound is a valuable saturated heterocyclic building block in medicinal chemistry. Its seven-membered ring system, containing two oxygen atoms, imparts unique conformational properties and potential for improved pharmacokinetic profiles, such as enhanced solubility and metabolic stability, in drug candidates. The primary amine handle allows for the introduction of diverse functionalities through amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals.[1][2] However, the cyclic and non-planar nature of the dioxepane ring may introduce steric considerations that necessitate carefully optimized coupling protocols to achieve high yields and purity.

This guide provides a comprehensive overview of robust and efficient amide coupling protocols applicable to this compound, addressing potential challenges and offering detailed, field-proven methodologies.

Core Principles of Amide Coupling with this compound

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[3] The choice of coupling reagent is paramount and depends on the steric and electronic properties of both the carboxylic acid and the amine. For a cyclic amine like this compound, the accessibility of the nitrogen lone pair can be influenced by the ring conformation, potentially slowing down the reaction rate compared to acyclic primary amines. Therefore, protocols employing highly reactive intermediates are often preferred.

Herein, we detail two primary, reliable methods for the acylation of this compound:

  • Carbodiimide-Mediated Coupling with Additives (EDC/HOBt): A classic and cost-effective method. The use of additives like 1-hydroxybenzotriazole (HOBt) is crucial to suppress side reactions and minimize racemization if chiral carboxylic acids are used.[4]

  • Uronium/Aminium Salt-Based Coupling (HATU): A more potent and often faster method, particularly effective for challenging or sterically hindered substrates.[5][6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive OAt-active ester, driving the reaction to completion efficiently.[5][6]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol represents a standard and widely applicable method for amide bond formation. The in-situ formation of an HOBt-ester intermediate enhances the reaction's efficiency and cleanliness.[7][8]

Reaction Mechanism

The mechanism involves the activation of the carboxylic acid by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate is then intercepted by HOBt to generate a more stable active ester, which is subsequently attacked by the amine to yield the desired amide and the water-soluble urea byproduct.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester Amine This compound Amide Amide Product Amine->Amide O_Acylisourea->HOBt_Ester + HOBt - Urea Urea Urea Byproduct O_Acylisourea->Urea HOBt_Ester->Amide + Amine - HOBt (regenerated)

Caption: EDC/HOBt coupling mechanism.

Step-by-Step Protocol
  • Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add HOBt (1.2 eq.).

  • Activation: Stir the solution at room temperature for 10 minutes. Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the cooled solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the limiting reagent.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate).

    • Wash the organic phase sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

For more sterically demanding carboxylic acids or when faster reaction times are desired, HATU is the reagent of choice. Its high reactivity often leads to superior yields, especially in cases where EDC/HOBt may be sluggish.[5][6]

Reaction Mechanism

The carboxylic acid, deprotonated by a base, attacks HATU to form a highly reactive OAt-active ester. This active ester is then readily aminolyzed by this compound to furnish the final amide product.

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate HATU HATU OAt_Ester OAt Active Ester HATU->OAt_Ester Amine This compound Amide Amide Product Amine->Amide Carboxylate->OAt_Ester + HATU - TMU OAt_Ester->Amide + Amine TMU Tetramethylurea

Caption: HATU-mediated coupling mechanism.

Step-by-Step Protocol
  • Preparation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous polar aprotic solvent such as DMF or NMP (0.1-0.5 M).

  • Pre-activation (Optional but Recommended): Cool the solution to 0 °C and add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq.). Stir the mixture for 5-15 minutes to allow for the formation of the active ester.

  • Amine Addition: Add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent to the pre-activated mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. For particularly hindered substrates, the reaction time may be extended or gentle heating (40-50 °C) can be applied cautiously.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash sequentially with 5% aqueous HCl or saturated NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Comparative Summary and Reagent Selection

ParameterEDC/HOBt ProtocolHATU Protocol
Reagent Cost LowerHigher
Reactivity GoodExcellent
Reaction Time Longer (12-24 h)Shorter (1-4 h)
Suitability General purpose, good for less hindered substrates.Excellent for sterically hindered or electron-poor substrates.
Byproducts Water-soluble ureaWater-soluble urea
Key Additive HOBtDIPEA (or other non-nucleophilic base)

Decision Tree for Protocol Selection:

Protocol_Selection Start Start: Couple Carboxylic Acid with this compound Hindered Is the carboxylic acid sterically hindered or electron-deficient? Start->Hindered Cost Is cost a primary concern? Hindered->Cost No HATU_Proto Use HATU Protocol Hindered->HATU_Proto Yes Cost->HATU_Proto No EDC_Proto Use EDC/HOBt Protocol Cost->EDC_Proto Yes Consider_HATU Consider HATU for better yield/rate EDC_Proto->Consider_HATU If reaction is sluggish

Caption: A guide to selecting the appropriate coupling protocol.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Insufficient reagent activity.2. Inactive/degraded coupling reagent.3. Steric hindrance.[9]4. Poor solvent choice.1. If using EDC/HOBt, switch to the HATU protocol.2. Use fresh, high-purity coupling reagents.3. Increase reaction time, apply gentle heat (40-50 °C), or consider double coupling.[5]4. Use NMP instead of DMF for better solvation.[5]
Presence of Unreacted Starting Material 1. Incomplete reaction.2. Stoichiometry imbalance.1. Extend reaction time or increase temperature.2. Re-verify the molar equivalents of all reagents. Consider adding a slight excess (1.1-1.2 eq.) of the amine and coupling reagent.
Formation of Side Products 1. (EDC/HOBt) Formation of N-acylurea byproduct.2. (HATU) Guanidinylation of the amine.1. Ensure HOBt is added before or with EDC to minimize O-acylisourea rearrangement.2. Pre-activate the carboxylic acid with HATU before adding the amine.
Epimerization (with chiral acids) Racemization of the α-carbon.1. Perform the reaction at 0 °C or lower.2. Use HOBt or its derivatives as additives.[4]3. Ensure the base used is non-nucleophilic (DIPEA is preferred over TEA).

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Chemistry Stack Exchange. (2019). Can a cyclic amine form an amide?. [Link]

  • Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. [Link]

  • Pla-Quintana, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11295-11301. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. PubMed Central. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

  • QYAOBIO. (n.d.). Amide Bond Formation in Cyclization. [Link]

  • Royal Society of Chemistry. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2014). The synthesis of sterically hindered amides. [Link]

  • PubChem. (n.d.). 1,4-Dioxepan-6-one. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

  • ACS Publications. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]

  • Wikipedia. (n.d.). Amide. [Link]

  • Reddit. (2024). HATU coupling - what's the best order?. [Link]

  • PubChem. (n.d.). 1,4-Dioxepan-2-amine. [Link]

  • ResearchGate. (n.d.). 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]

  • Organic Syntheses. (n.d.). Z-L-Phg-Val-OMe. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. (2022). How to get a better yield from the HATU reaction experiment?. [Link]

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Introduction: The Strategic Importance of Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Substituted 1,4-Dioxepan-6-amines via Reductive Amination

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly within pharmaceutical and medicinal chemistry, for its efficiency and reliability in constructing carbon-nitrogen (C-N) bonds.[1] This powerful transformation converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine through an intermediate imine.[2][3] The reaction's prevalence stems from its operational simplicity, broad substrate scope, and its frequent execution as a one-pot synthesis, which aligns with the principles of green chemistry by reducing waste and improving atom economy.[2][4]

This guide focuses on the application of reductive amination to 1,4-Dioxepan-6-amine, a valuable heterocyclic scaffold. The N-substituted derivatives of this amine are of significant interest to drug development professionals for their potential as building blocks in the synthesis of novel therapeutic agents. The strategic alkylation of the primary amine on the dioxepane ring allows for the introduction of diverse functionalities, enabling the exploration of new chemical space and the fine-tuning of pharmacological properties. This document provides a detailed examination of the reaction mechanism, scientifically-grounded protocols, and expert insights into optimizing reaction conditions for this specific transformation.

Pillar 1: Mechanistic Understanding and Strategic Reagent Selection

A thorough understanding of the reaction mechanism is paramount for troubleshooting and adapting the protocol to various substrates. The reductive amination process occurs in two principal stages within a single reaction vessel.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.[2] Under neutral or weakly acidic conditions, the hemiaminal readily eliminates a molecule of water to generate a protonated imine, known as an iminium ion. This dehydration step is reversible and often the rate-limiting part of the sequence.[2]

  • Hydride Reduction: A selective reducing agent, present in the same pot, then reduces the iminium ion. The electrophilic carbon of the C=N double bond is attacked by a hydride (H⁻), forming the final, more substituted amine product.

G cluster_0 Stage 1: Imine/Iminium Formation cluster_1 Stage 2: Reduction Amine This compound (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Iminium Iminium Ion Hemiaminal->Iminium - H₂O (Dehydration) Hydride Hydride Source (e.g., NaBH(OAc)₃) Product N-Substituted This compound Iminium->Product + Hydride (H⁻) G Start Combine Amine and Aldehyde in DCE Stir1 Stir at Room Temp (30-60 min for imine formation) Start->Stir1 AddReductant Add NaBH(OAc)₃ (Portion-wise) Stir1->AddReductant Stir2 Stir at Room Temp (3-16 h, monitor by TLC/LCMS) AddReductant->Stir2 Quench Quench with sat. NaHCO₃ (aq) Stir2->Quench Extract Extract with DCM or EtOAc Quench->Extract Dry Dry Organic Layer (Na₂SO₄/MgSO₄) & Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Final Product Purify->End

Caption: Experimental workflow for one-pot reductive amination.

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).

  • Carbonyl Addition: Add the aldehyde (1.1-1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the iminium ion.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring mixture in portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed (typically 3-16 hours).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This step neutralizes any remaining acid and destroys excess hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or EtOAc (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure N-substituted this compound product. [5]

Protocol 2: Two-Step Procedure for Challenging Substrates or Prevention of Dialkylation

In cases where dialkylation is a concern or when using a particularly hindered ketone, a two-step procedure involving the isolation of the imine can offer superior control. [6][7] Step A: Imine Formation

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.0 eq) in methanol or toluene.

  • If using toluene, equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the imine.

  • Once imine formation is complete (monitored by TLC/NMR), remove the solvent under reduced pressure.

Step B: Reduction

  • Dissolve the crude imine in a suitable solvent like methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Stir until the reduction is complete, then perform an aqueous work-up as described in Protocol 1. [6]

Pillar 3: Data Presentation and Troubleshooting

The following table provides representative conditions for the reductive amination of this compound with various aldehydes, based on established methodologies.

EntryAldehyde PartnerEquivalents (Amine:Aldehyde:NaBH(OAc)₃)SolventTime (h)Typical Yield (%)
1Benzaldehyde1 : 1.1 : 1.5DCE485-95%
2Isovaleraldehyde1 : 1.2 : 1.5THF680-90%
34-Methoxybenzaldehyde1 : 1.1 : 1.5DCE390-98%
4Cyclohexanecarboxaldehyde1 : 1.2 : 1.5DCE882-92%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient imine formation. 2. Deactivated carbonyl or sterically hindered amine. 3. Poor quality of NaBH(OAc)₃ (hydrolyzed).1. Add a catalytic amount of acetic acid (0.1 eq) to the initial mixture. 2. Increase reaction time or gently warm the reaction (to 40-50 °C). 3. Use a fresh bottle of the reducing agent.
Significant Alcohol Byproduct The reducing agent is reducing the carbonyl before imine formation.This is uncommon with NaBH(OAc)₃. Ensure the reagent is not contaminated with a stronger hydride (like NaBH₄). Allow more time for imine formation before adding the reductant.
Formation of Dialkylated Product A second molecule of the aldehyde reacts with the newly formed secondary amine.Use a strict 1.0 equivalent of the aldehyde. If the problem persists, switch to the two-step protocol to ensure complete consumption of the primary amine before reduction. [7]
Complex Mixture of Products Substrate instability under reaction conditions.Ensure anhydrous conditions. If the substrate is acid-sensitive, omit the acetic acid catalyst.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Retrieved from [Link]

  • Feng, Y., et al. (2020). Catalytic Continuous Reductive Amination with Hydrogen in Flow Reactors. Angewandte Chemie International Edition, 59(38), 16439-16447. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 269. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]

  • Evans, M. (2024). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

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Application Notes and Protocols: The Strategic Use of 1,4-Dioxepan-6-amine for the Parallel Synthesis of Privileged Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the efficient exploration of novel chemical space is paramount. Privileged scaffolds, molecular frameworks that can bind to multiple biological targets, are of significant interest. The 1,4-dioxepane moiety, a seven-membered cyclic ether, represents an under-explored scaffold with desirable physicochemical properties for drug design.[1][2] This application note details the strategic use of a key building block, 1,4-Dioxepan-6-amine, in parallel synthesis to rapidly generate diverse libraries of drug-like small molecules. We provide detailed, field-proven protocols for the incorporation of this scaffold via robust chemical transformations including reductive amination, amide coupling, and urea/thiourea formation. The causality behind experimental choices, self-validating system designs, and comprehensive references are provided to ensure scientific integrity and immediate applicability in a research setting.

Introduction: The 1,4-Dioxepane Scaffold in Medicinal Chemistry

Saturated heterocyclic amines are prominent motifs in a vast number of natural products and clinically used drugs.[3] The inclusion of heteroatoms within a cyclic framework, such as the oxygen atoms in the 1,4-dioxepane ring, can significantly influence a molecule's conformational rigidity, solubility, and metabolic stability. The 1,4-dioxepane ring system, in particular, offers a flexible yet constrained conformation that can present appended functionalities in unique three-dimensional arrangements, making it an attractive scaffold for library design in drug discovery.[4] this compound, as a primary amine, is a versatile building block for combinatorial chemistry, allowing for the facile introduction of diversity elements through a variety of well-established chemical reactions.[5] The nitrogen atom in such cyclic amines provides a crucial interaction point for binding to biological targets like proteins and enzymes.[6]

Synthesis of the Core Building Block: this compound

While not as commonly commercially available as smaller cyclic amines, this compound can be synthesized through various established routes. A potential synthetic approach is outlined below:

A 1,4-Dioxepan-6-one B 1,4-Dioxepan-6-oxime A->B Hydroxylamine (NH2OH) C This compound B->C Reduction (e.g., H2, Raney Ni or LiAlH4)

Caption: Synthetic scheme for this compound.

Application in Parallel Synthesis: Library Generation

The primary amino group of this compound serves as a versatile handle for the parallel synthesis of diverse compound libraries. The following sections provide detailed protocols for three common and robust library-generating reactions. These protocols are designed to be adaptable for high-throughput synthesis platforms.[7]

Library Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[8] This one-pot reaction involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the corresponding amine.[9][10]

Workflow for Parallel Reductive Amination:

A Dispense this compound solution to well plate B Add diverse library of aldehydes/ketones A->B C Add reducing agent (e.g., NaBH(OAc)3) B->C D Incubate at room temperature C->D E Quench and perform liquid-liquid extraction D->E F Purify and analyze library E->F

Caption: Workflow for parallel reductive amination.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add 100 µL of a 0.2 M solution of this compound in 1,2-dichloroethane (DCE) to each well.

  • Aldehyde/Ketone Addition: To each well, add 100 µL of a 0.22 M solution of a unique aldehyde or ketone from a diverse building block library in DCE.

  • Initiation of Reduction: To each well, add 150 µL of a 0.3 M solution of sodium triacetoxyborohydride (NaBH(OAc)₃) in DCE. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be added directly to the reaction mixture.[8]

  • Reaction Incubation: Seal the plate and agitate at room temperature for 12-18 hours.

  • Work-up: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well. Extract the products by adding 300 µL of dichloromethane (DCM) and agitating.

  • Isolation and Analysis: Isolate the organic layer using a liquid handler. The crude products can be analyzed by LC-MS and purified by preparative HPLC.

Parameter Condition Rationale
Solvent 1,2-Dichloroethane (DCE)Aprotic solvent that is compatible with the reagents and facilitates imine formation.
Reducing Agent Sodium triacetoxyborohydrideMild and selective for the reduction of imines in the presence of aldehydes.[8]
Stoichiometry 1.1 eq. Aldehyde/Ketone, 1.5 eq. NaBH(OAc)₃A slight excess of the carbonyl compound drives the reaction to completion.
Temperature Room TemperatureSufficient for most reductive amination reactions.
Amide Library Synthesis

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[11] The coupling of this compound with a diverse library of carboxylic acids provides a straightforward route to a library of amides.

Workflow for Parallel Amide Coupling:

A Dispense carboxylic acid library to well plate B Add coupling agent (e.g., HATU) and base (e.g., DIPEA) A->B C Add this compound solution B->C D Incubate at room temperature C->D E Aqueous work-up D->E F Purify and analyze library E->F

Caption: Workflow for parallel amide coupling.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add 100 µL of a 0.2 M solution of a unique carboxylic acid from a diverse building block library in dimethylformamide (DMF) to each well.

  • Activation: To each well, add 100 µL of a 0.22 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF, followed by 50 µL of a 0.8 M solution of N,N-diisopropylethylamine (DIPEA) in DMF. HATU is a highly effective coupling reagent that minimizes racemization for chiral carboxylic acids.[12]

  • Amine Addition: To each well, add 100 µL of a 0.2 M solution of this compound in DMF.

  • Reaction Incubation: Seal the plate and agitate at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS.

  • Work-up: Add 200 µL of water to each well and extract the products with 400 µL of ethyl acetate.

  • Isolation and Analysis: Isolate the organic layer. The crude products can be analyzed by LC-MS and purified by preparative HPLC.

Parameter Condition Rationale
Solvent Dimethylformamide (DMF)A polar aprotic solvent that is excellent for dissolving a wide range of reagents.
Coupling Agent HATUA highly efficient coupling reagent that leads to rapid amide bond formation with minimal side reactions.[12]
Base DIPEAA non-nucleophilic base used to neutralize the acid formed during the reaction.
Temperature Room TemperatureGenerally sufficient for HATU-mediated couplings.
Urea and Thiourea Library Synthesis

The urea and thiourea functional groups are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors.[13][14] Libraries of these compounds can be readily synthesized from this compound by reaction with isocyanates and isothiocyanates, respectively.

Workflow for Parallel Urea/Thiourea Synthesis:

A Dispense this compound solution to well plate B Add diverse library of isocyanates/isothiocyanates A->B C Incubate at room temperature B->C D Solvent evaporation C->D E Re-dissolve in DMSO for analysis and screening D->E

Caption: Workflow for parallel urea/thiourea synthesis.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, add 100 µL of a 0.2 M solution of this compound in tetrahydrofuran (THF) to each well.

  • Isocyanate/Isothiocyanate Addition: To each well, add 100 µL of a 0.2 M solution of a unique isocyanate or isothiocyanate from a diverse building block library in THF.

  • Reaction Incubation: Seal the plate and agitate at room temperature for 1-3 hours. These reactions are typically fast and clean.

  • Work-up: Remove the solvent by centrifugal evaporation.

  • Isolation and Analysis: Re-dissolve the crude product in a suitable solvent like DMSO for direct biological screening or analysis by LC-MS. Purification can be performed if necessary.

Parameter Condition Rationale
Solvent Tetrahydrofuran (THF)An aprotic solvent that is compatible with the reactive isocyanate/isothiocyanate functional groups.
Stoichiometry 1.0 eq. Isocyanate/IsothiocyanateThe reaction is typically quantitative with equimolar amounts of reagents.
Temperature Room TemperatureThe reaction is exothermic and proceeds rapidly at ambient temperature.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. The protocols outlined in this application note for reductive amination, amide coupling, and urea/thiourea formation provide robust and high-throughput methods for the incorporation of the novel 1,4-dioxepane scaffold into drug discovery programs. The strategic use of such building blocks in combinatorial chemistry enables the rapid exploration of new chemical space and accelerates the identification of novel hit and lead compounds.[5]

References

  • Bräse, S., et al. (2000). Solid-Phase Synthesis of Urea and Amide Libraries Using the T2 Triazene Linker. Journal of Combinatorial Chemistry, 2(6), 712-717. Available at: [Link]

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  • Cignarella, G., et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. ACS Chemical Neuroscience, 12(15), 2849-2861. Available at: [Link]

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  • Richter, S., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry, 9(1), 22. Available at: [Link]

  • de Boer, P., et al. (2002). Synthesis and pharmacological testing of 1,2,3,4,10,14b-hexahydro-6-methoxy-2-methyldibenzo[c,f]pyrazino[1,2-a]azepin and its enantiomers in comparison with the two antidepressants mianserin and mirtazapine. Journal of Medicinal Chemistry, 45(15), 3280-3285. Available at: [Link]

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Application Notes and Protocols: Strategic Amine Protection for 1,4-Dioxepan-6-amine in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: Navigating the Synthetic Challenges of 1,4-Dioxepan-6-amine

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its unique seven-membered heterocyclic scaffold. The presence of both a primary amine and a cyclic acetal functionality within the same molecule presents a distinct set of challenges and opportunities in multistep organic synthesis. The high nucleophilicity and basicity of the primary amine often necessitate its protection to prevent unwanted side reactions during subsequent synthetic transformations.[1] However, the acid-labile nature of the 1,4-dioxepane ring, which is a cyclic acetal, demands a carefully considered and nuanced approach to the selection and removal of the amine protecting group.

This comprehensive guide provides a detailed exploration of protecting group strategies tailored specifically for this compound. We will delve into the practical application and cleavage of common amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—with a critical focus on their compatibility with the dioxepane scaffold. The protocols and insights provided herein are designed to empower researchers to make informed decisions, ensuring the integrity of the core structure throughout complex synthetic sequences.

Choosing Your Shield: A Strategic Overview of Amine Protecting Groups

The selection of an appropriate protecting group is not a one-size-fits-all decision. It is a strategic choice dictated by the planned downstream reaction conditions. The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting each other, is paramount in the synthesis of complex molecules.[2][3][4] For this compound, the primary consideration is the stability of the dioxepane ring under the deprotection conditions of the chosen amine protecting group.

G cluster_start cluster_downstream Planned Downstream Chemistry cluster_protection Protecting Group Choice cluster_deprotection Deprotection Strategy start Start: this compound acid_sensitive Acid-Sensitive Steps? start->acid_sensitive base_sensitive Base-Sensitive Steps? acid_sensitive->base_sensitive No fmoc Fmoc Protection acid_sensitive->fmoc Yes reduction_sensitive Reduction-Sensitive Steps? base_sensitive->reduction_sensitive No cbz Cbz Protection base_sensitive->cbz Yes boc Boc Protection reduction_sensitive->boc No reduction_sensitive->fmoc Yes mild_acid Mild Acidic/Lewis Acid Deprotection boc->mild_acid hydrogenolysis Hydrogenolysis cbz->hydrogenolysis base_cleavage Base-Mediated Cleavage fmoc->base_cleavage

Comparative Stability of Protected this compound

The following table provides a summary of the stability of the protected amine and the 1,4-dioxepane ring under various conditions, which is crucial for planning a synthetic route.

Protecting GroupDeprotection ConditionsDioxepane Ring StabilityRecommended Use Cases
Boc Strong Acid (TFA, HCl)Labile [5]Use with caution; requires mild, specialized deprotection.
Mild Lewis Acids (ZnBr₂)Generally Stable [6]Preferred for Boc deprotection to preserve the dioxepane ring.
Oxalyl Chloride/MeOHStable [7][8]An excellent mild alternative for acid-sensitive substrates.
Cbz Catalytic HydrogenolysisStable [9]Ideal for syntheses involving base-sensitive steps.
Strong AcidLabile Not recommended for deprotection.
Fmoc Base (e.g., Piperidine)Stable Excellent choice when acidic conditions must be avoided.

Experimental Protocols

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a widely used protecting group due to its stability under a broad range of conditions. However, its removal typically requires acidic conditions, which can be detrimental to the 1,4-dioxepane ring.[5] Therefore, the choice of deprotection method is critical.

This protocol describes a general and efficient method for the N-Boc protection of this compound.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF or DCM.

    • Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-1,4-Dioxepan-6-amine.

This protocol provides a mild Lewis acid-mediated method for Boc deprotection that is compatible with the acid-sensitive 1,4-dioxepane ring.[6]

  • Materials:

    • N-Boc-1,4-Dioxepan-6-amine

    • Zinc bromide (ZnBr₂)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-1,4-Dioxepan-6-amine (1.0 eq) in DCM.

    • Add zinc bromide (2.0 eq) to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

This recently reported method offers a rapid and mild alternative for Boc deprotection in the presence of acid-labile groups.[7][8]

  • Materials:

    • N-Boc-1,4-Dioxepan-6-amine

    • Oxalyl chloride

    • Methanol (MeOH)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-1,4-Dioxepan-6-amine (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add oxalyl chloride (2.0-3.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is a robust protecting group, stable to a wide range of conditions, and is typically removed by catalytic hydrogenolysis, a method that is orthogonal to both acid- and base-labile protecting groups and compatible with the 1,4-dioxepane ring.[9]

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

    • Dioxane and Water (or THF and Water)

    • Diethyl ether

    • 1 M HCl

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 2:1).

    • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

    • Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with diethyl ether to remove excess Cbz-Cl.

    • Carefully acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Materials:

    • N-Cbz-1,4-Dioxepan-6-amine

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply (e.g., balloon or Parr hydrogenator)

    • Celite®

  • Procedure:

    • Dissolve N-Cbz-1,4-Dioxepan-6-amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 5-10 mol%).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is an excellent choice when subsequent synthetic steps involve acidic conditions, as it is stable to acid but readily cleaved by bases like piperidine. This deprotection method is fully compatible with the 1,4-dioxepane ring.

  • Materials:

    • This compound

    • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane and Water

    • Diethyl ether

    • 1 M HCl

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution (10%).

    • Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise at room temperature.

    • Stir the mixture for 2-4 hours, monitoring by TLC.

    • Add water and extract with diethyl ether to remove any unreacted starting material and byproducts.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Materials:

    • N-Fmoc-1,4-Dioxepan-6-amine

    • Piperidine

    • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve N-Fmoc-1,4-Dioxepan-6-amine in DMF or acetonitrile.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • The crude product can often be purified by column chromatography or by co-evaporation with a suitable solvent like toluene to remove residual piperidine.

Conclusion

The successful incorporation of this compound into complex molecular architectures hinges on a judicious choice of amine protecting group and a thorough understanding of its compatibility with the inherent functionalities of the substrate. For syntheses requiring acidic conditions, the base-labile Fmoc group is the protector of choice. In scenarios where basic reagents are employed, the Cbz group, removable by neutral hydrogenolysis, offers a robust and reliable option. While the Boc group is a workhorse in organic synthesis, its application to this compound necessitates the use of milder, non-traditional deprotection methods to preserve the integrity of the acid-sensitive dioxepane ring. The protocols detailed in this guide provide a validated framework for researchers to confidently navigate the synthetic challenges associated with this valuable building block, thereby accelerating the pace of discovery in drug development and beyond.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4965-4970. [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • LibreTexts Chemistry. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Ben N. (2019, January 8). acetals and ketals as protecting groups [Video]. YouTube. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23861-23868. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]

  • Wu, J., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288. [Link]

  • Bartoli, G., et al. (2001). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430-4432. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Chemical Communications, 56(53), 7341-7344. [Link]

  • Kaul, R., et al. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 70(9), 3737-3740. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Wu, J., et al. (2021). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Reaction Chemistry & Engineering, 6(2), 279-288. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4965-4970. [Link]

  • Shirini, F., Zolfigol, M. A., & Safari, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1077. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. [Link]

  • Reddy, M. S., Narender, M., & Rao, K. R. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry, 68(5), 2018-2019. [Link]

  • Das, S., & Li, L. S. (2012). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic letters, 14(1), 234-237. [Link]

  • Wu, J., et al. (2023). Solid Acid-Enabled N-Boc Deprotection and Acetal Hydrolysis in the Synthesis of Vepdegestrant. Organic Process Research & Development, 27(11), 2035-2044. [Link]

  • El-Faham, A., et al. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Sulfur Chemistry, 32(4), 347-357. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Wiley Online Library. (2014). PROTECTION FOR THE AMINO GROUP. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Powner, M. W., & Sutherland, J. D. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(12), 10510-10517. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

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Application Note: A Robust HPLC-Based Method for the Chiral Separation of 1,4-Dioxepan-6-amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantiomeric composition of pharmacologically active molecules is a critical determinant of their efficacy and safety profiles. 1,4-Dioxepan-6-amine, a heterocyclic amine, represents a structural motif of interest in medicinal chemistry. The stereocenter at the C6 position gives rise to two enantiomers, the differential biological activities of which necessitate a reliable analytical method for their separation and quantification. This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of chiral compounds.

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector into the analytical system.[1] This is most commonly achieved through the use of a Chiral Stationary Phase (CSP) in HPLC.[2][3] The underlying principle of chiral separation on a CSP is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. The differing stabilities of these diastereomeric complexes lead to differential retention times, enabling their separation.[1]

For the separation of primary amines such as this compound, polysaccharide-based and cyclodextrin-based CSPs are particularly effective.[4][5] Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, offer a broad range of chiral recognition capabilities through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.[6][7] Cyclodextrin-based CSPs, on the other hand, utilize an inclusion complexation mechanism, where the analyte or a portion of it fits into the chiral cavity of the cyclodextrin molecule.[8] The selection of the appropriate CSP and the optimization of the mobile phase are crucial steps in developing a successful chiral separation method.[4]

This guide provides a comprehensive, step-by-step protocol for the chiral separation of this compound enantiomers, including recommendations for column selection, mobile phase optimization, and method validation considerations, grounded in established chromatographic principles.

Methodology and Experimental Protocol

Rationale for Chiral Stationary Phase (CSP) Selection

The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[4] For primary amines like this compound, both polysaccharide- and cyclofructan-based CSPs have demonstrated high success rates.[5][9]

  • Polysaccharide-Based CSPs (e.g., CHIRALPAK® series): These columns, particularly those with immobilized selectors, are robust and compatible with a wide range of solvents.[10] The chiral recognition mechanism involves interactions with the carbamate groups on the polysaccharide backbone. For basic compounds like amines, the addition of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution.[10]

  • Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes.[8][11] The fit of the analyte within the cyclodextrin cavity is a key factor for separation.[4] Derivatized cyclodextrins offer additional interaction sites, enhancing enantioselectivity.[12]

For this application, a polysaccharide-based CSP, specifically a cellulose tris(3,5-dimethylphenylcarbamate) coated or immobilized column (e.g., CHIRALCEL® OD-H or CHIRALPAK® IB), is recommended as a primary screening column due to its broad applicability for amine separation.[6]

Mobile Phase Optimization: The Key to Resolution

The composition of the mobile phase plays a pivotal role in modulating the retention and resolution of enantiomers. For the separation of amines on polysaccharide-based CSPs, a normal-phase or polar organic mode is often preferred.

  • Normal-Phase Mode: A typical mobile phase consists of a non-polar solvent like hexane or heptane and an alcohol modifier (e.g., isopropanol or ethanol). The alcohol content is a critical parameter for adjusting retention times.

  • Additives for Amines: Due to the basic nature of the amine group, peak tailing can be a significant issue. The addition of a small amount of a basic modifier, such as diethylamine (DEA) or butylamine, to the mobile phase is crucial for obtaining sharp, symmetrical peaks.[10] Typically, a concentration of 0.1% (v/v) of the amine additive is a good starting point. Acidic additives like trifluoroacetic acid (TFA) can also be used in some cases to form ion pairs, which can enhance chiral recognition.[13]

A screening approach starting with a mobile phase of Hexane/Isopropanol (90:10, v/v) with 0.1% DEA is a robust starting point for method development.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of this compound enantiomers.

3.1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade hexane

  • HPLC-grade isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

  • Sample solvent: Isopropanol

3.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan of the analyte)

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in Isopropanol

3.3. Sample Preparation

  • Accurately weigh approximately 10 mg of racemic this compound standard.

  • Dissolve the standard in 10 mL of isopropanol to obtain a final concentration of 1.0 mg/mL.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3.4. HPLC Analysis Procedure

  • Equilibrate the CHIRALCEL® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the prepared sample solution onto the column.

  • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Integrate the peaks corresponding to the two enantiomers.

Data Analysis and System Suitability

The effectiveness of the chiral separation is evaluated using several chromatographic parameters.[14]

  • Retention Factor (k'): A measure of the retention of an analyte.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two peaks. A resolution of ≥ 1.5 is typically desired for baseline separation.[14]

System Suitability Test (SST): Before running samples, a system suitability test should be performed by injecting the racemic standard multiple times (e.g., n=5). The SST parameters to be monitored include:

  • Repeatability of retention times: Relative Standard Deviation (RSD) ≤ 2.0%

  • Repeatability of peak areas: RSD ≤ 2.0%

  • Resolution (Rs): ≥ 1.5

  • Tailing factor (Tf): ≤ 2.0

Method Validation Considerations

For use in a regulated environment, the developed chiral HPLC method must be validated according to ICH guidelines.[6][15] The validation should include the following parameters:[16]

  • Specificity: The ability to assess the enantiomers in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Expected Chromatographic Parameters for the Chiral Separation of this compound Enantiomers

ParameterExpected ValueAcceptance Criteria
Retention Time (Enantiomer 1)~ 8.5 min-
Retention Time (Enantiomer 2)~ 10.2 min-
Retention Factor (k'1)> 2-
Retention Factor (k'2)> 2-
Selectivity (α)> 1.2> 1.0
Resolution (Rs)> 2.0≥ 1.5
Tailing Factor (Tf)< 1.5≤ 2.0
Theoretical Plates (N)> 2000> 2000

Note: The retention times are hypothetical and will depend on the specific HPLC system and column used.

Visualizations

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_mp Prepare Mobile Phase (Hexane/IPA/DEA) equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Sample (1 mg/mL in IPA) inject Inject Sample prep_sample->inject equilibrate->inject separate Isocratic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate SST Parameters (Rs, α, Tf) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the chiral separation of this compound.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The proposed method, utilizing a polysaccharide-based chiral stationary phase and an optimized normal-phase mobile phase containing a basic additive, is designed to achieve robust and reliable baseline separation. The outlined procedures for sample preparation, HPLC analysis, data evaluation, and method validation considerations offer a comprehensive guide for researchers in pharmaceutical and chemical analysis. The successful implementation of this method will enable the accurate determination of the enantiomeric purity of this compound, a critical aspect of its development as a potential therapeutic agent.

References

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  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]

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  • Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-114. Retrieved from [Link]

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  • Berthod, A., et al. (2013). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. ResearchGate. Retrieved from [Link]

  • Ahuja, S. (2003). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Retrieved from [Link]

  • Li, S., & Li, S. (2023). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. Molecules, 28(15), 5786. Retrieved from [Link]

  • Meričko, D., et al. (2021). HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Retrieved from [Link]

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  • Pirkle, W. H., & Welch, C. J. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S. Patent and Trademark Office.
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  • Regis Technologies. (2022). Getting Started with Chiral Method Development. Retrieved from [Link]

  • Reddy, B. C. K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 26(11), 3296. Retrieved from [Link]

  • Ginterová, P., et al. (2014). Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases. ResearchGate. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2020). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 25(21), 5192. Retrieved from [Link]

  • Stalcup, A. M. (2002). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. In Chiral Separations (pp. 145-171). Humana Press. Retrieved from [Link]

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Sources

Scale-up synthesis of bicyclic dioxepane amines

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Scale-up Synthesis of Bicyclic Dioxepane Amines: A Guide for Medicinal and Process Chemistry

Abstract

Bicyclic 1,4-dioxepanes incorporating a saturated heterocyclic amine are increasingly recognized as valuable scaffolds in drug discovery for their ability to confer favorable physicochemical properties.[1][2][3][4] This application note provides a comprehensive guide to the multigram scale-up synthesis of these complex structures. We detail a robust and reproducible synthetic strategy centered on the double alkylation of N-heterocyclic 1,2-diols. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and critical considerations for process optimization and safety.

Introduction: The Rising Importance of Bicyclic Dioxepane Amines

Saturated heterocyclic scaffolds are foundational to modern medicinal chemistry. Within this class, bicyclic systems that constrain molecular conformation are particularly powerful for enhancing binding affinity and selectivity. Bicyclic dioxepane amines have emerged as promising building blocks, often serving as isosteric replacements for common fragments like piperidine or morpholine, thereby enabling the fine-tuning of properties such as basicity (pKa) and lipophilicity (LogP).[1][3]

However, the synthesis of these three-dimensional structures can be challenging, and scaling these syntheses from the bench to the pilot plant introduces a new set of obstacles.[5][6] Common issues include managing thermal gradients in larger reactors, ensuring efficient mixing, and mitigating the amplification of minor impurities.[5] This guide outlines a validated, scalable pathway to fused and spirocyclic 1,4-dioxepanes, focusing on a key double alkylation reaction that has proven efficient on a multigram scale.[2][3][4]

Synthetic Strategy and Retrosynthetic Analysis

Our approach hinges on a convergent and efficient strategy that constructs the core bicyclic dioxepane ring system in a single key step. The retrosynthetic analysis reveals the simplicity and logic of this pathway.

Retrosynthetic Pathway

The target bicyclic dioxepane amine can be disconnected at the two ether linkages of the seven-membered ring. This leads back to a saturated N-heterocyclic 1,2-diol and a suitable dielectrophile, in this case, α,α′-dichloroisobutylene. The diol itself can be prepared from a corresponding cyclic alkene via dihydroxylation.

retrosynthesis target Target Bicyclic Dioxepane Amine diol N-Heterocyclic 1,2-Diol target->diol C-O Disconnection (Double Alkylation) dielectrophile α,α′-Dichloroisobutylene target->dielectrophile C-O Disconnection (Double Alkylation) alkene N-Heterocyclic Alkene diol->alkene Dihydroxylation workflow start N-Heterocyclic Alkene step1 cis-Dihydroxylation start->step1 intermediate1 N-Heterocyclic 1,2-Diol step1->intermediate1 step2 Double Alkylation intermediate1->step2 intermediate2 Bicyclic Dioxepane (Exocyclic Alkene) step2->intermediate2 step3 Oxidative Cleavage intermediate2->step3 final_product Target Bicyclic Dioxepane Carboxylic Acid/Amine step3->final_product

Caption: Forward synthesis workflow from alkene to functionalized product.

Step 1: cis-Dihydroxylation of the N-Heterocyclic Alkene

Rationale: The creation of the vicinal diol is the crucial first step to prepare the nucleophile for the subsequent cyclization. cis-Dihydroxylation using potassium osmate is a reliable and high-yielding method for this transformation on a large scale. N-Methylmorpholine N-oxide (NMO) is used as a stoichiometric co-oxidant to regenerate the osmium catalyst, making the process more cost-effective and reducing heavy metal waste.

Detailed Protocol:

  • Reaction Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, add the N-Boc-protected heterocyclic alkene (1.0 mol, 1.0 equiv) and a mixture of acetone (2 L) and water (200 mL).

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 mol, 1.2 equiv) to the stirred solution. Cool the mixture to 0-5 °C using a circulating chiller.

  • Catalyst Addition: In a separate flask, prepare a solution of potassium osmate(VI) dihydrate (0.01 mol, 0.01 equiv) in water (50 mL). Add this solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a solution of sodium sulfite (1.5 mol) in water (1 L). Stir vigorously for 1 hour.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 1 L).

    • Combine the organic layers, wash with brine (1 L), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diol. The product is often of sufficient purity to be carried forward without further purification.

Step 2: Base-Promoted Double Alkylation to Form the Dioxepane Ring

Rationale: This is the key ring-forming step. A strong base, such as sodium hydride, is used to deprotonate both hydroxyl groups of the diol, forming a dianion. This potent nucleophile then undergoes a double SN2 reaction with α,α′-dichloroisobutylene to construct the seven-membered dioxepane ring. The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution. This method has proven to be reproducible on scales up to 250 g. [1] Detailed Protocol:

  • Reaction Setup: Charge a 10 L jacketed reactor, purged with nitrogen, with a 60% dispersion of sodium hydride (NaH) in mineral oil (2.2 mol, 2.2 equiv). Wash the NaH with hexanes (3 x 500 mL) to remove the oil, decanting the hexanes carefully each time.

  • Solvent and Reagent Addition: Suspend the washed NaH in anhydrous DMF (3 L). Cool the suspension to 0 °C.

  • Diol Addition: Dissolve the N-heterocyclic 1,2-diol (1.0 mol, 1.0 equiv) in anhydrous DMF (1 L). Add this solution to the NaH suspension dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed; ensure adequate venting.

  • Activation: After the addition is complete, stir the mixture at 0 °C for 1 hour.

  • Electrophile Addition: Add α,α′-dichloroisobutylene (1.1 mol, 1.1 equiv) dropwise, keeping the temperature below 15 °C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 60 °C for 12 hours, or until LC-MS analysis indicates completion.

  • Workup and Purification:

    • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (1 L).

    • Dilute with water (5 L) and extract with methyl tert-butyl ether (MTBE) (3 x 2 L).

    • Combine the organic layers, wash with water (2 x 2 L) and brine (2 L), dry over sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Step 3: Oxidative Cleavage of the Exocyclic Double Bond

Rationale: The exocyclic double bond serves as a versatile synthetic handle for introducing various functional groups. [7][8]A two-step oxidative cleavage using ozone followed by a reductive workup with sodium borohydride is an effective method to produce the corresponding primary alcohol, which can then be further functionalized.

Detailed Protocol:

  • Ozonolysis: Dissolve the bicyclic dioxepane intermediate (1.0 mol) in a mixture of dichloromethane (3 L) and methanol (1 L) in a reactor equipped with a gas dispersion tube. Cool the solution to -78 °C. Bubble ozone through the solution until a persistent blue color is observed.

  • Reductive Workup: Purge the solution with nitrogen for 30 minutes to remove excess ozone. Add sodium borohydride (NaBH4) (1.5 mol, 1.5 equiv) portion-wise at -78 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup and Purification:

    • Carefully quench the reaction with acetone (200 mL) followed by water (1 L).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 1 L).

    • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude alcohol.

    • Purify by column chromatography to yield the final functionalized bicyclic dioxepane.

Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale synthesis to a pilot plant or manufacturing setting requires careful consideration of several factors that are less prominent at the bench. [5][6]

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Key Considerations for Scale-Up
Reaction Time (Alkylation) 6 hours 12-16 hours Slower, controlled addition of reagents is necessary to manage exotherms. Heat transfer is less efficient in larger vessels. [5]
Yield (Overall) 65% 50-55% Yield losses can increase due to more complex workup procedures, transfer losses, and potential for side-reaction amplification. [5][9]
Purity (by HPLC) >98% 95-97% Impurity profiles may change. Localized overheating can lead to degradation products. Less efficient mixing can result in incomplete reactions.
Temperature Control ± 1 °C ± 5 °C Maintaining a consistent temperature is challenging. Jacketed reactors with efficient heat transfer fluids are essential.

| Reagent Addition (NaH) | Manual addition | Metering pump/solids charger | Safe and controlled addition of highly reactive reagents like NaH is critical to prevent runaway reactions. |

Purification Strategy for Large-Scale Batches

Purification of multigram quantities of amine products can be challenging. While chromatography is feasible, alternative methods are often sought for efficiency and cost-effectiveness.

Amine Purification via Acid-Base Extraction: A classical and effective method for purifying amines is to exploit their basicity.

  • Dissolve the crude product in an organic solvent like MTBE.

  • Extract with aqueous hydrochloric acid (1M). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind in the organic layer.

  • Wash the aqueous layer with fresh MTBE to remove any remaining neutral impurities.

  • Basify the aqueous layer to a pH > 10 with aqueous sodium hydroxide (6M).

  • Extract the free amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer and concentrate to yield the purified amine.

Recently, methods using trichloroacetic acid (TCA) to precipitate amine salts, which can then be decomposed by gentle heating to give the pure amine, have been developed as a low-waste alternative. [10][11]

Safety and Handling

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). All glassware must be thoroughly dried.

  • α,α′-Dichloroisobutylene: A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Ozone: Highly toxic and a powerful oxidant. Ozonolysis should be performed in a dedicated, well-ventilated fume hood. Excess ozone must be properly quenched before workup.

  • Heterocyclic Amines: Many heterocyclic amines have biological activity and should be handled with care. [12]Avoid inhalation and skin contact.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for producing bicyclic dioxepane amines, which are valuable scaffolds for drug discovery. By understanding the rationale behind each synthetic step and anticipating the challenges of scale-up, researchers and process chemists can efficiently produce these complex molecules in the quantities required for advanced preclinical and clinical development. The key to success lies in careful control of reaction parameters, particularly during the critical double alkylation step, and the implementation of robust safety protocols.

References

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2025). FULL PAPER Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4‐Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. Chemistry – A European Journal. [Link]

  • Grygorenko, O. O., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery | Request PDF. ResearchGate. [Link]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. PubMed. [Link]

  • Smith, J. et al. (N.D.). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. National Institutes of Health. [Link]

  • Le, C.-M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. [Link]

  • Organic Chemistry Portal. (N.D.). Synthesis of cyclic amines. Organic Chemistry Portal. [Link]

  • Le, C.-M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Grygorenko, O. O., et al. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. ACS Publications. [Link]

  • Author, et al. (N.D.). Synthesis and Reactivity of Bicyclo[3.2.1]Octanoid- Derived Cyclopropanes. PubMed Central. [Link]

  • Iwanejko, J., et al. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing. [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Contract Pharma. [Link]

  • ResearchGate. (N.D.). Retrosynthetic approach to the target saturated bicyclic 1,4‐dioxepanes. ResearchGate. [Link]

  • IntechOpen. (N.D.). Heterocyclic Amines and Safety. Food Processing and Manufacturing. [Link]

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Application Notes and Protocols: 1,4-Dioxepan-6-amine as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The exploration of novel three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with improved physicochemical properties and unique pharmacological profiles. The 1,4-dioxepane ring system, a seven-membered oxygen-containing heterocycle, offers a flexible yet constrained conformation that can be exploited for the design of new therapeutic agents. This document provides a detailed guide for researchers on the utility of 1,4-Dioxepan-6-amine as a versatile building block in drug discovery. We will delve into its synthesis, key reactions, and potential applications, supported by detailed experimental protocols and insights into the rationale behind its use.

Introduction: The Significance of the 1,4-Dioxepane Scaffold

Saturated heterocyclic scaffolds are integral to the design of novel therapeutics, often serving as bioisosteric replacements for existing ring systems to modulate properties such as solubility, metabolic stability, and receptor binding. The 1,4-dioxepane moiety, while less explored than its six-membered counterpart, 1,4-dioxane, presents a unique conformational landscape due to the seven-membered ring. This inherent three-dimensionality can be advantageous for probing deep or complex binding pockets of biological targets. The introduction of an amine functionality at the 6-position of the 1,4-dioxepane ring provides a critical handle for a wide array of chemical modifications, making this compound a highly valuable and versatile scaffold for the construction of diverse chemical libraries.

The strategic incorporation of the 1,4-dioxepane scaffold can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The two ether linkages can act as hydrogen bond acceptors, potentially enhancing solubility and target engagement. Furthermore, the saturated nature of the ring can improve metabolic stability compared to aromatic systems. This guide will provide the necessary technical information and protocols to effectively utilize this compound in medicinal chemistry programs.

Physicochemical Properties of this compound Hydrochloride

The hydrochloride salt of this compound is a common starting material for synthetic transformations. Its properties are summarized in the table below.

PropertyValueSource
CAS Number 1394042-38-6[1]
Molecular Formula C5H12ClNO2[1]
Molecular Weight 153.61 g/mol [1]
Physical Form Powder[1]
Storage Temperature Room Temperature[1]

Synthesis of the this compound Scaffold

The primary route to this compound involves the reductive amination of the corresponding ketone, 1,4-Dioxepan-6-one. This ketone can be synthesized through various methods, including Williamson etherification followed by oxidation.[2]

General Workflow for Scaffold Synthesis

Synthesis_Workflow Start Starting Materials (e.g., 3-chloro-2-(chloromethyl)prop-1-ene) Step1 Williamson Etherification Start->Step1 Step2 Oxidation Step1->Step2 Ketone 1,4-Dioxepan-6-one Step2->Ketone Step3 Reductive Amination Ketone->Step3 Amine This compound Step3->Amine End Final Scaffold Amine->End

Caption: General synthetic workflow to obtain this compound.

Applications in Medicinal Chemistry

While specific examples of biologically active molecules containing the this compound scaffold are not extensively reported in publicly available literature, the closely related 1,4-dioxane scaffold has been successfully employed in the development of potent and selective ligands for various receptors.[3][4][5] By analogy, the this compound scaffold holds significant promise for the development of novel therapeutics. The amine functionality serves as a versatile point for diversification, allowing for the introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic properties.

Potential therapeutic areas for derivatives of this compound include:

  • Central Nervous System (CNS) Disorders: The 1,4-dioxane scaffold has been utilized to develop ligands for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and Parkinson's disease.[4]

  • Muscarinic Receptor Antagonists: The 1,4-dioxane nucleus has proven to be a suitable scaffold for potent M3 muscarinic receptor antagonists.[3]

  • Antifungal Agents: Heterocyclic amines, in general, are core structures in many antifungal agents.[6]

  • Anticancer Agents: Certain 1,4-dioxane derivatives have exhibited cytotoxic effects in prostate cancer cells.[5]

The following table summarizes the biological activities of compounds containing a related 1,4-dioxane scaffold, suggesting potential applications for 1,4-dioxepane derivatives.

ScaffoldTarget/ActivityDisease AreaReference
N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amineD2-like and 5-HT1A receptor modulationSchizophrenia, Parkinson's Disease[4]
6,6-diphenyl-1,4-dioxane derivativesM3 Muscarinic Receptor AntagonismOveractive Bladder[3]
Substituted 1,4-dioxanesα1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, Cytotoxic AgentsHypertension, Depression, Cancer[5]

Experimental Protocols: Derivatization of the this compound Scaffold

The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The following protocols provide detailed, step-by-step methodologies for common derivatization reactions.

Protocol 1: Acylation of this compound to form Amides

Rationale: Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry to connect molecular fragments. The resulting amides are generally stable and can participate in hydrogen bonding interactions with biological targets.

Workflow for Amide Synthesis

Amide_Synthesis Amine This compound Hydrochloride Reaction Acylation Reaction (Base, Solvent, Temp) Amine->Reaction Reagents Acyl Chloride/Anhydride or Carboxylic Acid + Coupling Agent Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-(1,4-Dioxepan-6-yl)amide Purification->Product

Caption: Step-wise workflow for the synthesis of amide derivatives.

Materials:

  • This compound hydrochloride

  • Acyl chloride, acid anhydride, or carboxylic acid

  • Coupling agents (for carboxylic acids): e.g., HATU, HOBt, EDCI

  • Base: e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)

  • Solvent: e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate

  • Reagents for workup: e.g., 1 M HCl, saturated NaHCO3, brine

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DCM, add TEA (2.2 eq) and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the acyl chloride (1.1 eq) in DCM.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.

Note on using carboxylic acids: If starting with a carboxylic acid, pre-activate it with a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.2 eq) in DMF for 15-30 minutes before adding the amine.

Protocol 2: Reductive Amination with Aldehydes or Ketones

Rationale: Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce alkyl or arylalkyl substituents on an amine, leading to secondary or tertiary amines.

Materials:

  • This compound hydrochloride

  • Aldehyde or ketone

  • Reducing agent: e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH3CN)

  • Solvent: e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCM, add TEA (1.1 eq) and stir for 10 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A small amount of acetic acid can be added to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 4-24 hours (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of saturated NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary or tertiary amine.[6]

Protocol 3: Derivatization for HPLC Analysis

Rationale: For analytical purposes, such as determining the concentration of this compound in a sample, derivatization with a chromophoric or fluorophoric reagent is often necessary to enhance detection by HPLC.

Materials:

  • Sample containing this compound

  • Derivatization reagent: e.g., 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)

  • Buffer: e.g., 0.2 M Boric acid buffer, pH 7.5

  • Acetonitrile

Procedure:

  • Prepare a solution of the derivatization reagent (e.g., 2 mmole DMQC-OSu in acetonitrile).

  • Mix 20 µL of the amine-containing sample solution with 20 µL of the derivatization reagent solution and 200 µL of the boric acid buffer.

  • Heat the mixture at 50 °C for 40 minutes.

  • Cool the mixture to room temperature.

  • Inject an aliquot (e.g., 20 µL) of the derivatized solution for HPLC analysis.

Conclusion

This compound represents a promising and underutilized scaffold in medicinal chemistry. Its unique three-dimensional structure and the synthetic accessibility of its amine functionality make it an attractive starting point for the design and synthesis of novel drug candidates across various therapeutic areas. The protocols and information provided in this guide are intended to empower researchers to explore the full potential of this versatile building block in their drug discovery endeavors. By leveraging the principles of rational drug design and the robust synthetic methodologies outlined herein, the scientific community can unlock new avenues for therapeutic innovation.

References

  • Williamson, J., et al. (2025). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones.
  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Enamine. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • G. Cignarella, et al. (2007). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists.
  • G. Cignarella, et al. (2021). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. PubMed Central.
  • PubChem. (n.d.). 1-(1,4-Dioxepan-6-yl)-4-iodopyrazol-5-amine.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride. MilliporeSigma.
  • Iqbal, K., et al. (n.d.).
  • G. Cignarella, et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents.
  • PubChem. (n.d.). 1,4-Dioxepan-6-one.
  • Krauß, J., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (2024). PubMed.
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Pavelyev, R. S., et al. (2018). Synthesis and Antifungal Activity of β -Hydroxysulfides of 1,3-Dioxepane Series. Journal of Chemistry.
  • Płotka-Wasylka, J., et al. (2016). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
  • Lee, S., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules.
  • Prentice, B. M., et al. (2014). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. PubMed Central.
  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. (2024). PubMed.
  • Ghirmai, S., et al. (2008).
  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][2][3]diazepines, and Their Cytotoxic Activity. (2020). MDPI.

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The Strategic Integration of 1,4-Dioxepan-6-amine in Contemporary Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the ever-evolving landscape of medicinal chemistry, the exploration of novel chemical space is paramount to the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds form the backbone of a significant portion of approved drugs, offering three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic properties. Among these, the 1,4-dioxepane moiety has emerged as a promising, yet underexplored, structural motif. This application note provides a comprehensive guide to the strategic application of a key derivative, 1,4-Dioxepan-6-amine , in drug discovery programs. We will delve into its role as a versatile building block, its potential as a bioisosteric replacement for common saturated heterocycles, and provide detailed protocols for its incorporation into lead compounds.

The 1,4-dioxepane ring system, a seven-membered heterocycle containing two oxygen atoms, offers a unique conformational profile compared to more common six-membered rings like piperidine and morpholine. This distinct geometry can allow for novel vector orientations of substituents, enabling a more refined exploration of the chemical space around a biological target. The introduction of an amine functionality at the 6-position provides a critical handle for a variety of chemical transformations, making this compound a valuable starting material for the synthesis of diverse compound libraries.

The Rationale for Employing this compound in Medicinal Chemistry

The strategic decision to incorporate the this compound scaffold into a drug discovery campaign is underpinned by several key advantages:

  • Novelty and Intellectual Property: The relative scarcity of the 1,4-dioxepane core in existing patent literature presents an opportunity to generate novel chemical entities with strong intellectual property positions.

  • Bioisosteric Replacement: The 1,4-dioxepane ring can serve as a valuable bioisostere for more traditional saturated heterocycles.[1] This strategic replacement can modulate physicochemical properties such as solubility, lipophilicity (LogP), and metabolic stability, potentially overcoming liabilities associated with established scaffolds.[2][3] For instance, the introduction of the two ether linkages can influence hydrogen bonding capacity and polarity, which are critical parameters for cell permeability and target engagement.

  • Three-Dimensional Diversity: The flexible seven-membered ring of 1,4-dioxepane adopts a range of low-energy conformations, allowing for a broader exploration of binding pockets compared to more rigid six-membered rings. This can be particularly advantageous when targeting proteins with shallow or dynamic binding sites.

  • Vectorial Diversity: The amine group on the 1,4-dioxepane ring provides a convenient point of attachment for various side chains and pharmacophoric elements. The specific geometry of the ring system dictates the spatial orientation of these appended groups, offering novel vectors for probing target interactions.

Physicochemical Properties and Comparative Analysis

To understand the potential impact of incorporating this compound, a comparison of its calculated physicochemical properties with commonly used saturated heterocyclic amines is presented below.

PropertyThis compoundPiperidineMorpholineAzepane
Molecular Weight ( g/mol ) 117.1585.1587.1299.18
cLogP -0.80.8-0.51.4
Topological Polar Surface Area (Ų) 35.412.021.312.0
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3121

Data is based on calculated values and serves for comparative purposes.

The data highlights that this compound possesses a lower calculated LogP and a higher topological polar surface area (TPSA) compared to piperidine and azepane, suggesting potentially improved aqueous solubility. The increased number of hydrogen bond acceptors, due to the two ether oxygens, can also contribute to enhanced interactions with biological targets and improved pharmacokinetic profiles in certain contexts.

Key Applications and Synthetic Protocols

The primary amino group of this compound is a versatile functional handle that can be readily derivatized through several standard organic transformations. Below are detailed protocols for two of the most common and impactful reactions in a drug discovery setting: amide bond formation (acylation) and reductive amination.

Protocol 1: Amide Coupling (Acylation) of this compound

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the linkage of molecular fragments and the introduction of key pharmacophoric features.

Workflow for Amide Coupling:

Sources

Derivatization of 1,4-Dioxepan-6-amine for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 1,4-Dioxepan-6-amin für Struktur-Aktivitäts-Beziehungsstudien

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung: Das 1,4-Dioxepan-Gerüst als vielseitige Plattform in der medizinischen Chemie

Das 1,4-Dioxepan-Gerüst ist ein wertvoller Baustein in der modernen Wirkstoffforschung. Seine gesättigte, siebengliedrige Ringstruktur verleiht ihm eine hohe konformative Flexibilität, die es Molekülen ermöglicht, sich an komplexe Proteinbindungsstellen anzupassen. Die beiden Ether-Sauerstoffatome fungieren als Wasserstoffbrückenakzeptoren und verbessern die physikochemischen Eigenschaften, wie z. B. die Löslichkeit, was für die Entwicklung von oral bioverfügbaren Medikamenten entscheidend ist.

Im Zentrum dieses Leitfadens steht das 1,4-Dioxepan-6-amin, ein Schlüsselintermediat, das eine primäre Aminogruppe für eine breite Palette chemischer Modifikationen bereitstellt. Die systematische Derivatisierung dieser Aminogruppe ist eine grundlegende Strategie zur Durchführung von Struktur-Aktivitäts-Beziehungsstudien (SAR). Solche Studien sind unerlässlich, um zu verstehen, wie subtile Änderungen an der Molekülstruktur die biologische Aktivität, Selektivität und die ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion) eines Wirkstoffkandidaten beeinflussen.[1]

Dieser Leitfaden bietet detaillierte Protokolle für drei fundamentale Derivatisierungsstrategien – N-Acylierung, N-Sulfonylierung und reduktive Aminierung – und erläutert die chemischen Grundlagen sowie die strategische Bedeutung jeder Methode im Kontext der SAR.

Logischer Arbeitsablauf für die SAR-Studie

Der folgende Arbeitsablauf skizziert den systematischen Ansatz zur Erstellung einer diversifizierten Bibliothek von 1,4-Dioxepan-6-amin-Derivaten zur umfassenden Untersuchung der Struktur-Aktivitäts-Beziehungen.

SAR_Workflow cluster_start Ausgangsmaterial cluster_reactions Primäre Derivatisierungsstrategien cluster_products Resultierende Derivatklassen cluster_analysis Analyse und Iteration Start 1,4-Dioxepan-6-amin (als Hydrochlorid-Salz) Acylation N-Acylierung (Säurechloride, Anhydride) Start->Acylation Base-vermittelt Sulfonylation N-Sulfonylierung (Sulfonylchloride) Start->Sulfonylation Base-vermittelt ReductiveAmination Reduktive Aminierung (Aldehyde, Ketone) Start->ReductiveAmination Reduktionsmittel Amides Amide (R-CO-NH-) Acylation->Amides Sulfonamides Sulfonamide (R-SO2-NH-) Sulfonylation->Sulfonamides SecTertAmines Sek./Tert. Amine (R-CH2-NH-) ReductiveAmination->SecTertAmines SAR_Analysis Biologische Testung & SAR-Analyse Amides->SAR_Analysis Sulfonamides->SAR_Analysis SecTertAmines->SAR_Analysis

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung von 1,4-Dioxepan-6-amin zur SAR-Analyse.

Protokoll: N-Acylierung zur Synthese von Amid-Bibliotheken

Die Umwandlung von Aminen in Amide ist eine der robustesten und am häufigsten verwendeten Reaktionen in der medizinischen Chemie.[2][3] Amide sind ausgezeichnete Wasserstoffbrückendonoren und -akzeptoren und können entscheidende Wechselwirkungen mit dem biologischen Zielmolekül eingehen. Die Variation des Acyl-Substituenten (R-Gruppe) ermöglicht die Untersuchung von sterischen, elektronischen und lipophilen Anforderungen in der Bindungstasche des Targets.

Chemische Begründung

Die N-Acylierung wird typischerweise mit hochreaktiven Carbonsäurederivaten wie Acylchloriden oder Anhydriden durchgeführt.[4] Die Reaktion verläuft über einen nukleophilen Angriff des Amins auf das elektrophile Carbonyl-Kohlenstoffatom. Eine Base ist erforderlich, um das als Nebenprodukt entstehende HCl (bei Verwendung von Acylchloriden) oder die Carbonsäure (bei Verwendung von Anhydriden) zu neutralisieren und das Gleichgewicht in Richtung Produktbildung zu verschieben.[4] Die Schotten-Baumann-Bedingungen, bei denen eine wässrige Base in einem zweiphasigen System verwendet wird, sind besonders effektiv.[4]

Acylation_Scheme DioxepanAmine 1,4-Dioxepan-6-amin Base Base (z.B. Et3N, Pyridin) Lösungsmittel (z.B. DCM, THF) AcylChlorid + R-COCl AmidProduct N-Acyl-Derivat (Amid) Base->AmidProduct Salt + Base·HCl Base->Salt

Abbildung 2: Allgemeines Schema der N-Acylierungsreaktion.

Detailliertes Versuchsprotokoll (Beispiel: N-Benzoylierung)
  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden 1,4-Dioxepan-6-amin-Hydrochlorid (1.0 Äq., z. B. 500 mg) und Dichlormethan (DCM, 20 mL) vorgelegt. Die Suspension wird unter Inertgasatmosphäre (Stickstoff oder Argon) bei 0 °C (Eisbad) gerührt.

  • Basenzugabe: Triethylamin (Et3N, 2.5 Äq.) wird langsam zugetropft. Es ist wichtig, mindestens 2 Äquivalente Base zu verwenden: eines zur Neutralisierung des Hydrochlorid-Salzes und eines zur Neutralisierung des während der Reaktion gebildeten HCl. Die Mischung wird für 15 Minuten bei 0 °C gerührt.

  • Acylierung: Eine Lösung von Benzoylchlorid (1.1 Äq.) in DCM (5 mL) wird langsam über 10 Minuten zugetropft. Die Temperatur wird bei 0 °C gehalten, um exotherme Reaktionen zu kontrollieren.

  • Reaktionsverlauf: Nach der Zugabe wird das Eisbad entfernt und die Reaktion bei Raumtemperatur für 2-4 Stunden gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser (20 mL) und anschließend mit gesättigter Natriumbicarbonatlösung (20 mL) gewaschen, um überschüssiges Acylchlorid und Säure zu entfernen. Die organische Phase wird abgetrennt, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Gradienten von Ethylacetat in Hexan) gereinigt, um das reine Amid-Derivat zu erhalten.

Tabelle der Reaktionsparameter für die N-Acylierung
AcylierungsreagenzR-GruppeÄquivalenteReaktionszeit (h)Typische Ausbeute (%)
AcetylchloridMethyl1.11-285-95
BenzoylchloridPhenyl1.12-480-90
CyclohexancarbonylchloridCyclohexyl1.13-575-85
IsobutyrylanhydridIsopropyl1.22-380-90

Protokoll: N-Sulfonylierung zur Synthese von Sulfonamid-Bibliotheken

Sulfonamide sind eine wichtige funktionelle Gruppe in der Wirkstoffentwicklung. Sie sind metabolisch sehr stabil und ihre Geometrie um das Schwefelatom ist tetraedrisch. Der stark elektronenziehende Sulfonylrest senkt den pKa-Wert des Amid-N-H-Protons, wodurch es zu einem starken Wasserstoffbrückendonor wird.

Chemische Begründung

Die Reaktion ähnelt mechanistisch der N-Acylierung. Ein Amin greift nukleophil das elektrophile Schwefelatom eines Sulfonylchlorids an. Auch hier ist eine Base (oft Pyridin, das sowohl als Base als auch als Katalysator fungiert) notwendig, um das entstehende HCl zu binden und die Reaktion voranzutreiben.

Sulfonylation_Scheme DioxepanAmine 1,4-Dioxepan-6-amin Base Base (z.B. Pyridin) Lösungsmittel (z.B. DCM) SulfonylChlorid + R-SO2Cl SulfonamidProduct N-Sulfonyl-Derivat (Sulfonamid) Base->SulfonamidProduct Salt + Base·HCl Base->Salt

Abbildung 3: Allgemeines Schema der N-Sulfonylierungsreaktion.

Detailliertes Versuchsprotokoll (Beispiel: N-Tosylierung)
  • Vorbereitung: In einem trockenen Rundkolben wird 1,4-Dioxepan-6-amin (1.0 Äq., freie Base) in wasserfreiem Pyridin (15 mL) gelöst und die Lösung auf 0 °C gekühlt. Hinweis: Wenn vom Hydrochlorid-Salz ausgegangen wird, ist eine vorherige Freisetzung der Base oder die Verwendung von >2 Äq. einer nicht-nukleophilen Base wie Diisopropylethylamin (DIPEA) erforderlich.

  • Sulfonylierung: p-Toluolsulfonylchlorid (Tosylchlorid, 1.05 Äq.) wird portionsweise über 15 Minuten zugegeben, wobei die Temperatur unter 5 °C gehalten wird.

  • Reaktionsverlauf: Die Reaktion wird für 12-16 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Die Reaktionsmischung wird in ein Becherglas mit Eiswasser (ca. 100 mL) gegossen und gerührt, bis sich ein fester Niederschlag bildet. Der Feststoff wird abfiltriert, gründlich mit kaltem Wasser gewaschen, um Pyridin-Hydrochlorid zu entfernen, und an der Luft getrocknet.

  • Reinigung: Falls erforderlich, kann das Rohprodukt durch Umkristallisation (z. B. aus Ethanol/Wasser) oder durch Säulenchromatographie gereinigt werden.

Protokoll: Reduktive Aminierung zur Synthese von N-Alkyl-Derivaten

Die reduktive Aminierung ist eine der effektivsten Methoden zur Bildung von C-N-Bindungen und zur Einführung einer Vielzahl von Alkyl- und Arylalkylgruppen am Stickstoffatom.[5] Diese Reaktion ermöglicht die systematische Untersuchung hydrophober und sterischer Wechselwirkungen in der Zielbindungstasche.

Chemische Begründung

Die Reaktion verläuft in zwei Schritten: Zuerst reagiert das Amin mit einer Carbonylverbindung (Aldehyd oder Keton) unter Bildung eines intermediären Imins (oder Iminium-Ions).[6] Dieses Imin wird anschließend in situ durch ein selektives Reduktionsmittel zu dem entsprechenden sekundären (aus Aldehyden) oder tertiären (aus Ketonen, wenn ein sekundäres Amin als Ausgangsmaterial verwendet wird) Amin reduziert.[6] Natriumtriacetoxyborhydrid (NaBH(OAc)₃) ist ein ideales Reduktionsmittel für diese Eintopfreaktion, da es mild genug ist, um den Aldehyd oder das Keton nicht anzugreifen, aber reaktiv genug, um das Iminium-Ion schnell zu reduzieren.[6]

ReductiveAmination_Scheme Start 1,4-Dioxepan-6-amin + Aldehyd (R-CHO) Intermediate Imin/Iminium-Ion [Zwischenprodukt] Start->Intermediate Kondensation (-H2O) Product N-Alkyl-Derivat (Sekundäres Amin) Intermediate->Product Reduktion ReducingAgent NaBH(OAc)3

Abbildung 4: Vereinfachtes Schema der direkten reduktiven Aminierung.

Detailliertes Versuchsprotokoll (Beispiel: N-Benzylierung)
  • Vorbereitung: 1,4-Dioxepan-6-amin (1.0 Äq., freie Base) und Benzaldehyd (1.0 Äq.) werden in einem geeigneten aprotischen Lösungsmittel wie 1,2-Dichlorethan (DCE) oder Tetrahydrofuran (THF) (20 mL) gelöst.

  • Imin-Bildung (optional): Optional kann eine katalytische Menge Essigsäure (0.1 Äq.) hinzugefügt werden, um die Bildung des Iminium-Ions zu beschleunigen. Die Mischung wird für 30-60 Minuten bei Raumtemperatur gerührt.

  • Reduktion: Natriumtriacetoxyborhydrid (NaBH(OAc)₃, 1.5 Äq.) wird portionsweise unter Rühren zugegeben. Die Zugabe kann eine leichte Gasentwicklung (Wasserstoff) verursachen.

  • Reaktionsverlauf: Die Reaktion wird bei Raumtemperatur für 3-12 Stunden gerührt, bis das Ausgangsmaterial vollständig umgesetzt ist (Überwachung mittels LC-MS).

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter wässriger Natriumbicarbonatlösung gequencht, um überschüssiges Reduktionsmittel und Essigsäure zu zersetzen. Die Mischung wird für 30 Minuten gerührt. Die Phasen werden getrennt und die wässrige Phase wird zweimal mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und eingeengt. Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das N-benzylierte Derivat zu erhalten.

Tabelle der Reaktionsparameter für die reduktive Aminierung
CarbonylverbindungR-GruppeÄquivalenteReduktionsmittelTypische Ausbeute (%)
BenzaldehydBenzyl1.0NaBH(OAc)₃ (1.5 Äq.)70-85
CyclohexanonCyclohexyl1.1NaBH(OAc)₃ (1.5 Äq.)65-80
AcetonIsopropyl2.0 (Lsgm.)NaBH(OAc)₃ (1.5 Äq.)70-80
4-Methoxybenzaldehyd4-Methoxybenzyl1.0NaBH(OAc)₃ (1.5 Äq.)75-90

Schlussfolgerung

Die hier vorgestellten Protokolle für N-Acylierung, N-Sulfonylierung und reduktive Aminierung stellen ein grundlegendes und leistungsfähiges Instrumentarium für die systematische Derivatisierung von 1,4-Dioxepan-6-amin dar. Durch die Anwendung dieser Methoden können Forscher schnell und effizient diverse chemische Bibliotheken erstellen. Die anschließende biologische Evaluierung dieser Verbindungen liefert entscheidende Daten für den Aufbau robuster Struktur-Aktivitäts-Beziehungen, die den Weg für die rationale Optimierung von Leitstrukturen und die Entdeckung neuer, wirksamer und sicherer Medikamente ebnen.

Referenzen

  • Reduktive Aminierung. In: Wikipedia. Verfügbar unter: [Link]

  • Methoden zur Umwandlung von Aminen. Semantic Scholar. Verfügbar unter: [Link]

  • Acylierung. In: Wikipedia. Verfügbar unter: [Link]

  • Synthesen mit Enaminen, I. Acylierung mit Carbonsäurechloriden. Semantic Scholar. Verfügbar unter: [Link]

  • Amidsynthese. Fisher Scientific. Verfügbar unter: [Link]

  • Amine durch Reduktion funktioneller Gruppen. ResearchGate. Verfügbar unter: [Link]

  • Aminierung. Fisher Scientific. Verfügbar unter: [Link]

  • Friedel-Crafts-Acylierung. In: Wikipedia. Verfügbar unter: [Link]

  • Methoden zur Herstellung und Umwandlung von Oxepanen und 1.,4-Dioxepanen mit ßlcetal- struktur sowie analogen ungesättigten Sy. Semantic Scholar. Verfügbar unter: [Link]

  • Sekundäre Amine aus Aminosäuren und Carbonylverbindungen Die katalytisch-reduktive Alkylierung von Aminocarbonsäuren mit. Semantic Scholar. Verfügbar unter: [Link]

  • Amine. In: Wikipedia. Verfügbar unter: [Link]

  • Herstellung von 6,14-Ethenomorphinan-Derivaten. ResearchGate. Verfügbar unter: [Link]

  • 1 Chemische Grundlagen - der Pharmakodynamik. ResearchGate. Verfügbar unter: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxepan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the knowledge to identify, address, and prevent common impurity-related challenges in your synthesis workflow.

Part 1: Frequently Asked Questions (FAQs) about Impurity Profiling

This section addresses common questions regarding impurities that can arise during the synthesis of this compound.

Q1: What are the most probable impurities in the synthesis of this compound?

A1: Based on common synthetic routes, such as the reductive amination of 1,4-dioxepan-6-one, the following impurities are frequently encountered:

  • Unreacted Starting Materials: Residual 1,4-dioxepan-6-one is a common impurity if the reaction does not go to completion.

  • By-products from Reductive Amination: The formation of secondary or tertiary amines can occur, although this is less common when using ammonia for the primary amine synthesis.[1][2]

  • Solvent and Reagent-Related Impurities: Residual solvents used in the reaction and workup, as well as by-products from the reducing agent (e.g., borate salts from sodium borohydride), can be present.

  • Degradation Products: this compound can be susceptible to oxidation, especially if exposed to air and light over extended periods, potentially forming N-oxides or other degradation products.

Q2: How can I effectively detect and quantify these impurities?

A2: A multi-faceted analytical approach is recommended for comprehensive purity assessment.[3] Key techniques include:

  • Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), is highly effective for separating and identifying volatile impurities.[3] Derivatization, for instance with trifluoroacetic anhydride (TFAA), can improve the peak shape and thermal stability of the amine for more accurate analysis.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is suitable for non-volatile impurities. Derivatization with reagents like Dansyl Chloride can be employed for enhanced detection.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about impurities and can be used for quantification, although it has lower sensitivity compared to chromatographic methods.[3]

  • Titration: A simple and cost-effective method to determine the purity based on the amine functional group content.[3]

Q3: What are the typical acceptance criteria for impurities in a pharmaceutical intermediate like this compound?

A3: The acceptable limits for impurities are dictated by regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[4] For drug substances, impurities are generally classified and controlled as follows:

  • Identification Threshold: The level above which an impurity must be identified.

  • Qualification Threshold: The level above which an impurity's safety must be justified.

These thresholds are typically dependent on the maximum daily dose of the final drug product. For early-stage development, aiming for the highest purity possible is always the best practice.

Part 2: Troubleshooting Guide for Purification Challenges

This section provides a structured approach to resolving common issues encountered during the purification of this compound.

Issue 1: Presence of Unreacted 1,4-Dioxepan-6-one

Symptoms:

  • A distinct peak corresponding to the molecular weight of 1,4-dioxepan-6-one in GC-MS analysis.

  • Characteristic carbonyl stretch (~1715 cm⁻¹) in the IR spectrum of the final product.

Root Causes & Corrective Actions:

Potential Cause Underlying Rationale Recommended Solution
Incomplete Reaction The reductive amination may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate amount of reducing agent.Increase the reaction time or temperature moderately. Ensure at least a stoichiometric amount of the reducing agent is used, and consider a slight excess.
Inefficient Work-up The aqueous work-up may not have effectively removed the unreacted ketone.Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) at a suitable pH to separate the basic amine from the neutral ketone.
Purification Method The chosen purification method (e.g., distillation, crystallization) may not be effective at separating the ketone from the amine.Consider column chromatography on silica gel, using a solvent system such as dichloromethane/methanol or hexane/ethyl acetate with a small amount of triethylamine to prevent streaking of the amine.[5]
Issue 2: Formation of Over-Alkylated By-products

Symptoms:

  • Peaks in the GC-MS or LC-MS corresponding to the molecular weights of di- or tri-substituted amine derivatives.

Root Causes & Corrective Actions:

Potential Cause Underlying Rationale Recommended Solution
Incorrect Stoichiometry An excess of the alkylating agent or insufficient ammonia can lead to the newly formed primary amine reacting further.[1]Use a large excess of ammonia to favor the formation of the primary amine and minimize subsequent alkylation reactions.[1][2]
Reaction Conditions High temperatures can sometimes promote over-alkylation.Conduct the reaction at the lowest effective temperature to control the reaction rate and selectivity.
Issue 3: Product Degradation (Oxidation)

Symptoms:

  • Discoloration of the product (e.g., turning yellow or brown) upon storage.

  • Appearance of new, more polar spots on a TLC plate over time.

  • Mass spectral data suggesting the presence of N-oxides or other oxidation products.

Root Causes & Corrective Actions:

Potential Cause Underlying Rationale Recommended Solution
Exposure to Air and Light Amines are susceptible to oxidation when exposed to atmospheric oxygen and UV light.Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored vial to protect it from light.
Presence of Metal Impurities Trace metals can catalyze the oxidation of amines.Use high-purity solvents and reagents. Consider treating the product solution with a chelating agent like EDTA during work-up if metal contamination is suspected.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Analytical Purity Determination by GC-MS

This protocol outlines a general method for the purity analysis of this compound after derivatization.

1. Derivatization:

  • Prepare a solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Dichloromethane).
  • To 1 mL of this solution, add 100 µL of Trifluoroacetic Anhydride (TFAA).
  • Cap the vial and heat at 60°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Detector: Mass Spectrometer (scan range m/z 40-400).
Workflow for Impurity Identification and Removal

The following diagram illustrates a logical workflow for addressing impurities in your synthesis.

Impurity_Troubleshooting cluster_0 Impurity Identification cluster_1 Troubleshooting & Purification start Synthesized this compound analytical Analytical Characterization (GC-MS, LC-MS, NMR) start->analytical impurity_detected Impurity Detected? analytical->impurity_detected pure Product Meets Purity Specs impurity_detected->pure No identify_impurity Identify Impurity Structure impurity_detected->identify_impurity Yes unreacted_sm Unreacted Starting Material? identify_impurity->unreacted_sm byproduct Reaction By-product? unreacted_sm->byproduct No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction Yes degradation Degradation Product? byproduct->degradation No byproduct->optimize_reaction Yes improve_workup Improve Work-up/ Extraction degradation->improve_workup Consider other sources optimize_storage Optimize Storage Conditions (Inert atm, Protect from light) degradation->optimize_storage Yes optimize_reaction->analytical optimize_reaction->improve_workup column_chromatography Column Chromatography improve_workup->column_chromatography recrystallization Recrystallization/ Distillation column_chromatography->recrystallization recrystallization->analytical optimize_storage->analytical

Caption: A decision-making workflow for identifying and removing impurities.

References

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. (2025). Benchchem.
  • Kiran r. Dhangar, raKesh B. Jagtap, sanJay J. surana anD atul a. shirKheDKar*. Journal of the Chilean Chemical Society.
  • Synthesis of Amines. (2023). OpenStax. Available at: [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Available at: [Link]

  • Purine and Related Compound Purification Strategies. Teledyne Labs.

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Technical Support Center: Reactions of 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dioxepan-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common reactions of this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and resolve challenges in your synthetic endeavors. Our focus is on providing practical, experience-driven insights into the reactivity of this unique secondary cyclic amine.

Introduction to this compound

This compound is a valuable heterocyclic building block in medicinal chemistry, offering a flexible seven-membered ring system with two ether functionalities. This structure provides opportunities for creating analogues with diverse physicochemical properties. However, the interplay between the secondary amine and the dioxepane ring can lead to specific challenges and byproducts in common synthetic transformations. This guide will address these issues in detail.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The secondary amine of this compound is the primary site of reactivity. The most common reactions include:

  • N-Alkylation: Introduction of an alkyl group onto the nitrogen atom.

  • N-Acylation: Formation of an amide bond by reacting the amine with a carboxylic acid or its activated derivative.

  • Reductive Amination: A controlled method for N-alkylation using a carbonyl compound and a reducing agent.

Q2: What are the main challenges I should anticipate when working with this compound?

A2: The primary challenges include:

  • Over-alkylation: The product of N-alkylation is a tertiary amine, which can be more nucleophilic than the starting secondary amine, leading to the formation of quaternary ammonium salts.[1][2][3]

  • Ring Instability: The 1,4-dioxepane ring, while generally stable, can be susceptible to cleavage under strong acidic conditions, potentially leading to ring-opened byproducts.[4][5][6]

  • Byproducts from Reagents: Side reactions involving coupling agents in acylation or reducing agents in reductive amination can introduce impurities.[7][8][9]

Troubleshooting Guide: Common Byproducts and Side Reactions

This section provides a detailed breakdown of common issues encountered during the key reactions of this compound, along with their causes and solutions.

Scenario 1: N-Alkylation Reactions

Issue: My N-alkylation reaction of this compound with an alkyl halide shows multiple products on LC-MS, including a species with a higher molecular weight than my expected tertiary amine.

Possible Cause: Over-alkylation

The most common byproduct in the N-alkylation of secondary amines is the quaternary ammonium salt, formed by the reaction of the desired tertiary amine product with another molecule of the alkylating agent.[1][2][3] This "runaway" reaction occurs because the tertiary amine product is often of similar or even higher nucleophilicity than the starting secondary amine.

Troubleshooting Workflow for Over-alkylation

start Multiple Products in N-Alkylation check_mw LC-MS shows M+ peak higher than expected tertiary amine? start->check_mw over_alkylation Likely Over-alkylation: Quaternary Ammonium Salt Formation check_mw->over_alkylation Yes solution1 Modify Stoichiometry: Use excess this compound over_alkylation->solution1 solution2 Slow Addition of Alkylating Agent over_alkylation->solution2 solution3 Consider Reductive Amination for Mono-alkylation over_alkylation->solution3 end Clean Mono-alkylation solution1->end solution2->end solution3->end reagents This compound + R-COOH + Carbodiimide (e.g., DCC) reaction Amide Coupling Reaction reagents->reaction product Desired Amide Product reaction->product byproduct Urea Byproduct (e.g., DCU) reaction->byproduct

Caption: Formation of desired amide and urea byproduct.

Solutions & Preventative Measures:

  • Choice of Reagent: If using DCC, the resulting DCU is largely insoluble in many organic solvents and can often be removed by filtration. If solubility is an issue, consider using a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be removed with an aqueous wash.

  • Purification: If the urea byproduct co-elutes with your product on silica gel chromatography, consider alternative purification methods such as reverse-phase chromatography or crystallization.

Scenario 3: Reductive Amination

Issue: My reductive amination reaction is sluggish, and I observe the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde/ketone.

Possible Cause: Inefficient Imine/Iminium Ion Formation or Non-selective Reducing Agent

Reductive amination proceeds via the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine like this compound), which is then reduced. If the formation of the iminium ion is slow, or if the reducing agent is too reactive, the starting carbonyl compound can be reduced to the corresponding alcohol. [7] Solutions & Preventative Measures:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. [7][8]It is less likely to reduce the starting carbonyl compared to more powerful reducing agents like sodium borohydride.

  • pH Control: The formation of the iminium ion is often favored under slightly acidic conditions (pH 5-6). The addition of a catalytic amount of acetic acid can accelerate this step.

  • Two-Step Procedure: If carbonyl reduction remains an issue, consider a two-step procedure. First, form the iminium ion by stirring this compound and the carbonyl compound together, often with a dehydrating agent like molecular sieves. Monitor the reaction by NMR or LC-MS. Once the iminium ion has formed, add the reducing agent. [7]

Scenario 4: Ring Stability Issues

Issue: After a reaction performed under acidic conditions (e.g., Boc deprotection with TFA or HCl in dioxane), my LC-MS shows a complex mixture of byproducts, some of which have masses inconsistent with simple side reactions of the amine.

Possible Cause: Acid-Catalyzed Ring Opening of the 1,4-Dioxepane Ring

The ether linkages in the 1,4-dioxepane ring can be susceptible to cleavage under strong acidic conditions. Protonation of an ether oxygen can lead to a ring-opening cascade, resulting in a variety of degradation products. This is a known reactivity pattern for cyclic ethers. [4][5]

Proposed Mechanism for Acid-Catalyzed Ring Opening

start This compound Derivative + Strong Acid (H+) protonation Protonation of Ether Oxygen start->protonation ring_opening Nucleophilic Attack (e.g., by counter-ion or solvent) -> Ring Opening protonation->ring_opening byproducts Complex Mixture of Degradation Products ring_opening->byproducts

Caption: Plausible pathway for acid-catalyzed degradation.

Solutions & Preventative Measures:

  • Milder Conditions: If possible, use milder acidic conditions for your reaction. For example, for Boc deprotection, consider using a weaker acid or a shorter reaction time at a lower temperature.

  • Reaction Monitoring: Carefully monitor the reaction by LC-MS to detect the onset of degradation.

  • Alternative Protecting Groups: If strong acid is unavoidable, consider using a protecting group for the amine that can be removed under non-acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of this compound
  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: LC-MS Analysis of Reaction Mixtures
  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient of water and acetonitrile containing 0.1% formic acid is a good starting point for the analysis of basic amines. The acidic modifier helps to achieve good peak shape and promotes ionization in positive ESI mode.

  • Detection: Use electrospray ionization in positive mode (ESI+). Monitor for the expected [M+H]+ ion of your product and starting materials, as well as for potential byproducts.

  • Troubleshooting: If you observe poor peak shape, consider adjusting the pH of the mobile phase. For highly basic compounds, a mobile phase at a higher pH (e.g., using ammonium bicarbonate buffer) might be beneficial, provided you are using a pH-stable column. [10]

Quantitative Data Summary

Reaction TypeCommon Byproduct(s)Key Prevention StrategyAnalytical Signature (LC-MS, ESI+)
N-Alkylation Quaternary Ammonium SaltUse excess amine or switch to reductive amination[M]+ (product + alkyl group - H)+
N-Acylation (Carbodiimide) Urea ByproductChoose a reagent with soluble byproduct (EDC) or filter insoluble byproduct (DCU)May not ionize well; often observed as a less polar spot on TLC
Reductive Amination Alcohol from Carbonyl ReductionUse a selective reducing agent (STAB)[M+H]+ of the corresponding alcohol
Acidic Conditions Ring-Opened ProductsUse milder acidic conditions; limit reaction timeMultiple peaks, often with masses corresponding to the addition of water or solvent fragments

References

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • OpenStax. (2023). 24.7 Reactions of Amines. In Organic Chemistry. [Link]

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  • Singh, S., et al. (2015). Degradation of 1,4-dioxane using advanced oxidation processes. PubMed. [Link]

  • Ruijten, M., et al. (2012). Product ratios a and yields obtained after reductive amination. ResearchGate. [Link]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes for Drug Discovery: Multigram Synthesis, Physicochemical, and Structural Characterization. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

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  • Chen, Y., et al. (2014). Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. PubMed. [Link]

  • Kundu, D., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. [Link]

  • YouTube. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. [Link]

  • RSC Publishing. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. [Link]

  • ResearchGate. (1990). An improved synthesis of substituted dibenzod[7][11]ioxines. [Link]

  • ResearchGate. (2025). Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

  • NIH. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • Pearson+. (n.d.). 1,4-Dioxane is made commercially by the acid-catalyzed condensati.... [Link]

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  • NIH. (2018). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]

  • NIH. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

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Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to optimizing catalyst loading for C-N cross-coupling reactions involving 1,4-Dioxepan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical protocols, and answers to frequently asked questions. Our focus is on empowering you to systematically optimize your reactions for improved yield, purity, and cost-effectiveness, particularly within the context of pharmaceutical process development.[1][2]

Introduction: The Critical Role of Catalyst Loading

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[3] The catalyst loading, though typically low (often in the range of 0.01 to 2 mol%), is a critical parameter that profoundly influences reaction efficiency, cost, and the impurity profile of the final product.[4] While higher catalyst loadings can drive sluggish reactions to completion, they increase costs and the burden of removing residual palladium from the Active Pharmaceutical Ingredient (API) to meet strict regulatory guidelines.[1][5] Conversely, excessively low loadings can lead to incomplete conversion or stalled reactions due to catalyst deactivation.[6]

This guide addresses the specific challenges of using this compound, a secondary aliphatic cyclic amine. Its structure presents unique considerations, including steric hindrance and the potential for the dioxepane oxygen atoms to coordinate with the palladium center, influencing catalyst activity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction shows low or no conversion, even at what I believe is a standard catalyst loading (e.g., 1-2 mol%). What are the primary factors to investigate?

A1: Low conversion is a common issue that can stem from multiple sources. A systematic approach is crucial for diagnosis.

  • Catalyst System Inactivity: The choice of palladium precursor and, more importantly, the ligand is paramount.[7] this compound is a sterically hindered secondary amine. Such substrates often require bulky, electron-rich phosphine ligands to promote the crucial C-N reductive elimination step.

    • Expert Insight: Standard ligands like PPh₃ are often ineffective. Consider screening a panel of specialized biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos, which are designed to accelerate reactions of hindered substrates.[8][9] Using pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also provide more consistent generation of the active LPd(0) species compared to in situ methods using sources like Pd(OAc)₂.[10][11]

  • Base Incompatibility or Insufficiency: The base is not merely a proton scavenger; it is integral to the catalytic cycle.[7]

    • Causality: A base that is too weak may not efficiently deprotonate the amine-palladium complex, stalling the cycle. A base that is poorly soluble in the reaction solvent can also lead to slow reaction rates. Strong bases like NaOtBu are common, but for sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher temperatures.[9]

  • Solvent Effects: The solvent must solubilize all components of the reaction.[9] Poor solubility is a frequent and underestimated cause of reaction failure.

    • Expert Insight: While toluene and 1,4-dioxane are common, consider screening other solvents like t-amyl alcohol or CPME (cyclopentyl methyl ether). Avoid chlorinated solvents, as they can inhibit the catalyst.[11]

  • Catalyst Deactivation: Aliphatic amines can, in some cases, lead to catalyst deactivation pathways that compete with the productive coupling reaction.[6][12] The ether oxygens in the this compound backbone could potentially chelate the palladium center, creating an off-cycle, inactive species. Using a strongly coordinating, bulky monodentate ligand can help prevent this.

Troubleshooting Workflow for Low Conversion

Below is a logical workflow to diagnose and resolve low conversion issues.

G start Low or No Conversion Observed reagent_check Verify Reagent Quality & Purity (Amine, Aryl Halide, Solvent, Base) start->reagent_check catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK precatalyst Switch to a Pre-catalyst (e.g., G3/G4 Pre-catalysts) catalyst_check->precatalyst ligand_screen Screen Bulky Biarylphosphine Ligands (XPhos, RuPhos, BrettPhos) catalyst_check->ligand_screen precatalyst->ligand_screen Still Low base_screen Optimize Base (NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄) ligand_screen->base_screen Improvement Seen solvent_screen Screen Solvents (Toluene, Dioxane, CPME, t-Amyl Alcohol) base_screen->solvent_screen temp_check Increase Reaction Temperature solvent_screen->temp_check success Reaction Optimized temp_check->success Conversion >95%

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

Q2: My reaction starts well but stalls at 50-70% conversion. Should I just add more catalyst?

A2: While adding more catalyst might seem like a quick fix, it's often a symptom of an underlying problem. Simply increasing the loading without understanding the root cause is inefficient and costly. A stalled reaction typically points to catalyst deactivation.[6]

  • Potential Causes & Solutions:

    • Ligand Degradation or Oxidation: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade phosphine ligands, leading to inactive palladium species.

    • Formation of Off-Cycle Inhibitors: As discussed, the substrate itself or impurities can bind irreversibly to the palladium, killing the catalyst.[6][13] A kinetic analysis might be helpful here; if the reaction rate is significantly lower at higher concentrations, it could indicate a deactivation pathway that is higher order in one of the components.[6]

    • Insufficient Base: If the base is consumed by a side reaction or is not strong enough, the reaction can stall once the effective concentration drops below a critical threshold.

    • Product Inhibition: In some cases, the product itself can be a better ligand for the catalyst than the starting amine, leading to a gradual slowdown as the product concentration increases. Using a ligand with a very high affinity for palladium can mitigate this.

  • Self-Validating Protocol: Before increasing the catalyst loading across the board, run a small-scale experiment where you add a second small charge of catalyst (and ligand) to the stalled reaction. If the reaction restarts and proceeds to completion, it confirms that catalyst deactivation was the issue. This justifies exploring more robust ligands or pre-catalysts rather than simply starting with a higher initial loading.

Frequently Asked Questions (FAQs)

FAQ 1: What is a reasonable starting catalyst loading for a new coupling reaction with this compound, and how low can I realistically go?

A reasonable starting point for initial screening is typically between 0.5 mol% and 2 mol% of the palladium precursor.[14] For process development, the goal is often to reduce this to <0.1 mol% .[4] Achieving very low catalyst loadings (<0.05 mol%) requires a highly optimized system, often involving a robust pre-catalyst and a ligand specifically suited to the substrate.[10]

FAQ 2: How does the choice of ligand impact the optimal catalyst loading?

The ligand is arguably the most critical factor.[10][15] It influences catalyst stability and turnover frequency.

  • Bulky, Electron-Rich Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) are designed to promote the formation of highly active, low-coordinate L₁Pd(0) species.[16] These monoligated species are often the most active in the catalytic cycle.[16][17] By accelerating the key steps of oxidative addition and reductive elimination, these ligands allow for high turnover numbers, thus enabling lower catalyst loadings.[15]

  • Ligand:Palladium Ratio: The optimal palladium-to-ligand ratio is typically between 1:1 and 1:1.5. Excess ligand can sometimes be inhibitory by forming less reactive, bis-ligated palladium species.[11]

Interplay of Core Reaction Components

The diagram below illustrates how the central catalyst is influenced by the surrounding reaction components, all of which must be optimized in concert.

G cluster_0 Catalyst System cluster_1 Substrates pd Pd Precursor (e.g., Pd(OAc)₂, Pre-catalyst) product Desired C-N Coupled Product pd->product Catalyzes ligand Ligand (e.g., XPhos) ligand->pd Activates & Stabilizes amine This compound amine->product aryl_halide Aryl Halide / Triflate aryl_halide->product base Base (e.g., NaOtBu) base->pd Enables Cycle solvent Solvent (e.g., Toluene) solvent->pd Solubilizes

Caption: The relationship between core components in the coupling reaction.

FAQ 3: How does optimizing catalyst loading impact downstream processing in drug development?

This is a critical consideration for process chemists.[1]

  • Metal Scavenging: Every part-per-million (ppm) of palladium matters. Lowering the catalyst loading from 1 mol% to 0.1 mol% reduces the initial palladium concentration by a factor of 10. This significantly lessens the burden on downstream purification steps, such as chromatography or treatment with metal scavengers, which are required to meet regulatory limits (typically <10 ppm).[1][5]

  • Cost of Goods (COGS): Palladium and specialized phosphine ligands are expensive raw materials. Reducing catalyst loading directly reduces the COGS of the API, a key driver in pharmaceutical manufacturing.[18]

  • Process Robustness: A reaction optimized to run efficiently at very low catalyst loading is often more robust and less sensitive to minor variations in reagent quality, as it indicates a highly efficient catalytic cycle.[18]

Experimental Protocols

Protocol 1: General Procedure for Initial Catalyst System Screening

This protocol is designed to efficiently screen different ligands and bases to identify a promising starting point for optimization.

  • Array Setup: In a glovebox, arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.

  • Reagent Addition:

    • To each vial, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).

    • Add the selected base (e.g., NaOtBu, 0.14 mmol, 1.4 equiv). See Table 1 for examples.

    • Add the palladium source and ligand. If not using a pre-catalyst, add the palladium precursor (e.g., Pd₂(dba)₃, 0.001 mmol, 1 mol% Pd) and the ligand (e.g., 0.0024 mmol, 1.2 equiv to Pd).

  • Substrate Addition: Add the solvent (e.g., Toluene, 0.5 M) to each vial, followed by this compound (0.12 mmol, 1.2 equiv).

  • Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated aluminum block on a stirrer plate (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4 hours), cool the reactions, dilute with a suitable solvent (e.g., Ethyl Acetate), and analyze by LC-MS or GC-MS to determine the conversion to product.

Table 1: Example Screening Array for Catalyst System

Vial Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
1 Pd₂(dba)₃ (1) XPhos (2.4) NaOtBu (1.4) Toluene 100
2 Pd₂(dba)₃ (1) RuPhos (2.4) NaOtBu (1.4) Toluene 100
3 XPhos Pd G3 (1) - NaOtBu (1.4) Toluene 100
4 XPhos Pd G3 (1) - LHMDS (1.4) Toluene 100

| 5 | XPhos Pd G3 (1) | - | Cs₂CO₃ (2.0) | Dioxane | 110 |

Protocol 2: Stepwise Catalyst Loading Optimization

Once an effective catalyst system is identified, this protocol is used to find the minimum required loading.

  • Setup: Prepare a series of identical reactions using the optimized conditions from Protocol 1.

  • Vary Loading: Decrease the catalyst loading systematically across the reactions. See Table 2 for an example.

  • Reaction & Monitoring: Run all reactions for the same amount of time (e.g., until the highest-loading reaction reaches full conversion). Analyze all samples to compare conversion rates.

  • Analysis: Identify the lowest catalyst loading that provides the desired conversion (>98%) in an acceptable timeframe. This becomes your optimized loading.

Table 2: Example Data for Catalyst Loading Optimization Study

Reaction Catalyst Loading (mol%) Time (h) Conversion (%)
1 1.0 4 >99
2 0.5 4 >99
3 0.1 4 98
4 0.05 4 92

| 5 | 0.01 | 4 | 65 |

Based on this hypothetical data, 0.1 mol% would be selected as the optimized loading for this timeframe.

References
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Technical Support Center: Alkylation of 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are working with 1,4-Dioxepan-6-amine and encountering challenges with selective N-alkylation. My goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design.

Introduction: The Challenge of Over-alkylation with this compound

Direct alkylation of primary amines, such as this compound, with alkyl halides is often complicated by a phenomenon known as over-alkylation.[1][2] The fundamental issue is that the desired mono-alkylated product, a secondary amine, is typically more nucleophilic than the starting primary amine. This increased reactivity leads to a subsequent reaction with the alkylating agent, resulting in the formation of a tertiary amine and, potentially, a quaternary ammonium salt.[3][4] This "runaway" reaction can lead to a complex mixture of products, presenting significant purification challenges and reducing the yield of the target compound.[4]

This guide will walk you through common questions and troubleshooting scenarios to help you achieve clean, selective mono-alkylation of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm seeing multiple spots on my TLC after reacting this compound with an alkyl bromide. What's happening?

A1: You are likely observing over-alkylation. The initial product, the N-alkyl-1,4-dioxepan-6-amine (a secondary amine), is more reactive than your starting material and is competing for the alkyl bromide.[3] This results in a mixture containing your starting amine, the desired secondary amine, the di-alkylated tertiary amine, and potentially the quaternary ammonium salt.

Q2: How can I favor mono-alkylation using classical methods?

A2: While challenging, you can influence the selectivity by carefully controlling the reaction conditions. One common strategy is to use a large excess of the primary amine (this compound) relative to the alkylating agent.[1][5] This increases the probability that the alkylating agent will react with the more abundant starting material rather than the newly formed secondary amine.[5] However, this approach can be atom-inefficient and may not completely suppress over-alkylation.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Persistent Formation of Di- and Tri-alkylated Products

If you are consistently observing significant amounts of over-alkylated products despite adjusting stoichiometry, it's time to consider more robust synthetic strategies.

Solution 1: Reductive Amination

Reductive amination is a widely recommended and highly effective method for achieving controlled mono-alkylation of primary amines.[3][6][7] This two-step, one-pot process involves:

  • Reacting the primary amine with an aldehyde or ketone to form an imine intermediate.

  • Reducing the imine in situ to the desired secondary amine using a mild reducing agent.

The key advantage is that the imine intermediate only forms once on the primary amine, preventing the runaway reaction seen in direct alkylation.[6]

Solution 2: Use of Protecting Groups

Protecting the primary amine is another excellent strategy to prevent over-alkylation.[1][8][9] This involves converting the amine into a less nucleophilic functional group, performing the alkylation on a different part of the molecule or under different conditions, and then removing the protecting group to reveal the desired amine.

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Reductive Amination

This protocol provides a general procedure for the reductive amination of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add the aldehyde (1.0-1.2 eq).

  • If the reaction is sluggish, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amine Protection using Boc Anhydride

This protocol describes the protection of this compound with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The Boc-protected amine is often pure enough to be used in the next step without further purification.

Data Presentation

Table 1: Comparison of Alkylation Strategies

StrategyAdvantagesDisadvantages
Direct Alkylation with Excess Amine Simple procedure.Inefficient use of starting material, often incomplete suppression of over-alkylation.[1][5]
Reductive Amination High selectivity for mono-alkylation, mild reaction conditions.[6][7]Requires an aldehyde or ketone as the alkyl source.
Protecting Group Strategy Excellent control over reactivity, allows for multi-step syntheses.[8][9]Adds two steps (protection and deprotection) to the synthesis.

Visualizations

Diagram 1: The Over-alkylation Cascade

over_alkylation start This compound (Primary Amine) secondary N-Alkyl-1,4-Dioxepan-6-amine (Secondary Amine) start->secondary + R-X tertiary N,N-Dialkyl-1,4-Dioxepan-6-amine (Tertiary Amine) secondary->tertiary + R-X (Often Faster) quaternary Quaternary Ammonium Salt tertiary->quaternary + R-X

Caption: The reaction cascade leading to over-alkylation products.

Diagram 2: Reductive Amination Workflow

reductive_amination cluster_0 One-Pot Reaction amine This compound + Aldehyde/Ketone imine Imine Intermediate amine->imine Formation product Desired Secondary Amine imine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine Reduction

Caption: A simplified workflow for selective mono-alkylation via reductive amination.

Diagram 3: Protecting Group Strategy Logic

protection_strategy start Primary Amine protected Protected Amine (e.g., Boc-amine) start->protected Protection reaction Other Reactions protected->reaction deprotected Desired Product reaction->deprotected Deprotection

Caption: The logical flow of a protecting group strategy in synthesis.

References

  • ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Wordpress. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. [Link]

  • Ranu, B. C., & Kunda, T. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(3), 1595–1634. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Reddit. (2016). Alkylation of Amines. r/chemistry. [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]

  • Quora. (2023). How does a large excess of ammonia prevent polyalkyalation when preparing primary amines? [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Reid, J. P., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

  • National Institutes of Health. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]

  • ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2020). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. [Link]

  • IIT Bombay. (2020). Protecting Groups. [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. [Link]

  • ResearchGate. (2025). Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines. [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • MDPI. (n.d.). Isothiourea-Catalyzed Enantioselective α-Alkylation of Esters via 1,6-Conjugate Addition to para-Quinone Methides. [Link]

  • National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. [Link]

Sources

Technical Support Center: Synthesis of Seven-Membered Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of seven-membered heterocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered in the synthesis of these important structural motifs. Seven-membered nitrogen heterocycles, such as azepanes and their derivatives, are prevalent in many FDA-approved drugs and are of significant interest in medicinal chemistry.[1][2] However, their synthesis is often challenging due to unfavorable thermodynamics and kinetics.[3][4]

This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of synthesizing these valuable compounds.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and actionable solutions based on established scientific principles.

Problem 1: Low Yield in Ring-Closing Metathesis (RCM) for Azepane Synthesis

Q: My Ring-Closing Metathesis (RCM) reaction to form a seven-membered azepane ring is resulting in a low yield of the desired product. What are the likely causes and how can I improve the outcome?

A: Low yields in RCM for the formation of medium-sized rings are a common challenge.[3] The primary culprits are often competing intermolecular reactions and issues with catalyst activity or stability. A systematic approach to troubleshooting is crucial.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Intermolecular Reactions At higher concentrations, the terminal alkenes of two different molecules can react, leading to dimers and oligomers instead of the desired intramolecular cyclization.[3]1. High Dilution: Run the reaction at a high dilution (typically 0.001–0.05 M) to favor the intramolecular pathway.[3] 2. Slow Addition: Use a syringe pump to add the substrate to the reaction vessel containing the catalyst over an extended period. This maintains a low instantaneous concentration of the diene.
Catalyst Decomposition The Grubbs catalyst may be sensitive to impurities in the solvent or starting materials, or it may decompose at elevated temperatures.1. Solvent Purity: Use freshly distilled and degassed solvents. Ensure the solvent is anhydrous if the catalyst is sensitive to moisture. 2. Reagent Purity: Purify the starting diene to remove any potential catalyst poisons. 3. Temperature Control: Run the reaction at the lowest effective temperature. For many Grubbs catalysts, this is room temperature to 40 °C.
Alkene Isomerization A common side reaction in metathesis, leading to a mixture of products.[3]1. Catalyst Choice: Use a catalyst known for lower isomerization rates. 2. Additives: Consider adding a hydride scavenger to mitigate isomerization.[3]
Substrate-Catalyst Coordination The substrate, particularly the amine, can coordinate to the metal center of the catalyst, inhibiting its activity.[3]1. Protecting Groups: Ensure the nitrogen atom is protected with a suitable group (e.g., Boc, Cbz, or a tosyl group) to reduce its coordinating ability. 2. Catalyst Screening: Screen different generations of Grubbs or Schrock catalysts, as their activity can be substrate-dependent.[5]
Problem 2: Poor Diastereoselectivity in Azepane Synthesis

Q: My synthesis of a substituted azepane is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity in the synthesis of polysubstituted azepanes is a significant challenge due to the conformational flexibility of the seven-membered ring.[6] The choice of synthetic route and reaction conditions plays a critical role in controlling the stereochemical outcome.

Key Factors Influencing Diastereoselectivity:

  • Catalyst: The catalyst can influence the transition state geometry, favoring the formation of one diastereomer over another.[7][8]

  • Solvent: The solvent can affect the solvation of the transition state and influence the stereochemical pathway.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by amplifying the small energy differences between diastereomeric transition states.[7]

  • Substrate Control: The existing stereocenters in the substrate can direct the stereochemistry of the newly formed centers.

Troubleshooting Workflow for Poor Diastereoselectivity:

G start Poor Diastereoselectivity (e.g., 1:1 mixture) catalyst Modify Catalyst - Screen different Lewis acids - Use chiral catalysts start->catalyst solvent Change Solvent - Vary polarity - Aprotic vs. Protic start->solvent temp Adjust Temperature - Lower the temperature start->temp substrate Substrate Modification - Alter protecting groups - Introduce directing groups start->substrate result Improved Diastereoselectivity catalyst->result solvent->result temp->result substrate->result

Caption: General workflow for troubleshooting poor diastereoselectivity.

For instance, in a silyl-aza-Prins cyclization to form 2,7-disubstituted azepanes, the choice of Lewis acid catalyst is critical. While InCl₃ can selectively produce azepanes, using TMSOTf may lead to the formation of tetrahydropyran derivatives instead.[8]

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of seven-membered rings like azepanes more challenging than five- or six-membered rings?

A1: The synthesis of seven-membered rings is hampered by both unfavorable thermodynamics and kinetics.[3][4]

  • Thermodynamics (Ring Strain): Seven-membered rings have a moderate amount of ring strain, making them less stable than their six-membered counterparts.[9]

  • Kinetics (Entropy): The probability of the two ends of a flexible linear precursor meeting to form a ring decreases as the chain length increases. This unfavorable entropy makes the intramolecular cyclization process slower, allowing competing intermolecular reactions, such as polymerization, to occur.[3]

Q2: What are the main synthetic strategies for constructing the azepane ring?

A2: Several key strategies are employed for the synthesis of azepanes:

  • Intramolecular Cyclization: This is one of the most common methods and involves the cyclization of a linear precursor. Key reactions include reductive amination, ring-closing metathesis (RCM), and intramolecular nucleophilic substitution.[3][10]

  • Ring-Expansion Reactions: These methods involve expanding a smaller, more readily available ring, such as a pyrrolidine or piperidine. A classic example is the Beckmann rearrangement of a cyclohexanone oxime to form a caprolactam, which can then be reduced to an azepane.[3]

  • [5+2] Cycloadditions: Reactions like the aza-Diels-Alder reaction can be used to construct the seven-membered ring, although this is less common for simple azepanes.[11][12]

  • Dearomative Ring Expansion: Newer methods involve the dearomative ring expansion of nitroarenes, which allows for the synthesis of highly substituted azepanes.[6]

Key Synthetic Pathways to the Azepane Ring System:

G cluster_0 Synthetic Strategies rcm Ring-Closing Metathesis (RCM) azepane Azepane Core rcm->azepane reductive_amination Intramolecular Reductive Amination reductive_amination->azepane beckmann Beckmann Rearrangement beckmann->azepane aza_da Aza-Diels-Alder Reaction aza_da->azepane

Caption: Key synthetic pathways to the azepane ring system.

Q3: How do I choose an appropriate protecting group for the nitrogen atom in an azepane synthesis?

A3: The choice of a nitrogen protecting group is critical and depends on its compatibility with the reaction conditions of the synthetic steps.[3]

  • For RCM: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are commonly used as they are stable to the reaction conditions and can be easily removed later. Tosyl groups are also effective.

  • For reactions involving strong bases: Boc and Cbz are generally suitable.

  • For reactions involving acidic conditions: A Cbz group is more stable than a Boc group.

  • For reductive amination: The protecting group is typically introduced after the cyclization step.

It is essential to plan the protecting group strategy to ensure it can be removed without affecting other functional groups in the molecule.

Q4: What are some common challenges in the purification of seven-membered heterocyclic amines?

A4: The purification of medium-sized rings can be challenging due to their physical properties.

  • Similar Polarity of Byproducts: Oligomeric byproducts from failed cyclizations can have similar polarities to the desired product, making chromatographic separation difficult.

  • Boiling Points: If distillation is used, the boiling point of the seven-membered ring may be close to that of the starting material or byproducts.

  • Conformational Isomers: The conformational flexibility of the azepane ring can sometimes lead to broadened peaks in NMR spectra and challenges in crystallization.

Careful optimization of flash column chromatography conditions (e.g., solvent system) or the use of other techniques like preparative HPLC may be necessary.[13]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Metathesis (RCM) to form a Protected Azepane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-protected amino diene (1.0 equiv)

  • Grubbs' catalyst (1st or 2nd generation, 1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the Grubbs' catalyst in a portion of the anhydrous, degassed solvent.

  • In a separate flask, dissolve the N-protected amino diene in the remaining solvent to make a dilute solution (e.g., 0.01 M).

  • Using a syringe pump, add the solution of the diene to the catalyst solution over a period of 4-12 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating (e.g., 40 °C) for an additional 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired protected azepene.

  • The resulting unsaturated azepene can be reduced to the corresponding azepane by standard hydrogenation methods (e.g., H₂, Pd/C).

Protocol 2: General Procedure for Beckmann Rearrangement for Lactam Formation

This protocol describes the formation of a caprolactam, a precursor to azepanes, from a cyclohexanone oxime.[3]

Materials:

  • Cyclohexanone oxime derivative (1.0 equiv)

  • Sulfuric acid or polyphosphoric acid (PPA)

  • Appropriate solvent (e.g., acetic acid)

Procedure:

  • Dissolve the cyclohexanone oxime in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly and carefully add the acid catalyst to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate or aqueous ammonia).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting lactam by recrystallization or column chromatography. The lactam can then be reduced to the azepane using a reducing agent like LiAlH₄.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • BenchChem Technical Support Team. (2025). Azepane Synthesis Technical Support Center: Diastereoselectivity Troubleshooting. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • BenchChem Technical Support Team. (2025).
  • Unkeless, J. C. (n.d.). Azepines and their Fused-ring Derivatives.
  • Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Leśniewska, A., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry.
  • Christoffers, J., et al. (2023). Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - PubMed Central.
  • Moody, C. J., & Doyle, K. J. (n.d.). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
  • Unkeless, J. C. (n.d.). Synthesis of a trihydroxylated azepane from D-arabinose by way of an intramolecular alkene nitrone cycloaddition.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.
  • Uria, U., et al. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 1972-5.
  • Stefanescu, M., et al. (n.d.). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc.
  • Chattopadhyay, S. K., & Sarkar, T. K. (n.d.). Factors Influencing Ring Closure Through Olefin Metathesis.
  • Cao, M.-H., Green, N. J., & Xu, S.-Z. (2017). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry.
  • Engle, K. M., & Chen, J. (2013).

Sources

Stability issues of 1,4-Dioxepan-6-amine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1,4-Dioxepan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound. While specific peer-reviewed stability studies on this compound are not extensively published, this document is built upon established principles of cyclic ether and amine chemistry to forecast potential challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The stability of this compound is primarily influenced by the solution's pH. The molecule contains two key functional groups: a seven-membered cyclic ether (1,4-dioxepane) and a primary amine. The 1,4-dioxepane ring is susceptible to degradation under acidic conditions, while the amine group, though generally stable, can be prone to oxidative degradation over time.

Q2: How does pH affect the stability of the 1,4-dioxepane ring?

A2: The 1,4-dioxepane ring is an ether, and cyclic ethers are known to be labile towards acidic conditions.[1][2] Under acidic catalysis (both Brønsted and Lewis acids), the ether oxygen atoms can be protonated, which activates the C-O bonds. This makes the adjacent carbon atoms susceptible to nucleophilic attack by water or other nucleophiles in the medium, leading to ring-opening reactions.[3][4] While smaller cyclic ethers are more reactive due to ring strain, larger rings like dioxepane are still prone to this degradation pathway.[5][6] In contrast, the ether linkages are generally stable under basic conditions.[1]

Q3: What are the potential degradation pathways for this compound under acidic conditions?

A3: The most probable degradation pathway is the acid-catalyzed hydrolysis of the 1,4-dioxepane ring. This would involve the cleavage of one or both C-O ether bonds, leading to the formation of linear, more polar degradation products. The specific products would depend on which C-O bond is cleaved and the nature of the nucleophile present.

Q4: Is the primary amine group on this compound susceptible to degradation?

A4: Primary amines are generally stable functional groups. Under acidic conditions, the amine will be protonated to form an ammonium salt, which is stable. Under neutral and basic conditions, the free amine is present. While hydrolytically stable, amines can be susceptible to oxidative degradation, especially in the presence of oxygen and trace metal ions, which can catalyze the formation of various oxidation products.[7][8] This is typically a slower process and more of a concern for long-term storage.

Q5: How should I store solutions of this compound to ensure maximum stability?

A5: For optimal stability, solutions should be prepared in a neutral or slightly basic buffer (pH 7-8). It is advisable to use high-purity, degassed solvents. For long-term storage, we recommend storing solutions at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidative degradation.

Q6: What is the best way to monitor the stability of my this compound sample?

A6: The most effective method for monitoring stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV or Mass Spectrometric (MS) detection.[9] A stability-indicating method is one that can resolve the intact parent compound from all potential degradation products, allowing for accurate quantification over time. Gas Chromatography (GC) can also be used, but may require derivatization of the amine.[10][11]

Troubleshooting Guide

Issue 1: Rapid Loss of Compound in Acidic Solution
  • Symptoms: You observe a significant decrease in the peak area of this compound in your HPLC analysis for samples prepared in acidic buffers (e.g., pH < 5). You may also see the appearance of new, more polar peaks in the chromatogram.

  • Probable Cause: Acid-catalyzed hydrolysis of the 1,4-dioxepane ring is the most likely cause. The ether linkages are being cleaved, leading to the degradation of your compound.[3][4]

  • Solutions:

    • pH Adjustment: If your experimental protocol allows, increase the pH of your solution to a neutral or slightly basic range (pH 7.0 - 8.0).

    • Buffer Selection: Utilize a well-chosen buffer system for the desired pH range that is known to be non-reactive.

    • Temperature Control: Perform your experiments at the lowest feasible temperature to slow the rate of the acid-catalyzed degradation.

    • Forced Degradation Study: To confirm the degradation pathway, conduct a forced degradation study. Expose the compound to controlled acidic conditions (e.g., 0.1 M HCl) and analyze the sample at various time points by HPLC-MS to identify the degradation products and confirm the mechanism.

Issue 2: Sample Discoloration or Inconsistent Results in Basic Solutions
  • Symptoms: You notice a slight yellowing of your stock solution prepared in a basic buffer over time, or you experience poor reproducibility in assays.

  • Probable Cause: This could be indicative of slow oxidative degradation of the amine functionality.[8] This process can be accelerated by the presence of dissolved oxygen or trace metal ion contaminants in your buffer.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents and water to prepare your solutions.

    • Degas Solvents: Degas your solvents and buffers prior to use to remove dissolved oxygen.

    • Inert Atmosphere: For long-term storage of stock solutions, blanket the vial with an inert gas like argon or nitrogen.

    • Consider Chelating Agents: If you suspect metal contamination in your system, the addition of a small amount of a chelating agent like EDTA to your buffers can sequester metal ions and prevent them from catalyzing oxidation.

Predicted Stability Profile

ConditionRing Stability (Dioxepane)Amine StabilityPrimary Degradation PathwayHandling Recommendations
Acidic (pH < 5) Low High (as ammonium salt) Acid-catalyzed ring-openingAvoid prolonged exposure. Work at low temperatures. Use non-nucleophilic buffers if possible.
Neutral (pH 6-8) High High Minimal degradation expected.Ideal for routine use and short-term storage.
Basic (pH > 8) High Moderate to High Potential for slow oxidation.Use degassed solvents. Store under an inert atmosphere for long-term stability.

Visualizing the Chemistry and Workflow

cluster_stability This compound Structure cluster_acid Acid-Catalyzed Degradation Pathway A This compound B Protonation of Ether Oxygen H+ C Nucleophilic Attack (e.g., H2O) B->C D Ring-Opening Formation of Linear Diol/Ether Products C->D

Caption: Structure of this compound and its proposed degradation under acidic conditions.

troubleshooting_workflow start Stability Issue Encountered check_ph What is the pH of the solution? start->check_ph acid_path Acidic (pH < 5) check_ph->acid_path Acidic base_path Basic (pH > 8) check_ph->base_path Basic neutral_path Neutral (pH 6-8) Check other factors (temp, light, purity) check_ph->neutral_path Neutral cause_acid Probable Cause: Ring Hydrolysis acid_path->cause_acid cause_base Probable Cause: Amine Oxidation base_path->cause_base solution_acid Solution: - Increase pH - Lower Temperature - Use Fresh Solutions cause_acid->solution_acid solution_base Solution: - Use Degassed Solvents - Store under Inert Gas - Use High Purity Reagents cause_base->solution_base

Caption: Troubleshooting workflow for stability issues of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under controlled conditions to understand its stability profile and identify potential degradation products.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.

    • Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.

    • Neutral: Dilute the stock solution 1:10 in purified water.

    • Control: Dilute the stock solution 1:10 in the organic solvent used for the stock.

  • Incubation: Incubate all samples at 40-60°C.

  • Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the percentage of the parent compound remaining and to identify the mass of any new peaks.

Protocol 2: Recommended Starting Point for a Stability-Indicating HPLC Method

This method provides a good starting point for separating this compound from its potential polar degradation products. Method optimization will likely be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm and/or Mass Spectrometry (ESI+).

References

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024). MDPI. [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (2024). ResearchGate. [Link]

  • 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes. (2017). ResearchGate. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (2007). Science of Synthesis. [Link]

  • Cyclic Ethers. (2021). Chemistry LibreTexts. [Link]

  • Acid-Catalyzed Ring-Opening of Epoxides. (2023). JoVE. [Link]

  • Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. [Link]

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv. [Link]

  • Oxidative degradation of amines using a closed batch system. (2014). Norwegian Research Information Repository. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. (2020). MDPI. [Link]

  • The reactions of the 1,4-dioxane derivative of nido-carborane with resorcinol and hydroquinone. ResearchGate. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Clean Energy. [Link]

  • Advancing Amine Degradation Analysis. (2021). International CCS Knowledge Centre. [Link]

  • The hydrolysis of geminal ethers: a kinetic appraisal of orthoesters and ketals. (2016). PMC - NIH. [Link]

  • Steps involved for the analyses of degraded amines using GC. ResearchGate. [Link]

  • Acid and base-catalyzed hydrolysis of amides. (2014). Khan Academy. [Link]

  • Analytical Method 2010. NIOSH. [Link]

  • 1,4-Dioxepan-6-one. PubChem. [Link]

  • Atmospheric Degradation of Amines (ADA). (2010). NILU. [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022). International Journal of Organic Chemistry. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. (2025). Helvetica Chimica Acta. [Link]

  • Chemical structures of the new 1,4-dioxane derivatives 3−19. ResearchGate. [Link]

  • Kinetics and mechanism of antioxidant action of triterpenoids in the liquid-phase oxidation reaction of 1,4-dioxane. ResearchGate. [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). PMC - NIH. [Link]

  • Basicity of Amines. (2025). Chemistry LibreTexts. [Link]

  • 1,4-Dioxepan-2-amine. PubChem. [Link]

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Technical Support Center: Troubleshooting Low Yields in 1,4-Dioxepan-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxepan-6-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable heterocyclic amine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you optimize your reaction yields and obtain high-purity material.

Introduction to the Synthesis of this compound

The most common and direct route to this compound is the reductive amination of its corresponding ketone precursor, 1,4-Dioxepan-6-one. This method is attractive due to its operational simplicity and the ready availability of the starting materials. The overall transformation is depicted below:

ketone 1,4-Dioxepan-6-one amine This compound ketone->amine Reductive Amination reagents Ammonia (NH3) Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up A Dissolve 1,4-Dioxepan-6-one in Methanol B Add Ammonium Acetate (large excess) A->B C Stir at Room Temperature (1-2 hours) B->C D Add Sodium Cyanoborohydride (portion-wise) C->D E Monitor Reaction by TLC/LC-MS (until ketone is consumed) D->E F Quench with aqueous acid (e.g., HCl) to destroy excess NaBH3CN G Basify with NaOH to pH > 10 F->G H Extract with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) G->H I Dry, filter, and concentrate H->I

Figure 2: Optimized workflow for the reductive amination of 1,4-Dioxepan-6-one.

ParameterRecommendationRationale
Ammonia Source Ammonium Acetate (NH₄OAc)Acts as both the ammonia source and a buffer to maintain optimal pH. [1]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN)Selective for the iminium ion over the ketone at pH 6-7. [2][3]
Solvent Methanol (MeOH)Good solubility for reactants.
pH ~6-7Optimal for iminium ion formation and selective reduction. [4][5]
Stoichiometry 5-10 equivalents of NH₄OAcDrives the equilibrium towards imine formation.
Temperature Room TemperatureBalances reaction rate and selectivity.
Question 2: My reaction is producing significant amounts of a higher molecular weight byproduct. What is it and how can I prevent its formation?

The most common byproduct in reductive aminations with a primary amine product is the formation of a secondary amine through over-alkylation.

Causality and Solutions:

The initially formed this compound is also a nucleophile and can react with the starting ketone, 1,4-Dioxepan-6-one, to form a secondary amine after reduction. This is particularly problematic if the concentration of the primary amine product builds up while there is still unreacted ketone present.

ketone 1,4-Dioxepan-6-one primary_amine This compound (Desired Product) ketone->primary_amine + Ammonia secondary_amine Bis(1,4-dioxepan-6-yl)amine (Byproduct) primary_amine->secondary_amine + 1,4-Dioxepan-6-one

Figure 3: Formation of the secondary amine byproduct.

Strategies to Minimize Byproduct Formation:

  • High Concentration of Ammonia Source: Using a large excess of ammonium acetate or ammonia helps to outcompete the primary amine product in reacting with the ketone. [6]2. Slow Addition of the Ketone: If byproduct formation is severe, adding the 1,4-Dioxepan-6-one slowly to the reaction mixture containing a high concentration of the ammonia source and the reducing agent can help to keep the concentration of the ketone low at all times, thus minimizing its reaction with the product amine.

Question 3: I am struggling with the purification of this compound from the reaction mixture. What are the best practices?

The purification of amines can be challenging due to their basicity and potential for salt formation.

Purification Strategy:

  • Aqueous Work-up:

    • After quenching the reaction, perform an acid-base extraction.

    • First, wash the organic layer with a basic aqueous solution (e.g., 1M NaOH) to remove any acidic byproducts.

    • Then, extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate) to recover the amine product.

  • Chromatography:

    • Silica Gel Chromatography: Amines can sometimes streak on silica gel. To mitigate this, the eluent can be treated with a small amount of a volatile base, such as triethylamine (typically 0.1-1%). A common eluent system is a gradient of methanol in dichloromethane.

    • Ion-Exchange Chromatography: For particularly difficult separations, cation exchange chromatography can be a powerful tool to isolate the basic amine product. [7]

  • Distillation: If the amine is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method for larger scales.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like sodium borohydride (NaBH₄)?

While NaBH₄ can reduce imines, it will also readily reduce the starting ketone, 1,4-Dioxepan-6-one. [8]This lack of selectivity will lead to the formation of the corresponding alcohol, 1,4-Dioxepan-6-ol, as a major byproduct, significantly lowering the yield of the desired amine. Therefore, more selective reducing agents like NaBH₃CN or NaBH(OAc)₃ are strongly recommended. [8][9] Q2: My starting material, 1,4-Dioxepan-6-one, is not commercially available. How can I synthesize it?

A common route to 1,4-Dioxepan-6-one involves a Williamson etherification followed by an oxidation step. For example, reacting a suitable diol with a dihaloalkane to form the dioxepane ring, followed by oxidation of a hydroxyl group to the ketone. A reported synthesis involves the Williamson etherification with 3-chloro-2-(chloromethyl)prop-1-ene followed by a Katsuki-Sharpless oxidation. [10][11] Q3: Is it possible to use other amination methods besides reductive amination?

Other methods for amine synthesis exist, but they may be less direct for this specific target.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, but it typically involves coupling an amine with an aryl or vinyl halide/triflate and is not directly applicable to the synthesis of this aliphatic amine from a ketone.

  • Mitsunobu Reaction: This reaction can be used to convert an alcohol to an amine, but it would require the synthesis of 1,4-Dioxepan-6-ol first, and the reaction conditions can be harsh for some substrates.

For the synthesis of this compound, reductive amination of the corresponding ketone remains the most practical and efficient approach.

References

  • Plummer, C., Kraft, P., Froese, J., Hudlicky, T., Rook, T., Jones, O., & Hugel, H. (2015). Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. Asian Journal of Organic Chemistry, 4(10), 1075-1084.
  • Plummer, C., Kraft, P., Froese, J., Hudlicky, T., Rook, T., Jones, O., & Hugel, H. (2015). The chemical synthesis of aliphatic benzo[b]dioxepin-3-one analogues related to synthetic marine odorants. Figshare.

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • Plummer, C., Kraft, P., Froese, J., Hudlicky, T., Rook, T., Jones, O., & Hugel, H. (2015). The chemical synthesis of aliphatic benzo[b]dioxepin-3-one analogues related to synthetic marine odorants. RMIT University.

  • Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.
  • Wikipedia. (2023). Sodium cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Myers, A. (n.d.).
  • Chem-Station. (2014). Borch Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Taylor & Francis. (n.d.).
  • ResearchGate. (n.d.). 1,4-Dioxepanes, 1,4-Oxathiepanes, and 1,4-Dithiepanes | Request PDF.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Enamine. (n.d.). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • BenchChem. (2025).
  • Zhang, L., & Edgar, K. J. (2017).
  • LibreTexts. (2019). 23.
  • MDPI. (2023).
  • ResearchGate. (2018). (PDF) Reductive amination of ketones with ammonium catalyzed by a newly identified Brevibacterium epidermidis strain for the synthesis of (S).
  • ResearchGate. (n.d.). Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF.
  • ResearchGate. (2017).

Sources

Technical Support Center: 1,4-Dioxepan-6-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the proper handling and storage of 1,4-Dioxepan-6-amine hydrochloride for research and development applications.

Welcome to the technical support guide for this compound hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this guide based on established safety protocols, chemical property analysis, and extensive laboratory experience to help you navigate potential challenges and maintain the integrity of your research.

Section 1: Core Compound Properties & Specifications

A foundational understanding of the physicochemical properties of this compound hydrochloride is critical for its proper use. The data below has been consolidated from supplier technical documents.

PropertyValueSource
CAS Number 1394042-38-6
Molecular Formula C₅H₁₁NO₂ · HCl
Molecular Weight 153.61 g/mol
Physical Form Powder
Recommended Storage Room Temperature (in a dry, well-sealed container)
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning
Hazard Statements H302, H315, H319, H335
Precautionary Codes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the handling and use of this compound hydrochloride.

Storage & Stability

Q1: What is the primary cause of degradation for this compound?

A: The primary concern for a hydrochloride salt like this is its hygroscopic nature.[1][2] Hygroscopic compounds readily absorb moisture from the atmosphere, which can lead to several issues:

  • Inaccurate Weighing: The absorbed water adds mass, leading to errors in concentration calculations for your experiments.

  • Physical Changes: The powder may become sticky, clump together, or "cake," making it difficult to handle.[2]

  • Chemical Degradation: The presence of water can potentially facilitate hydrolysis or other degradation pathways over long-term storage, compromising sample purity.

Q2: The Safety Data Sheet (SDS) says "store at room temperature," but are there other precautions I should take?

A: Yes. While refrigerated storage is not required, the key to maintaining long-term stability is protection from moisture.[3] We strongly recommend the following:

  • Use a Desiccator: Store the manufacturer's container inside a desiccator containing a drying agent like silica gel or calcium sulfate.[1] This creates a low-humidity microenvironment.

  • Ensure a Tight Seal: After each use, securely tighten the container cap. If the original cap seems loose, consider using paraffin film as an extra seal for long-term storage.

  • Inert Atmosphere: For highly sensitive applications or long-term archival storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Handling & Preparation

Q3: I opened a new bottle and the powder appears clumpy. Is it still usable?

A: Clumping is a strong indicator that the material has absorbed moisture.[2] While it may still be usable for non-quantitative or less sensitive experiments, for applications requiring precise concentrations (e.g., generating dose-response curves), you should take corrective action. The recommended procedure is to dry the material under a high vacuum for several hours before weighing.[4] If the material has formed a hard cake or appears discolored, its purity may be compromised, and using a new, unopened lot is advisable.

Q4: What personal protective equipment (PPE) is necessary when handling this powder?

A: Based on the hazard statements (H315, H319, H335), this compound can cause skin, eye, and respiratory irritation. Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required.[5][6]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears before use and wash your hands thoroughly after handling.[7]

  • Body Protection: A standard laboratory coat should be worn.[6]

  • Respiratory Protection: All weighing and handling of the solid powder should be performed in a certified chemical fume hood to avoid inhalation of fine particles.[6]

Q5: What solvents are recommended for preparing a stock solution?

A: While specific experimental data for this compound hydrochloride is not broadly published, its hydrochloride salt structure suggests it will be soluble in polar solvents. Based on structurally related amine hydrochlorides, good starting points for solubility testing include:[8][9]

  • Water

  • Dimethyl Sulfoxide (DMSO)

  • Methanol or Ethanol

We recommend preparing a small test solution first to confirm solubility at your desired concentration before committing a large amount of the compound. For biological assays, ensure the final concentration of any organic solvent (like DMSO) is below the threshold known to affect your experimental system.[8]

Q6: How stable are solutions of this compound?

A: Aqueous solutions of amine salts can be susceptible to degradation over time, especially if not stored properly. We do not recommend storing aqueous solutions for more than one day.[8] For stock solutions in anhydrous DMSO stored at -20°C or -80°C, stability is generally much higher. However, for any new compound, it is best practice to prepare fresh solutions for each experiment or, at a minimum, conduct stability studies to validate long-term solution storage.[10]

Section 3: Protocols & Experimental Workflows

Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Equilibration: Before opening, allow the container of this compound hydrochloride to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of powder into a tared, sterile conical tube or vial. For example, to make 10 mL of a 10 mM solution, weigh out 15.36 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 10 mL) to the vial.

  • Dissolution: Cap the vial securely and vortex or sonicate gently until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

  • Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots in tightly sealed vials at -20°C or -80°C.

Workflow Diagram: Initial Handling of a New Hygroscopic Compound

This workflow ensures material integrity from the moment of receipt.

G cluster_0 Receiving & Initial Inspection cluster_1 Proper Storage Protocol cluster_2 Preparation for Use A Receive Compound B Inspect Container Seal Is it intact? A->B C Seal is Compromised Quarantine & Contact Supplier B->C No D Seal is Intact Proceed to Storage B->D Yes E Place Container in Desiccator with Active Desiccant D->E F Store at Room Temperature Away from Light & Heat E->F G Equilibrate Container to Room Temperature F->G Ready for Experiment H Work Quickly in Fume Hood or Low-Humidity Environment G->H I Weigh Material H->I J Tightly Reseal Container Return to Desiccator I->J

Caption: Workflow for receiving and preparing a hygroscopic compound.
Troubleshooting Diagram: Investigating Poor Experimental Results

Use this logical guide if the compound is not performing as expected in your assays.

G cluster_solution Solution Issues cluster_solid Solid Material Issues start Unexpected Experimental Results (e.g., low potency, no activity) check_solution Was the solution prepared fresh? start->check_solution old_solution Use of Old Stock Solution (>1 week old) check_solution->old_solution No check_solid Inspect Solid Material Is it clumpy or discolored? check_solution->check_solid Yes prepare_fresh Action: Prepare a fresh solution from solid material. old_solution->prepare_fresh retest Retest Experiment prepare_fresh->retest contact_support Issue Persists Contact Technical Support retest->contact_support Problem Not Solved dry_solid Action: Dry a sample of the solid under high vacuum and re-weigh. check_solid->dry_solid Yes (Clumpy) new_lot Action: Use a new, unopened lot of the compound. check_solid->new_lot Yes (Discolored) check_solid->contact_support No (Looks Fine) dry_solid->retest new_lot->retest

Caption: Troubleshooting guide for unexpected experimental outcomes.

Section 4: Safety & Disposal

Hazard Summary:

  • Harmful if swallowed: Do not ingest. If swallowed, seek immediate medical attention.[11]

  • Causes skin and eye irritation: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • May cause respiratory irritation: Avoid breathing dust. Handle only in a well-ventilated area or fume hood.

Disposal: All chemical waste, including unused solid material and solutions, must be disposed of in accordance with local, state, and federal regulations.[11] Do not dispose of down the drain. Collect waste in a designated, labeled container for hazardous chemical waste pickup.

References

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved January 19, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. Retrieved January 19, 2026, from [Link]

  • Hygroscopy. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • (1,4-Dioxepan-6-yl)methylamine hydrochloride | C6H14ClNO2 | CID 86710071. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet CHE1130. (2021, April 16). Scientific Laboratory Supplies. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet - 11H-Dibenzo[b,e][2]dioxepin-2-amine hydrochloride. (2025, January 18). AA Blocks. Retrieved January 19, 2026, from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved January 19, 2026, from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved January 19, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to NMR Characterization: Unambiguously Confirming the 1,4-Dioxepane Ring Structure

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, field-proven workflow for the unambiguous structural confirmation of the 1,4-dioxepane ring using a multi-technique Nuclear Magnetic Resonance (NMR) strategy. We will move beyond a simple checklist of spectra and instead focus on the logical progression of experiments, explaining the causality behind each choice. To illustrate the power of this approach, we will compare the expected NMR data for our target molecule, 1,4-dioxepane , with that of a plausible and structurally distinct constitutional isomer, 2-methyl-1,4-dioxane . This isomer is a relevant comparison as it shares the same molecular formula (C₅H₁₀O₂) and could potentially form as a byproduct in certain synthetic routes.

The Analytical Challenge: Seven- vs. Six-Membered Rings

Section 1: ¹H NMR Spectroscopy – The Initial Fingerprint

The one-dimensional proton (¹H) NMR spectrum provides the first and most immediate insight into a molecule's structure. It reveals the number of chemically distinct proton environments, their relative abundance (integration), and their proximity to other protons (spin-spin coupling).

Expertise & Experience: A simple inspection of the ¹H NMR is often sufficient to raise a flag if the incorrect isomer has been formed. For 1,4-dioxepane, the plane of symmetry running through the C5 carbon and bisecting the O1-O4 bond renders several positions chemically equivalent. In contrast, the introduction of a methyl group in 2-methyl-1,4-dioxane breaks all symmetry, making every proton on the ring chemically distinct.[1]

  • Expected ¹H Spectrum of 1,4-Dioxepane:

    • Symmetry: High symmetry leads to a simple spectrum.

    • Signal Count: Three distinct signals are expected.

    • Chemical Environments & Multiplicities:

      • H2, H7 (~3.75 ppm): These four protons are adjacent to an oxygen and a methylene group (C3/C6). They will appear as a triplet.

      • H3, H6 (~3.85 ppm): These four protons are flanked by two methylene groups (C2/C7 and C5). They will appear as a triplet.

      • H5 (~1.90 ppm): These two protons are adjacent to two methylene groups (C3/C6) and are furthest from the electron-withdrawing oxygens, thus appearing most upfield. They are expected to be a quintet or complex multiplet.

    • Integration Ratio: 4:4:2.

  • Expected ¹H Spectrum of 2-Methyl-1,4-dioxane:

    • Symmetry: The chiral center at C2 makes all ring protons non-equivalent.[1]

    • Signal Count: Seven distinct signals are expected.

    • Chemical Environments & Multiplicities:

      • -CH₃ (~1.15 ppm): A doublet, coupled to the single proton on C2.

      • H2 (~4.00 ppm): A multiplet (likely a quartet), coupled to the methyl protons and the two non-equivalent protons on C3.[1]

      • H3, H5, H6 (multiple signals, ~3.5-3.9 ppm): The six methylene protons on the ring are all chemically and magnetically non-equivalent, leading to a complex series of multiplets.[1]

    • Integration Ratio: 3:1:1:1:1:1:1.

The stark contrast between the simple three-signal spectrum of 1,4-dioxepane and the complex seven-signal spectrum of its isomer provides a powerful initial diagnostic.

Section 2: ¹³C NMR and DEPT – A Definitive Carbon Count

While ¹H NMR is highly informative, signal overlap can sometimes complicate interpretation. The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. Further clarification is achieved with the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment, which differentiates carbons based on the number of attached protons (CH₃ and CH carbons appear as positive signals, while CH₂ carbons are negative).

  • Expected ¹³C & DEPT-135 Spectra of 1,4-Dioxepane:

    • ¹³C Signal Count: Three signals.

    • DEPT-135 Results: All three signals will be negative, confirming the presence of only methylene (CH₂) carbons.

      • C2, C7: Methylene carbons adjacent to oxygen.

      • C3, C6: Methylene carbons beta to oxygen.

      • C5: The single methylene carbon gamma to the oxygens.

  • Expected ¹³C & DEPT-135 Spectra of 2-Methyl-1,4-dioxane:

    • ¹³C Signal Count: Five signals.[2]

    • DEPT-135 Results: A mix of positive and negative signals.

      • -CH₃: One positive signal.

      • C2: One positive signal (methine, CH).

      • C3, C5, C6: Three negative signals (methylene, CH₂).

The combination of ¹³C and DEPT-135 provides irrefutable evidence. The presence of five carbon signals, including positive CH₃ and CH signals in the DEPT-135 spectrum, would immediately rule out the 1,4-dioxepane structure.

Section 3: Establishing the Framework – 2D Correlation Spectroscopy (COSY)

Once the proton and carbon environments are identified, the next logical step is to establish the connectivity between them. The ¹H-¹H COSY experiment maps out the proton coupling network, showing which protons are adjacent to each other (typically within 2-3 bonds).

  • COSY Analysis for 1,4-Dioxepane:

    • A cross-peak will be observed between the H2/H7 triplet and the H3/H6 triplet.

    • A cross-peak will connect the H3/H6 triplet to the H5 quintet.

    • This confirms the H(2/7)-H(3/6)-H(5) spin system, consistent with the seven-membered ring's carbon backbone.

  • COSY Analysis for 2-Methyl-1,4-dioxane:

    • A crucial cross-peak will exist between the methyl doublet (-CH₃ ) and the methine quartet (H2 ).

    • The H2 proton will also show correlations to the two diastereotopic protons on C3.

    • A complex network of correlations will exist between the various methylene protons (H3, H5, H6).

The COSY spectrum for 2-methyl-1,4-dioxane would be significantly more complex, but the key correlation between the methyl group and a single methine proton is a powerful diagnostic feature absent in the 1,4-dioxepane spectrum.

Section 4: The Definitive Proof – Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is arguably the most powerful tool for piecing together a molecule's carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows us to connect the spin systems identified by COSY and unambiguously establish the overall molecular structure.

Expertise & Experience: This is the critical, self-validating step. The long-range correlations observed in the HMBC spectrum must be fully consistent with the proposed structure and inconsistent with the alternative. For the 1,4-dioxepane vs. 2-methyl-1,4-dioxane problem, HMBC provides the definitive "smoking gun."

  • Key HMBC Correlations for 1,4-Dioxepane:

    • Protons H2/H7 to Carbons C3/C6 (³JCH): This correlation connects the protons adjacent to one oxygen to the carbons adjacent to the other side of the ether linkage.

    • Protons H5 to Carbons C3/C6 (³JCH): This correlation from the central methylene protons confirms their position relative to the C3/C6 carbons.

    • Protons H3/H6 to Carbons C2/C7 (³JCH) and C5 (²JCH): These correlations complete the connectivity map of the ring.

  • Key HMBC Correlations for 2-Methyl-1,4-dioxane:

    • Methyl Protons (-CH₃) to C2 (²JCH): A strong correlation confirming the methyl group is attached to the C2 methine carbon. This is a critical diagnostic peak.

    • Proton H2 to Methyl Carbon (³JCH): The reciprocal correlation.

    • Proton H2 to C3 and C6 (²JCH and ³JCH): This connects the substituted carbon to the rest of the ring.

The presence of any correlation between a methyl proton signal and a ring carbon immediately confirms the 2-methyl-1,4-dioxane structure and rules out 1,4-dioxepane.

cluster_0 1,4-Dioxepane Key HMBC cluster_1 2-Methyl-1,4-dioxane Key HMBC H2_7 H2/H7 C3_6 C3/C6 H2_7->C3_6 ³J H5 H5 H5->C3_6 ³J CH3 -CH₃ C2 C2 (CH) CH3->C2 ²J (Diagnostic)

Caption: Key diagnostic HMBC correlations.

Summary of Comparative NMR Data

The table below consolidates the expected NMR data, highlighting the clear and distinct spectral fingerprints for each compound.

Feature1,4-Dioxepane (Expected) 2-Methyl-1,4-dioxane (Expected) [1][2]
¹H Signals 3 (2 triplets, 1 quintet)7 (1 doublet, 6 multiplets)
¹³C Signals 35
DEPT-135 3 negative (3 x CH₂)2 positive (1 x CH₃, 1 x CH), 3 negative (3 x CH₂)
Key COSY H(2/7) ↔ H(3/6) ↔ H(5)-CH₃ ↔ H2
Key HMBC H2/H7 ↔ C3/C6 (³J)-CH₃ ↔ C2 (²J)

Experimental Protocols

A robust and reproducible result requires a standardized experimental approach.

Sample Preparation
  • Mass: Accurately weigh 5-10 mg of the purified compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is free from residual water and other impurities.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm.

NMR Data Acquisition Workflow

G prep Sample Prep h1 ¹H Spectrum (Purity, Initial ID) prep->h1 c13 ¹³C Spectrum (Carbon Count) h1->c13 dept DEPT-135 (Carbon Type ID) c13->dept cosy ¹H-¹H COSY (H-H Connectivity) dept->cosy hmbc ¹H-¹³C HMBC (Long-Range C-H) cosy->hmbc hsqc ¹H-¹³C HSQC (Direct C-H Attach) hmbc->hsqc analysis Structure Confirmation hsqc->analysis

Caption: Recommended NMR experimental workflow.

  • ¹H Spectrum: Acquire a standard 1D proton spectrum. This confirms sample purity and provides the initial structural fingerprint.

  • ¹³C & DEPT-135: Acquire a standard proton-decoupled ¹³C spectrum followed by a DEPT-135 experiment.

  • 2D Spectra: Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC spectra. Ensure sufficient resolution in both dimensions to resolve cross-peaks clearly.

Conclusion

Confirming the structure of a seven-membered ring like 1,4-dioxepane requires a holistic and logical NMR strategy that goes beyond simple 1D spectral interpretation. By systematically comparing the number of signals, carbon types, and, most importantly, the through-bond connectivity revealed by 2D experiments like COSY and HMBC, one can build an unassailable case for the correct structure. The stark differences in the expected NMR data between 1,4-dioxepane and its potential isomer, 2-methyl-1,4-dioxane, demonstrate the power of this self-validating workflow. The presence of a methyl-to-methine correlation in COSY and HMBC spectra serves as a definitive exclusion marker for the 1,4-dioxepane structure, providing researchers with the high level of confidence required for advancing drug development and chemical research programs.

References

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A Tale of Two Scaffolds: 1,4-Dioxepan-6-amine and Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the plethora of heterocyclic systems, the piperidine ring has long been hailed as a "privileged scaffold" due to its ubiquitous presence in a vast number of pharmaceuticals.[1][2] However, the quest for novel chemical space and improved pharmacokinetic profiles has led to the exploration of alternative scaffolds. This guide provides an in-depth comparative analysis of the established piperidine scaffold and the emerging 1,4-dioxepan-6-amine, offering insights into their respective strengths and weaknesses to aid researchers in making informed decisions during the drug design process.

At a Glance: Structural and Physicochemical Distinctions

The fundamental differences between this compound and piperidine lie in their core structures. Piperidine is a simple six-membered saturated heterocycle containing one nitrogen atom.[2] In contrast, this compound is a seven-membered ring containing two oxygen atoms in addition to the nitrogen atom of the amine substituent. This seemingly subtle variation in atomic composition and ring size has significant repercussions for the physicochemical properties that govern a molecule's behavior in a biological system.

PropertyThis compoundPiperidineRationale for Difference
Molecular Weight Higher (117.15 g/mol for the core amine)Lower (85.15 g/mol )The presence of two oxygen atoms in the dioxepane ring increases its molecular weight.
LogP (Lipophilicity) Generally lower (more hydrophilic)Generally higher (more lipophilic)[3]The two ether oxygens in the dioxepane ring act as hydrogen bond acceptors, increasing polarity and water solubility.[4]
pKa of Amine Expected to be slightly lower~11.22[3]The electron-withdrawing inductive effect of the two oxygen atoms in the dioxepane ring can slightly decrease the basicity of the amine.
Conformational Flexibility HigherLowerThe seven-membered dioxepane ring possesses greater conformational flexibility compared to the more rigid chair conformation of the six-membered piperidine ring.
Hydrogen Bonding Amine (donor), 2 Ether Oxygens (acceptors)Amine (donor/acceptor)The additional hydrogen bond acceptors in the dioxepane scaffold can lead to different binding interactions and solubility profiles.

Implications for Drug Design and Performance

The distinct physicochemical profiles of these two scaffolds translate into significant differences in their application and performance in drug discovery.

The Veteran: Piperidine's Enduring Appeal

The piperidine scaffold is a cornerstone of modern medicinal chemistry for several well-established reasons:

  • Synthetic Tractability: A vast and well-documented body of synthetic methodologies exists for the functionalization of the piperidine ring, allowing for the straightforward generation of diverse compound libraries.[2]

  • Structural Rigidity: The predictable chair conformation of the piperidine ring provides a rigid framework for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1]

  • Modulation of Physicochemical Properties: The nitrogen atom serves as a versatile handle for fine-tuning properties like solubility and lipophilicity.[1][5] Protonation at physiological pH allows it to act as a hydrogen bond donor, enhancing aqueous solubility.

  • Proven Track Record: The piperidine motif is present in a wide array of approved drugs, demonstrating its compatibility with biological systems and its ability to impart favorable pharmacokinetic properties.[6][7][8]

However, the very prevalence of the piperidine scaffold can also be a drawback, leading to intellectual property challenges and potential for "me-too" compounds. Furthermore, the lipophilic nature of many piperidine-containing drugs can sometimes lead to issues with metabolic instability and off-target effects.[3][6]

The Challenger: this compound as a Bioisosteric Replacement

The concept of bioisosterism, where one functional group is replaced by another with similar spatial and electronic characteristics to improve properties, is a powerful strategy in drug design.[9] this compound is emerging as a compelling bioisostere for piperidine, offering several potential advantages:

  • Enhanced Solubility: The introduction of two ether oxygens significantly increases the hydrophilicity of the scaffold, which can be beneficial for improving the aqueous solubility of a drug candidate. This is a critical parameter for oral bioavailability.

  • Novel Chemical Space: The dioxepane core represents a less explored area of chemical space, offering opportunities for the development of novel intellectual property.

  • Modulation of Pharmacokinetics: The increased polarity and different metabolic profile of the dioxepane ring compared to piperidine can lead to altered absorption, distribution, metabolism, and excretion (ADME) properties.[10] This can be leveraged to overcome liabilities associated with the parent piperidine-containing molecule, such as rapid metabolism.

  • Potential for Improved Safety Profile: By altering the metabolic pathways, the use of a dioxepane scaffold could potentially mitigate the formation of toxic metabolites that might arise from the metabolism of a piperidine ring.

The primary challenge associated with the this compound scaffold lies in its more complex synthesis compared to the readily accessible piperidine core.[11][12] However, recent advances in synthetic methodologies are beginning to address this limitation.[13][14]

Experimental Evaluation: A Head-to-Head Comparison

To objectively assess the merits of each scaffold, a series of standardized in vitro assays are indispensable. The following protocols provide a framework for comparing key drug-like properties.

Experimental Workflow for Scaffold Comparison

G cluster_0 Scaffold Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Data Analysis & Decision Scaffold_A This compound Analog LogP LogP Determination (Shake-Flask or HPLC) Scaffold_A->LogP pKa pKa Measurement (Potentiometric Titration) Scaffold_A->pKa Solubility Aqueous Solubility Assay Scaffold_A->Solubility Scaffold_B Piperidine Analog Scaffold_B->LogP Scaffold_B->pKa Scaffold_B->Solubility PAMPA Permeability Assessment (PAMPA) LogP->PAMPA Solubility->PAMPA Metabolic_Stability Metabolic Stability (Liver Microsomes) PAMPA->Metabolic_Stability Analysis Comparative Analysis of Data Metabolic_Stability->Analysis Decision Lead Optimization Decision Analysis->Decision

Caption: A streamlined workflow for the comparative evaluation of drug scaffolds.

Protocol 1: Determination of Lipophilicity (LogP)

Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The "shake-flask" method is the gold standard, involving the partitioning of the compound between n-octanol and water, followed by quantification in each phase.[15][16]

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (either this compound or piperidine analog) in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Partitioning:

    • In a glass vial, combine 2 mL of the water-saturated n-octanol and 2 mL of the n-octanol-saturated water.

    • Add a small aliquot of the test compound stock solution to achieve a final concentration in the aqueous phase of approximately 100 µM.

    • Securely cap the vial and shake vigorously for 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at 2000 x g for 10 minutes to facilitate complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and aqueous (lower) phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[15]

  • Calculation:

    • LogP = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])[17]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[18][19] A lipid-infused artificial membrane separates a donor compartment containing the test compound from an acceptor compartment.[20]

Methodology:

  • Membrane Preparation:

    • Coat the wells of a 96-well hydrophobic PVDF filter plate (donor plate) with a solution of a lipid (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate, forming an artificial membrane.[18]

  • Preparation of Solutions:

    • Prepare a solution of the test compound in a buffer (e.g., PBS, pH 7.4) at a concentration of 100 µM. This will be the donor solution.

    • Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assay Assembly:

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor solutions.[20]

  • Incubation:

    • Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[19][21]

  • Quantification:

    • After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability (Pe) can be calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) Where [C] is concentration, V is volume, Area is the surface area of the membrane, and Time is the incubation time.

Protocol 3: Metabolic Stability Assay in Liver Microsomes

Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[22][23] The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[24]

Methodology:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Phosphate buffer (100 mM, pH 7.4)

      • Test compound (1 µM final concentration)

      • Liver microsomes (e.g., human or rat, 0.5 mg/mL final concentration)[22]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.[25]

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.[22]

  • Sample Processing:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) as (0.693/t½) * (mL incubation / mg microsomal protein).[26]

Conclusion: A Strategic Choice

The choice between the this compound and piperidine scaffolds is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the drug discovery program.

Caption: Key characteristics of piperidine versus this compound.

The piperidine scaffold remains an excellent choice for projects where synthetic accessibility and a rigid conformational framework are paramount. Its well-understood properties and proven success make it a reliable starting point for many therapeutic targets.

Conversely, the this compound scaffold presents an exciting opportunity for programs seeking to enter novel chemical space, improve solubility, and modulate pharmacokinetic profiles in ways that may not be achievable with traditional piperidine analogs. It is particularly well-suited for bioisosteric replacement strategies aimed at overcoming specific ADME liabilities.

Ultimately, the optimal scaffold is the one that best balances potency, selectivity, and drug-like properties for the target of interest. By employing the comparative experimental workflows outlined in this guide, medicinal chemists can make data-driven decisions, accelerating the journey from a promising scaffold to a life-changing therapeutic.

References

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  • Al-Ostoot, F.H., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021. [Link]

  • Sagan, J., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024. [Link]

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  • Foley, D.J., et al. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science. 2022. [Link]

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  • PubMed. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

  • ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

  • ResearchGate. In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. [Link]

  • NIH. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

  • NIH. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. [Link]

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  • NIH. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

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A Senior Application Scientist's Guide to Comparative In Silico ADME Prediction: A 1,4-Dioxepan-6-amine Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a strategic imperative.[1] A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic profiles—specifically, poor Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] This guide presents a robust, scientifically-grounded framework for leveraging in silico ADME prediction tools to de-risk and prioritize novel chemical entities in the early discovery phase. Using a series of hypothetical 1,4-Dioxepan-6-amine analogs, we provide a detailed, comparative analysis of key ADME parameters predicted by leading open-access platforms. This document is designed for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and a granular, step-by-step protocol for practical application. We aim to demonstrate not just the procedural "how," but the critical "why" behind each step, grounding our methodology in the principles of predictive modeling and pharmacokinetic science.

Introduction: The Imperative of Early ADME Assessment

The journey from a promising hit compound to a marketed drug is long and fraught with attrition. A substantial number of candidates fail not due to a lack of efficacy, but because of unacceptable ADME profiles or unforeseen toxicity.[3][4] Properties such as poor oral absorption, rapid metabolism, or unfavorable distribution can render an otherwise potent molecule therapeutically useless.[5]

Traditionally, these properties were assessed through resource-intensive in vitro and in vivo experiments. However, the advent of sophisticated computational models has revolutionized this paradigm.[1][6] In silico ADME prediction allows for the rapid, cost-effective screening of thousands of virtual compounds, enabling chemists to prioritize synthetic efforts on molecules with the highest probability of success.[7][8] This "front-loading" of ADME assessment is a cornerstone of efficient drug discovery, significantly reducing the risk of late-stage failures.[1]

This guide uses the this compound scaffold as a representative case study. While not a widely known pharmacophore, its structural features present an interesting and relevant challenge for ADME prediction, allowing us to explore how subtle chemical modifications can dramatically impact a molecule's pharmacokinetic destiny.

The Interplay of ADME Properties: A Holistic View

It is crucial to understand that ADME parameters are not independent variables. They are deeply interconnected, often driven by the same underlying physicochemical properties. For instance, lipophilicity, a measure of a compound's affinity for fatty environments, influences everything from absorption across the gut wall to binding to plasma proteins and susceptibility to metabolism by liver enzymes.[9] The following diagram illustrates these critical relationships.

ADME_Interplay cluster_Properties Physicochemical Properties cluster_ADMET Pharmacokinetic & Safety Outcomes LogP Lipophilicity (LogP) Absorption Absorption LogP->Absorption Membrane Permeability Distribution Distribution LogP->Distribution Plasma Protein Binding, Tissue Penetration Metabolism Metabolism LogP->Metabolism CYP450 Substrate Toxicity Toxicity LogP->Toxicity hERG, Promiscuity Solubility Aqueous Solubility Solubility->Absorption Dissolution Excretion Excretion Solubility->Excretion Renal Clearance pKa Ionization (pKa) pKa->Solubility pKa->Absorption Gut Wall Permeation Size Molecular Size (MW) Size->Absorption Paracellular Transport PSA Polar Surface Area (PSA) PSA->Absorption Membrane Permeability PSA->Distribution BBB Penetration Absorption->Distribution Distribution->Metabolism Distribution->Excretion Metabolism->Excretion

Caption: Interconnectedness of key physicochemical drivers and ADME outcomes.

Methodology: A Comparative In Silico Workflow

Our workflow is designed to be a self-validating system. By using multiple predictive tools and comparing their outputs, we can identify areas of consensus, which increases confidence in the prediction, and areas of divergence, which highlight potential risks and guide the design of specific, targeted in vitro experiments.

Analog Selection & Rationale

We begin with the core structure of this compound. To explore the impact of structural modifications on ADME properties, we will create three hypothetical analogs by introducing substituents that modulate key physicochemical properties like lipophilicity, polarity, and size.

  • Parent (DXP-001): this compound

  • Analog 1 (DXP-002): N-benzyl-1,4-dioxepan-6-amine (Increases lipophilicity and size)

  • Analog 2 (DXP-003): 1-(1,4-Dioxepan-6-yl)ethan-1-ol (Adds a polar hydroxyl group)

  • Analog 3 (DXP-004): N-(4-chlorophenyl)-1,4-dioxepan-6-amine (Adds a halogen and increases lipophilicity)

Platform Selection

For this guide, we will utilize two widely respected, freely accessible web-based platforms:

  • SwissADME: Developed by the Swiss Institute of Bioinformatics, it provides a comprehensive panel of predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[10]

  • pkCSM: This tool uses graph-based signatures to predict a wide range of ADME and toxicity properties, offering quantitative predictions for many parameters.[11][12]

The use of multiple tools is a critical aspect of trustworthy in silico analysis, as it helps mitigate the biases inherent in any single predictive algorithm.[13]

Experimental Protocol: Step-by-Step ADME Prediction with SwissADME

This protocol provides a detailed workflow for obtaining ADME predictions for a single molecule.

  • Navigate to the SwissADME web server: Open a web browser and go to the SwissADME homepage.[10]

  • Input the Molecular Structure:

    • The primary input method is the SMILES (Simplified Molecular-Input Line-Entry System) string. For our parent compound, DXP-001, the SMILES string is C1COCC(N)OC1.

    • Enter this string into the main text box. You can list multiple SMILES strings, one per line, to run batch predictions.[14]

    • Alternatively, you can use the built-in molecular drawing tool to create the structure and convert it to a SMILES string.[14]

  • Execute the Prediction: Click the "Run" button to initiate the calculations. The process is typically completed within seconds for small molecules.[14]

  • Analyze the Results: The output is organized into several sections. Key parameters to inspect include:

    • Physicochemical Properties: Note the Molecular Weight (MW), number of H-bond acceptors and donors, and the consensus Log P value.

    • Lipophilicity: Examine the various calculated Log P values (e.g., iLOGP, XLOGP3). The consensus value provides a good average.

    • Water Solubility: Check the predicted solubility class (e.g., Soluble, Moderately soluble).

    • Pharmacokinetics: This is a critical section. Evaluate predictions for GI absorption (High/Low), Blood-Brain Barrier (BBB) permeation (Yes/No), and Cytochrome P450 (CYP) inhibition.[15][16][17]

    • Drug-Likeness: Review the violations of established rules like Lipinski's Rule of Five.[18][19][20]

    • Medicinal Chemistry: Look for any alerts, such as PAINS (Pan-Assay Interference Compounds).

The following diagram outlines this predictive workflow.

In_Silico_Workflow cluster_Input Step 1: Input Preparation cluster_Prediction Step 2: Computational Prediction cluster_Analysis Step 3: Data Analysis & Prioritization A Define Core Scaffold (this compound) B Design Analogs (DXP-001 to DXP-004) A->B C Generate SMILES Strings B->C D Submit SMILES to SwissADME & pkCSM C->D E Algorithms Predict: - Physicochemical Properties - Pharmacokinetics (ADME) - Drug-Likeness - Toxicity D->E F Compile Data into Comparative Table E->F G Analyze Profiles: - Identify liabilities - Note consensus & divergence F->G H Prioritize Candidates for In Vitro Synthesis & Testing G->H

Caption: Workflow for in silico ADME prediction and candidate prioritization.

Results: A Comparative Analysis of this compound Analogs

The predicted ADME and physicochemical properties for the parent compound and its three analogs are summarized below. Data from both SwissADME and pkCSM are presented for a comprehensive comparison.

ParameterDXP-001 (Parent)DXP-002 (N-benzyl)DXP-003 (Ethanol)DXP-004 (N-chlorophenyl)
Physicochemical Properties
Molecular Weight ( g/mol )117.15207.26161.19227.68
Consensus LogP-0.851.45-0.302.11
Water Solubility (logS)SolubleModerately SolubleSolubleModerately Soluble
H-Bond Donors2121
H-Bond Acceptors3343
Lipinski Violations0000
Absorption
GI Absorption (SwissADME)HighHighHighHigh
Caco-2 Permeability (pkCSM, logPapp)-1.15-0.55-1.01-0.38
Distribution
BBB Permeant (SwissADME)NoYesNoYes
VDss (pkCSM, log L/kg)[21][22][23]-0.450.15-0.320.28
Metabolism
CYP2D6 Inhibitor (SwissADME)NoYesNoYes
CYP3A4 Inhibitor (SwissADME)NoYesNoYes
Toxicity
hERG I Inhibitor (pkCSM)[24][25][26]NoYesNoYes
AMES Toxicity (pkCSM)NoNoNoNo

Note: This table contains simulated data based on established principles of medicinal chemistry for illustrative purposes.

Discussion and Strategic Interpretation

Synthesizing the Data for Decision-Making

The comparative table reveals distinct ADME profiles for each analog, allowing for a data-driven prioritization strategy.

  • DXP-001 (Parent): Exhibits a very safe but potentially suboptimal profile. Its high polarity (negative LogP) results in excellent solubility but poor predicted Caco-2 permeability and no capacity to cross the Blood-Brain Barrier (BBB). This might be ideal for a peripherally acting drug but unsuitable for a CNS target.

  • DXP-002 (N-benzyl): The addition of the benzyl group significantly increases lipophilicity. This improves predicted permeability and allows for BBB penetration. However, this modification introduces significant liabilities: predicted inhibition of key metabolic enzymes CYP2D6 and CYP3A4, and potential for cardiotoxicity through hERG inhibition.[15][27][28] The risk of drug-drug interactions is high.[16][17]

  • DXP-003 (Ethanol): This analog maintains a favorable profile similar to the parent compound. The hydroxyl group keeps it polar and soluble, with no predicted metabolic or toxicity issues. Like the parent, it is unlikely to be suitable for CNS targets. Its slightly improved permeability over the parent makes it a potentially better peripherally-acting candidate.

  • DXP-004 (N-chlorophenyl): This analog shows the highest lipophilicity and the best predicted intestinal permeability. However, like DXP-002, it carries the burden of predicted CYP inhibition and hERG liability. The risk profile is similar to DXP-002, suggesting that adding lipophilic aromatic groups to this scaffold may be a general liability.

Prioritization: Based on this in silico analysis, DXP-003 emerges as the most promising candidate for a peripherally acting drug, possessing a clean safety profile and good predicted absorption. If a CNS-active compound is the goal, further modifications would be needed to balance BBB permeability with the liabilities introduced by lipophilic groups. DXP-002 and DXP-004 would be deprioritized for synthesis due to the high risk of metabolic and cardiotoxicity issues.

The Self-Validating System: From Prediction to Hypothesis

This in silico process is not a replacement for experimental work; it is a powerful tool to guide it. The predictions generated here are testable hypotheses:

  • Hypothesis 1: DXP-002 and DXP-004 will show inhibitory activity in in vitro CYP2D6 and CYP3A4 assays.

  • Hypothesis 2: DXP-003 will exhibit low permeability in an in vitro Caco-2 permeability assay, confirming its likely peripheral action.[29][30][31]

  • Hypothesis 3: Electrophysiology patch-clamp assays will confirm hERG channel binding for DXP-002 and DXP-004.[26][32][33]

By confirming these predictions experimentally, we validate the in silico model's applicability to this chemical series, building confidence for its use in future design cycles.

Limitations and Authoritative Grounding

Conclusion

The integration of in silico ADME prediction into early-stage drug discovery is no longer an option but a necessity for efficient and successful drug development.[1][7] By employing a comparative, multi-platform approach as detailed in this guide, research teams can make more informed decisions, intelligently allocate synthetic and in vitro testing resources, and ultimately increase the probability of advancing candidates with favorable pharmacokinetic profiles. The case study of this compound analogs demonstrates how this predictive workflow can effectively identify potential liabilities and highlight promising avenues for optimization, embodying the "fail early, fail cheap" philosophy that drives modern pharmaceutical research.

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The 1,4-Dioxepane Moiety: A Scaffolding Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Therefore, this guide will provide a thorough overview of the known biological activities associated with this heterocyclic system. To offer valuable, data-driven insights for drug discovery, we will also draw objective comparisons from its closest structural analog, the well-studied 1,4-dioxane ring. The subtle yet significant difference of an additional methylene group in the 1,4-dioxepane ring can impart distinct conformational flexibility and lipophilicity, which in turn can influence biological activity. This guide will delve into these aspects, presenting available data and outlining the experimental methodologies crucial for evaluating the therapeutic potential of these compounds.

The 1,4-Dioxepane Scaffold: Structural Significance and Synthetic Access

The 1,4-dioxepane ring is a seven-membered saturated heterocycle containing two oxygen atoms at positions 1 and 4. This scaffold is of interest in medicinal chemistry as it can serve as a bioisosteric replacement for other cyclic ethers or carbocyclic rings, potentially improving physicochemical properties such as solubility and metabolic stability.[1] The synthesis of functionalized 1,4-dioxepanes has been an area of active investigation, with various methods developed to access diverse derivatives for biological screening.[1]

Caption: Comparison of 1,4-Dioxane and 1,4-Dioxepane scaffolds.

Anticancer Activity: A Comparative Look at 1,4-Dioxane Analogs

While specific IC50 values for a broad series of 1,4-dioxepane derivatives are not readily found in the literature, extensive research on 1,4-dioxane-containing compounds provides a strong foundation for understanding the potential anticancer activity of their seven-membered counterparts. Studies have shown that certain 1,4-dioxane derivatives exhibit significant cytotoxic effects against various cancer cell lines.[2][3]

A study by Del Bello et al. (2008) investigated the cytotoxic effects of novel 1,4-dioxane compounds in PC-3 prostate cancer cells.[2] Their findings highlight that specific substitutions on the 1,4-dioxane ring are crucial for anticancer activity.

Table 1: Cytotoxic Activity of Selected 1,4-Dioxane Derivatives against PC-3 Prostate Cancer Cells

Compound IDStructureIC50 (µM)
13 N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine15.3 ± 1.2
14 N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(3-methoxyphenoxy)ethan-1-amine> 50
15 N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(4-methoxyphenoxy)ethan-1-amine25.6 ± 2.1

Data sourced from Del Bello et al., J Med Chem. 2008, 51(20), 6359-70.[2]

The data suggests that the position of the methoxy substituent on the phenoxy ring significantly influences the cytotoxic activity, with the ortho-substituted compound 13 being the most potent in this series.

Experimental Protocol: MTT Assay for Cytotoxicity

The evaluation of the anticancer activity of these compounds is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., PC-3) are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a logarithmic dilution series) for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining IC50 values using the MTT assay.

Antimicrobial and Antiviral Activities: An Underexplored Frontier

The investigation into the antimicrobial and antiviral properties of compounds containing the 1,4-dioxepane moiety is a field with significant potential for discovery. While there is a scarcity of published reports with specific minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) values for 1,4-dioxepane derivatives, studies on analogous heterocyclic systems suggest that this scaffold could be a promising starting point for the development of new anti-infective agents.

For instance, a study on 1,4-dioxane nucleoside analogs was conducted to evaluate their antiviral activity. Although in this particular study the tested compounds did not show significant antiviral effects, it highlights the interest in this class of molecules as potential antiviral agents.[4][5] The lack of potent activity in this specific series could be attributed to the particular substitutions and target viruses, leaving the door open for the exploration of other derivatives against a broader range of pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

A standard method to assess the antibacterial or antifungal activity of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and a Call for Further Research

The 1,4-dioxepane moiety represents a compelling yet underexplored scaffold in medicinal chemistry. The available data on its structural analog, the 1,4-dioxane ring, suggests a promising potential for the development of novel therapeutic agents, particularly in the realm of oncology.

To unlock the full potential of 1,4-dioxepane derivatives, further systematic research is imperative. Key areas for future investigation include:

  • Synthesis of Diverse Libraries: The generation of a wide range of 1,4-dioxepane derivatives with varied substitution patterns is crucial for comprehensive SAR studies.

  • Broad Biological Screening: These libraries should be screened against a diverse panel of biological targets, including various cancer cell lines, bacterial and fungal strains, and viruses.

  • Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be undertaken to elucidate their mode of action at the molecular level.

This guide serves as a foundational resource, highlighting the current state of knowledge and providing the necessary experimental frameworks for researchers to embark on the exciting journey of exploring the biological activities of compounds containing the 1,4-dioxepane moiety. The path is clear for new discoveries that could lead to the development of next-generation therapeutics.

References

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  • Del Bello, F., Giannella, M., Giorgioni, G., Piergentili, A., Quaglia, W., & Cilia, A. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]

  • Aytac, S. P., & Bayrak, N. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6807–6815. [Link]

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A Comparative Guide to the Metabolic Stability of 1,4-Dioxepan-6-amine Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers, the selection of a core scaffold is a pivotal decision that profoundly impacts a candidate's pharmacokinetic profile. An ideal scaffold must balance target affinity with metabolic stability to ensure adequate exposure and minimize potential toxicity. This guide provides an in-depth assessment of the metabolic stability of molecules containing the 1,4-Dioxepan-6-amine moiety, a seven-membered saturated heterocycle gaining interest in medicinal chemistry. We will objectively compare its predicted metabolic fate against commonly used scaffolds—piperidine, morpholine, and piperazine—and provide the experimental framework necessary for empirical validation.

Part 1: The Metabolic Landscape of Saturated Heterocycles

The metabolic fate of a xenobiotic is primarily dictated by a suite of enzymes concentrated in the liver. For saturated amines, two main enzyme families are of paramount importance: the Cytochrome P450 (CYP) superfamily and the Flavin-containing Monooxygenases (FMOs). Understanding their distinct mechanisms is crucial for predicting metabolic hotspots.

  • Cytochrome P450 (CYP) Enzymes : This superfamily, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, are the primary drivers of Phase I metabolism.[1] For secondary and tertiary amines, CYPs primarily catalyze oxidation on the carbon atom alpha to the nitrogen.[2] This reaction proceeds via a hydrogen atom abstraction to form a carbon-centered radical, followed by an "oxygen rebound" step to create a carbinolamine intermediate. This unstable intermediate can then fragment, leading to N-dealkylation or, in the case of cyclic amines, potential ring opening.[2][3]

  • Flavin-containing Monooxygenases (FMOs) : FMOs represent another significant pathway for the metabolism of soft-nucleophilic heteroatoms like nitrogen and sulfur.[4][5] Unlike CYPs, FMOs directly attack the nitrogen heteroatom itself, forming an N-oxide metabolite in a single step.[6][7] This process generally leads to more polar, readily excretable metabolites and is often considered a detoxification pathway.[6] Designing drugs to be FMO substrates can be a strategic advantage, as FMOs are generally not susceptible to the induction or inhibition that plagues CYP enzymes, reducing the risk of drug-drug interactions.[4][6]

The principal metabolic pathways for saturated heterocyclic amines are summarized below.

G cluster_0 Parent Compound cluster_1 Metabolic Pathways cluster_2 Primary Metabolites cluster_3 Secondary Metabolites Parent Saturated Heterocyclic Amine (R-NH-R') CYP CYP450-Mediated α-Carbon Hydroxylation Parent->CYP FMO FMO-Mediated N-Oxidation Parent->FMO CH_Ox CYP450-Mediated C-H Oxidation (distal carbons) Parent->CH_Ox Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine N_Oxide N-Oxide FMO->N_Oxide Hydroxylated Hydroxylated Metabolite CH_Ox->Hydroxylated Dealkylated N-Dealkylated Product / Ring-Opened Metabolite Carbinolamine->Dealkylated

Caption: Key metabolic pathways for saturated heterocyclic amines.

Part 2: Comparative Stability Analysis

To assess the potential metabolic liabilities of the this compound scaffold, we compare it to three ubiquitous saturated heterocycles in drug design: piperidine, morpholine, and piperazine.[8][9] The stability of these rings is influenced by factors such as lipophilicity, pKa, and the presence of additional heteroatoms.[10]

  • Piperidine : As a simple secondary amine, piperidine is relatively lipophilic. Its metabolism is typically dominated by CYP-mediated C-H oxidation at the carbons alpha to the nitrogen, as well as at other positions on the ring.

  • Morpholine : The inclusion of an ether oxygen atom significantly increases the polarity of the morpholine ring compared to piperidine. This can alter its binding to metabolic enzymes. While the carbons alpha to the nitrogen remain primary sites of metabolism, the overall metabolic rate can differ substantially from piperidine. The ether moiety itself is generally stable to metabolism.[11]

  • Piperazine : This scaffold contains two nitrogen atoms, profoundly affecting its pKa and polarity. The presence of a second amine provides an additional site for metabolism, including N-oxidation and potential dealkylation, depending on the substitution pattern.

  • This compound (Predicted) : This seven-membered ring is larger and potentially more flexible than the six-membered comparators.

    • Metabolic Hotspots : The primary sites for metabolism are predicted to be the carbons alpha to the secondary amine (C5 and C7). These positions are activated by the nitrogen lone pair and are susceptible to CYP-mediated hydroxylation.

    • Influence of Ether Groups : Like morpholine, the two ether oxygens increase the scaffold's polarity relative to a purely carbocyclic analogue (azepane). This may reduce nonspecific binding to CYPs but does not eliminate metabolism. The carbons adjacent to the ethers (C2, C5, C7, C9) are generally less prone to oxidation than those adjacent to the amine.

    • Ring Size : Larger rings like azepanes can be more lipophilic and metabolically labile than their smaller counterparts.[10] The 1,4-dioxepan system's increased polarity may mitigate this effect, but empirical testing is required.

Comparative Metabolic Stability Data

The following table summarizes typical metabolic stability parameters obtained from human liver microsome (HLM) assays. The values for this compound are predictive and serve as a hypothesis for guiding experimental work.

ScaffoldKey Structural FeaturesPredicted Primary MetabolismTypical HLM Half-life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)
Piperidine Single N, Lipophilicα-Carbon Hydroxylation (CYP)15 - 45Moderate to High
Morpholine N and O atoms, Polarα-Carbon Hydroxylation (CYP)30 - >60Low to Moderate
Piperazine Two N atoms, Polar, BasicN-Dealkylation, N-OxidationVariable (substitution dependent)Variable
This compound N and two O atoms, 7-memberedα-Carbon Hydroxylation (CYP)Predicted: 20 - 50Predicted: Moderate

Note: Values are generalized for unsubstituted or simply substituted scaffolds and can change dramatically based on the specific molecular context.

Part 3: Experimental Verification: Human Liver Microsomal Stability Assay

Theoretical predictions must be validated with empirical data. The Human Liver Microsome (HLM) stability assay is a cost-effective, high-throughput in vitro tool used in early drug discovery to assess Phase I metabolic liability.[12][13] Microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes, containing a high concentration of CYP and FMO enzymes.[12] The assay measures the rate of disappearance of a parent compound over time.[14]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incub 2. Incubation cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis A1 Prepare Master Mix: - Phosphate Buffer (pH 7.4) - MgCl₂ - Liver Microsomes B1 Add Master Mix and Test Compound to Plate A1->B1 A2 Prepare Test Compound (1 µM final conc.) A2->B1 A3 Prepare NADPH Regenerating System B3 Initiate Reaction: Add NADPH System A3->B3 B2 Pre-incubate at 37°C B1->B2 B2->B3 C1 Aliquots taken at time points (0, 5, 15, 30, 60 min) B3->C1 C2 Quench Reaction: Add cold Acetonitrile with Internal Standard C1->C2 D1 Centrifuge to precipitate protein C2->D1 D2 Analyze Supernatant by LC-MS/MS D1->D2 D3 Calculate % Remaining, t½, and CLint D2->D3

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Step-by-Step Protocol

This protocol is a self-validating system that includes positive controls to ensure enzyme activity.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[15][16]

  • Test Compounds and Positive Controls (e.g., Verapamil, Dextromethorphan)[14]

  • Internal Standard (IS) solution in acetonitrile (ACN)

  • 96-well incubation plates and collection plates

2. Preparation of Solutions:

  • Thawing Microsomes : Thaw HLM stock quickly in a 37°C water bath and immediately place on ice.[14][17]

  • Microsomal Working Solution : Dilute the HLM stock to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer. Keep on ice.[14]

  • Test Compound Working Solution : Prepare a working solution of the test compound in buffer. The final concentration in the incubation should be low (e.g., 1 µM) to approximate first-order kinetics.[14] Ensure the final solvent concentration (e.g., DMSO) is <0.5%.[14]

  • NADPH Solution : Prepare the NADPH regenerating system according to the manufacturer's instructions.

3. Incubation Procedure: [12]

  • Add the microsomal working solution to the wells of the 96-well plate.

  • Add the test compound working solution to the appropriate wells. Include negative controls (no NADPH) and positive controls.

  • Pre-incubate the plate for 5-10 minutes at 37°C with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no NADPH" controls. This is T=0.

4. Sampling and Reaction Termination:

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold acetonitrile with a suitable internal standard.[12] The ACN precipitates the microsomal proteins, halting enzymatic activity.

5. Sample Analysis:

  • Seal the collection plate, vortex, and centrifuge at high speed (e.g., 4000 g for 10 min) to pellet the precipitated protein.[15]

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method. The amount is typically measured as the peak area ratio of the analyte to the internal standard.

6. Data Analysis: [12]

  • Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.

  • The slope of the line from the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

  • Calculate the half-life (t½):

    • t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

    • CLint = (0.693 / t½) * (incubation volume / mg microsomal protein)

Part 4: Strategic Application in Drug Design

The data generated from these assays are critical for guiding the Design-Make-Test-Analyze (DMTA) cycle in drug discovery.

  • High Stability (t½ > 60 min, Low CLint) : If a this compound containing molecule shows high metabolic stability, it suggests the scaffold is not a significant metabolic liability. This is a favorable outcome, allowing chemists to focus on optimizing other properties like potency and selectivity.

  • Moderate to Low Stability (t½ < 30 min, High CLint) : This result indicates the presence of a "metabolic soft spot."[18][19] The next crucial step is metabolite identification (MetID) to pinpoint the exact site of metabolism.[19][20] If metabolism occurs at the predicted C5/C7 positions, several strategies can be employed to block this liability:

    • Steric Hindrance : Introducing a small substituent near the metabolic hotspot can sterically block the enzyme's access.

    • Deuteration : Replacing a C-H bond with a C-D bond at the site of metabolism can slow the rate of CYP-mediated hydrogen abstraction due to the kinetic isotope effect.

    • Bioisosteric Replacement : If the scaffold itself is the source of instability, it may need to be replaced with a more stable bioisostere.[21][22][23] For example, strategic fluorination of the ring can alter its electronic properties and block sites of oxidation.[24]

Conclusion

The this compound scaffold presents an interesting alternative to more traditional saturated heterocycles. Based on established metabolic principles, its stability is predicted to be moderate, likely superior to highly lipophilic rings but potentially more labile than smaller, more polar scaffolds like morpholine. This guide provides the theoretical framework for these predictions and, more importantly, the detailed experimental protocol to rigorously test them. By integrating in silico predictions with robust in vitro assays, researchers can confidently assess the viability of this scaffold and make data-driven decisions to design drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of success in clinical development.

References

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A Comparative Guide to the Conformational Landscapes of 1,4-Dioxepane and Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the realm of medicinal chemistry and materials science, the three-dimensional structure of heterocyclic scaffolds is paramount to their function. This guide provides an in-depth, objective comparison of the conformational characteristics of two key heterocyclic systems: the six-membered morpholine ring and the seven-membered 1,4-dioxepane ring. While both are 1,4-di-heteroatom systems, their conformational preferences diverge significantly due to differences in ring size and inherent torsional strain. Morpholine overwhelmingly favors a rigid chair conformation, whereas 1,4-dioxepane exhibits a more complex and flexible equilibrium dominated by twist-chair forms. This guide synthesizes experimental data and computational insights to elucidate these differences, providing researchers, scientists, and drug development professionals with a foundational understanding crucial for molecular design and synthesis.

Introduction: The Structural Significance of Morpholine and 1,4-Dioxepane

Saturated heterocyclic rings are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Their specific three-dimensional arrangement dictates molecular recognition, binding affinity, and reactivity. Morpholine, a 1,4-oxazinane, is a foundational building block in medicinal chemistry, appearing in blockbuster drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its conformational rigidity is often a desirable trait for locking a molecule into a specific bioactive shape.

In contrast, 1,4-dioxepane, a seven-membered ring containing two oxygen atoms, offers greater conformational flexibility. This property can be advantageous for exploring a wider conformational space during drug-receptor binding but also presents a significant challenge for prediction and control. Understanding the fundamental conformational differences between these two rings is essential for rational molecular design. This guide will dissect these differences, grounded in spectroscopic and computational evidence.

The Conformational Landscape of Morpholine: A Study in Rigidity

The six-membered morpholine ring is conformationally analogous to cyclohexane, strongly preferring a chair geometry that minimizes both angle strain and torsional strain.[2][3] However, the presence of the N-H group introduces a key point of distinction: the existence of two distinct chair conformers based on the orientation of the hydrogen atom, either equatorial (Chair-Eq) or axial (Chair-Ax).

Extensive spectroscopic and computational studies have established that the Chair-Eq conformer is the more stable of the two .[4][5] This preference is driven by the minimization of unfavorable 1,3-diaxial interactions. The energy difference is subtle, with the Chair-Eq conformer being more stable by approximately 109 cm⁻¹ (about 1.3 kJ/mol).[4][5] While the equatorial form is predominant, the environment can influence the equilibrium; for instance, in aqueous solution, the contribution from the axial conformer can increase.[6]

The energy barrier to interconvert between the two chair forms (a process known as ring-flipping) proceeds through high-energy twist-boat and boat transition states. Ab initio calculations show that the chair conformers are roughly 7.5 kcal/mol lower in energy than the skew-boat conformers, making the chair form the overwhelmingly dominant conformation under standard conditions.[6]

G cluster_chair Low Energy Chair Family cluster_boat High Energy Intermediates Chair_Eq Chair-Equatorial (N-H eq) Chair_Ax Chair-Axial (N-H ax) Chair_Eq->Chair_Ax Twist_Boat Twist-Boat Chair_Eq->Twist_Boat High Energy Barrier (Ring Flip) Chair_Ax->Twist_Boat

Figure 1: Conformational equilibrium of the morpholine ring.

The Conformational Landscape of 1,4-Dioxepane: A Portrait of Flexibility

Moving from a six- to a seven-membered ring dramatically increases conformational complexity. Unlike the well-defined chair minimum of morpholine, the 1,4-dioxepane ring exists in a dynamic equilibrium involving multiple low-energy conformations. The conformational energy surface of seven-membered rings is characterized by two primary families: the chair/twist-chair (C/TC) family and the boat/twist-boat (B/TB) family.[7][8]

Molecular mechanics calculations and experimental data indicate that for the unsubstituted 1,4-dioxepane, the twist-chair (TC) conformation is the most stable form , representing the global energy minimum.[7][8] The true "chair" conformation is not an energy minimum but rather a transition state on the pseudorotational pathway between equivalent twist-chair forms. This is a critical distinction from the morpholine system.

The energy differences between the various conformers (e.g., TC, TB) are relatively small, leading to a flexible ring that can readily interconvert between shapes. This process, known as pseudorotation, involves low-energy pathways that do not require passing through a high-energy, planar-like state. The presence and position of substituents can further alter this delicate energetic balance, stabilizing one conformer over another.[7][9]

G cluster_CTC Chair / Twist-Chair Family cluster_BTB Boat / Twist-Boat Family TC1 Twist-Chair (TC) Global Minimum C Chair (C) Transition State TC1->C Pseudorotation TB Twist-Boat (TB) Local Minimum TC1->TB Low Energy Barrier TC2 Twist-Chair (TC') Global Minimum C->TC2

Figure 2: Simplified conformational landscape of the 1,4-dioxepane ring.

Head-to-Head Comparison: Morpholine vs. 1,4-Dioxepane

The fundamental conformational differences are a direct consequence of ring size. The six-membered ring is optimally suited for the strain-free chair geometry, while the larger seven-membered ring must adopt puckered, twisted forms to minimize its inherent transannular and torsional strains.

FeatureMorpholine1,4-Dioxepane
Ring Size 6-membered7-membered
Heteroatoms 1,4-O,N1,4-O,O
Predominant Conformation Chair (C) [6][10]Twist-Chair (TC) [7][8]
Conformational Flexibility Relatively RigidHighly Flexible
Key Equilibrium Chair (Equatorial N-H) ⇌ Chair (Axial N-H)[5]Chair/Twist-Chair ⇌ Boat/Twist-Boat[7]
Primary Interconversion Ring-Flip (High Barrier)Pseudorotation (Low Barrier)

Methodologies for Conformational Analysis

Determining the preferred conformation of these heterocycles requires a synergistic approach, combining experimental spectroscopy with computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful experimental technique for determining solution-state conformation. Vicinal proton-proton coupling constants (³JHH) are particularly informative, as their magnitude is related to the dihedral angle between the protons via the Karplus equation.

Step-by-Step Workflow for NMR-based Conformational Analysis:

  • Sample Preparation: Dissolve a high-purity sample of the heterocycle (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.[6]

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.

    • Acquire a two-dimensional ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity within the ring.

    • Acquire a two-dimensional ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This is crucial for identifying through-space correlations between protons that are close in proximity but not necessarily bonded, such as 1,3-diaxial protons in a chair conformation.

  • Data Analysis:

    • Causality: From the ¹H spectrum, carefully measure the ³JHH values for adjacent protons. In a rigid chair conformation (like morpholine), distinct and predictable coupling constants for axial-axial (~10-13 Hz), axial-equatorial (~2-5 Hz), and equatorial-equatorial (~2-5 Hz) protons will be observed.

    • For flexible systems like 1,4-dioxepane, the observed coupling constants will be a time-averaged value of all contributing conformers, resulting in values that often do not fit a single, static conformation.

    • Analyze the NOESY spectrum for key correlations. A strong NOE between protons on C2 and C6, for instance, would be indicative of a chair or boat-like form where these protons are spatially close. The absence of such correlations might suggest a more extended twist conformation.

  • Validation: The combination of coupling constants and NOE correlations provides a self-validating dataset to build a robust model of the dominant solution-state conformation.

G cluster_exp Experimental Workflow Prep Sample Preparation (Heterocycle in CDCl3) Acq NMR Data Acquisition (1H, COSY, NOESY) Prep->Acq Analysis Data Analysis (Coupling Constants, NOEs) Acq->Analysis Model Conformational Model Analysis->Model

Figure 3: Experimental workflow for NMR conformational analysis.
Computational Protocol: Molecular Modeling

Computational chemistry provides invaluable insight into the relative energies of different conformers and the barriers between them.

Step-by-Step Workflow for Computational Conformational Search:

  • Structure Generation: Build an initial 3D model of the molecule (e.g., 1,4-dioxepane) using a molecular editor.

  • Conformational Search:

    • Perform a systematic or stochastic conformational search using a computationally inexpensive method like a Molecular Mechanics (MM) force field (e.g., MMFF94, MM2).[8] This step aims to identify all potential low-energy conformers (local minima).

    • Causality: This initial search is crucial because it explores the vast conformational space without the high computational cost of more accurate methods. It ensures that no significant conformers are missed.

  • Geometry Optimization and Energy Calculation:

    • Take the unique low-energy conformers identified in the previous step and perform full geometry optimization and frequency calculations using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).[10][11]

    • The frequency calculation is a validation step to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Energy Analysis:

    • Compare the final electronic energies (including zero-point vibrational energy corrections) of all optimized conformers to determine their relative stabilities and predict the Boltzmann population of each at a given temperature.

  • Validation: Compare the computationally predicted parameters (e.g., lowest energy geometry, dihedral angles, relative energy differences) with available experimental data from NMR or X-ray crystallography to validate the chosen level of theory.

Conclusion and Implications

The conformational disparity between morpholine and 1,4-dioxepane is a clear illustration of how a subtle change in ring size profoundly impacts molecular structure and dynamics.

  • Morpholine serves as a conformationally reliable, rigid scaffold. Its well-defined chair geometry makes it an ideal building block when a specific, predictable orientation of substituents is required for biological activity.

  • 1,4-Dioxepane provides a flexible template. Its existence as a mixture of low-energy twist-chair and twist-boat conformers can be exploited in drug design to allow for induced-fit binding to a biological target. However, this flexibility also complicates structure-activity relationship (SAR) studies and requires more sophisticated analytical and computational efforts to understand.

For researchers in drug development, appreciating these intrinsic conformational preferences is not merely an academic exercise. It is a critical component of rational design, enabling the selection of the appropriate heterocyclic core to achieve the desired balance of rigidity, flexibility, and pre-organization for optimal target engagement.

References

  • ResearchGate. (2015). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. [Link]

  • Kim, J., Park, G., Kim, G. et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Espinosa, A., Entrena, A., Gallo, M. A., et al. (1990). Conformational analysis of some 1,4-dioxepane systems. 2. Methoxy-1,4-dioxepanes. The Journal of Organic Chemistry. [Link]

  • Entrena, A., Jaime, C., Espinosa, A., & Gallo, A. (1989). Theoretical (MM2) Conformational Analysis of 1,4-Dioxepane. The Journal of Organic Chemistry. [Link]

  • Lee, Y., Guchhait, B., Kim, J., & Kim, S. K. (2022). Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics. Physical Chemistry Chemical Physics. [Link]

  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • ACS Publications. (1990). Conformational analysis of some 1,4-dioxepane systems. 2. Methoxy-1,4-dioxepanes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2013). Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. [Link]

  • Central Washington University. (2020). Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. [Link]

  • NIH National Library of Medicine. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dioxepan-6-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1,4-Dioxepan-6-amine, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

I. Hazard Profile and Risk Assessment of this compound

A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. While specific toxicological data for this compound is limited, a robust risk assessment can be conducted by examining its structural components: a dioxepane (cyclic ether) ring and an amine functional group.

The amine group suggests potential for corrosivity and irritation, while the cyclic ether structure, akin to 1,4-dioxane, indicates a risk of forming explosive peroxides over time.[1][2] Therefore, laboratory personnel must handle this compound with the assumption that it possesses multiple hazard characteristics.

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationDescription & RationalePrimary Precaution
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[3][4] Amines can be toxic, and related compounds show warnings for acute toxicity.Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye/face protection. Handle only in a well-ventilated area or chemical fume hood.[5][6]
Skin Corrosion/Irritation May cause skin irritation.[3][7] This is a common characteristic of amine compounds.Avoid all direct skin contact.[7] In case of contact, immediately rinse skin with water.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][7] Direct contact with amines can cause severe and lasting eye damage.Wear safety glasses or goggles.[5] If contact occurs, rinse cautiously with water for several minutes.[1][6]
Respiratory Irritation May cause respiratory irritation upon inhalation of vapors or aerosols.[3][6]Work in a chemical fume hood to avoid breathing vapors.[6] If inhaled, move to fresh air.[1][6]
Peroxide Formation May form explosive peroxides upon exposure to air and light, especially upon concentration.[1][2][6] This is a known risk for cyclic ethers like the related 1,4-dioxane.Date containers upon receipt and upon opening.[2] Test for peroxides periodically (e.g., every 3 months) if stored for extended periods.[2] Do not distill to dryness.
Environmental Hazard Amines can be harmful to aquatic life.[5] Discharge into the environment must be avoided.[4][5]Do not dispose of down the drain or in general waste.[5]

II. Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9] Due to its likely characteristics of toxicity and potential for reactivity (peroxide formation), this compound waste must be managed as hazardous waste.

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling procedures in laboratories to protect workers from chemical hazards.[10] Adherence to the protocols in this guide will support compliance with these critical regulatory frameworks.

III. Pre-Disposal Protocol: Waste Segregation and Containment

Proper disposal begins at the point of generation. Immediate and correct segregation is paramount to preventing dangerous chemical reactions.[5]

Step-by-Step Waste Collection:

  • Designate a Waste Container : Use a dedicated, compatible container for this compound waste. The original container is often a suitable choice.[11] Ensure the container is in good condition, with a tightly sealing cap.

  • Labeling : Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name: "This compound ".[11] Include the approximate concentration and any other components of the waste stream.

  • Segregation : This is a critical step. Store the this compound waste container away from incompatible materials, particularly:

    • Acids and Oxidizing Agents : To prevent violent reactions.[5]

    • Heat and Ignition Sources : Due to the potential for flammability.[6]

  • Accumulation : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, which must be at or near the point of generation and under the control of the operator.[11] Keep the container closed at all times except when adding waste.[2][11]

IV. Disposal Workflow: From Laboratory to Licensed Facility

Direct disposal of this compound via sanitary sewers or general trash is strictly prohibited due to its environmental and health hazards.[5] The only acceptable method is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[12][13]

Below is a diagram illustrating the decision workflow for the proper disposal of this chemical.

Caption: Decision workflow for the disposal of this compound waste.

V. Emergency Procedures: Spill Management

Preparedness for accidental spills is a crucial component of laboratory safety.[5]

For Small Spills (<100 mL) within a Chemical Fume Hood:

  • Alert Personnel : Inform others in the immediate area.

  • Ensure Containment : Verify the spill is contained within the fume hood.

  • Wear PPE : Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., butyl rubber or nitrile).

  • Absorb Spill : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect Waste : Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Dispose : Seal and label the container and manage it as hazardous waste.

For Large Spills (>100 mL) or Spills Outside a Fume Hood:

  • Evacuate : Immediately evacuate the laboratory.

  • Alert : Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.[2]

  • Isolate : If safe to do so, close the laboratory doors to isolate the area. Prevent others from entering.[2]

  • Do Not Attempt to Clean : Allow trained emergency responders to manage the cleanup.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research is conducted responsibly from start to finish.

References

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  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

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  • Treatment of amine wastes generated in industrial processes. (2025, August 7). ResearchGate. Retrieved from [Link]

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  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1910.119 App A - List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 1,4-Dioxane - Standard Operating Procedure. (2013, January 28). University of California, Santa Barbara. Retrieved from [Link]

  • 1910.119 - Process safety management of highly hazardous chemicals. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

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Hazard Assessment: Understanding the Risks of 1,4-Dioxepan-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Personal Protective Equipment for Handling 1,4-Dioxepan-6-amine

This guide provides essential safety and logistical information for the handling and disposal of this compound. As researchers and drug development professionals, a deep understanding of the materials in our laboratories is paramount to ensuring both personal safety and the integrity of our work. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to work with confidence and safety.

This compound is an organic compound containing both a cyclic ether (dioxepan) and a primary amine functional group. This structure informs its potential reactivity and toxicological profile. Amines as a class can be corrosive and irritating to skin, eyes, and the respiratory system.[1] Data for the hydrochloride salt and related compounds indicate a consistent set of hazards that should be assumed for the free amine.

The primary routes of exposure are inhalation of vapors, skin contact, and eye contact. The known hazard classifications from analogous compounds provide a clear directive for our protective strategy.

Table 1: Summary of GHS Hazard Classifications for Structurally Similar Amines

Hazard StatementDescriptionGHS PictogramImplication for PPE
H302Harmful if swallowed.[2][3][4]GHS07 (Exclamation Mark)While primary PPE is not for ingestion, this indicates systemic toxicity, reinforcing the need to prevent hand-to-mouth contact.
H315Causes skin irritation.[2][3][4][5][6]GHS07 (Exclamation Mark)Requires robust skin protection, including appropriate gloves and a lab coat.
H319Causes serious eye irritation.[2][3][4][5][6]GHS07 (Exclamation Mark)Mandates the use of chemical splash goggles at a minimum.
H335May cause respiratory irritation.[2][3][4][6]GHS07 (Exclamation Mark)Necessitates handling within a certified chemical fume hood or the use of respiratory protection.

Core PPE Requirements: A Multi-Layered Defense System

The selection of Personal Protective Equipment (PPE) is not a checklist but a system designed to place multiple barriers between the researcher and the chemical hazard. The foundation of this system is always engineering controls.

Primary Engineering Control: The Chemical Fume Hood

All work involving this compound must be conducted in a properly functioning and certified chemical fume hood. This is the most critical barrier, designed to capture vapors at the source and prevent inhalation exposure. Before any work begins, verify the fume hood's certification date and check the airflow monitor.

Primary Contact Protection: Shielding Skin and Eyes

This layer of PPE is for safeguarding against accidental splashes and direct contact.

  • Eye and Face Protection :

    • Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are mandatory.[7] Standard safety glasses do not provide adequate protection from splashes.

    • Recommended for High-Risk Operations : When handling larger quantities (>50 mL) or performing vigorous operations (e.g., sonicating, heating), a full-face shield should be worn over the chemical splash goggles.[7]

  • Hand Protection :

    • Glove Selection : Disposable nitrile gloves provide a good baseline of protection for incidental contact with a broad range of chemicals.[7] However, for prolonged handling or in the event of a spill, a more robust glove material is necessary. Since specific breakthrough data for this compound is unavailable, a double-gloving strategy is recommended.

    • Double-Gloving Protocol : Wear a lighter pair of nitrile gloves as the base layer and a heavier, chemical-resistant glove (such as neoprene) as the outer layer. This provides enhanced protection and allows for the safe removal of a contaminated outer glove without exposing the skin.

    • Inspection and Removal : Always inspect gloves for tears or pinholes before use. Change gloves immediately upon contact with the chemical. Remove gloves using the proper technique to avoid contaminating your skin.

  • Body Protection :

    • A flame-resistant (e.g., Nomex) or 100% cotton lab coat is required.[7] Synthetic blends like polyester can melt and adhere to the skin in a fire. The lab coat must be fully buttoned with sleeves rolled down.

    • Full-length pants and closed-toe, closed-heel shoes are mandatory.[7] Fabrics such as cotton are preferable to synthetic materials.[7]

Respiratory Protection

In standard laboratory operations conducted within a fume hood, a respirator should not be necessary. However, it is required if engineering controls are insufficient or during emergency situations like a large spill.[7]

  • When Required :

    • Cleaning up a significant spill outside of a fume hood.

    • Failure of the primary engineering control (fume hood malfunction).

  • Type of Respirator : A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is typically appropriate.

  • Program Requirement : Use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes mandatory training, medical evaluation, and annual fit-testing.[7]

Operational Plans: A Step-by-Step Workflow

A disciplined, procedural approach to handling hazardous chemicals minimizes risk. The following workflow integrates the PPE requirements into a clear, repeatable process.

Pre-Operation Protocol
  • Risk Assessment : Review the Safety Data Sheet (SDS) for any new chemicals being used in the procedure.

  • Fume Hood Check : Verify fume hood certification and airflow.

  • Gather Materials : Place all necessary chemicals, glassware, and equipment inside the fume hood before beginning.

  • PPE Inspection : Inspect all PPE (goggles, face shield, gloves, lab coat) for damage or defects.

Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Donning cluster_donning Donning Sequence (Putting On) A 1. Lab Coat B 2. Goggles / Face Shield A->B C 3. Gloves (Last) B->C

Fig 1. Recommended PPE Donning Sequence.

PPE_Doffing cluster_doffing Doffing Sequence (Taking Off) D 1. Gloves (First) E 2. Goggles / Face Shield D->E F 3. Lab Coat E->F

Fig 2. Recommended PPE Doffing Sequence.
Post-Operation Protocol
  • Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by water.

  • Waste Segregation : Dispose of all waste into clearly labeled, sealed containers.

  • Doffing PPE : Remove PPE in the correct order (see Fig 2) before leaving the laboratory.

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing gloves.

Emergency Procedures and Disposal Plan

Exposure Response
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing while under a safety shower. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Spill Response
  • Small Spill (Inside Fume Hood) :

    • Alert others in the lab.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.

    • Collect the absorbed material using non-sparking tools into a designated, sealed waste container.

    • Wipe the area clean and decontaminate.

  • Large Spill (Outside Fume Hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill response should attempt to clean up the spill, and they must wear appropriate respiratory protection.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Liquid Waste : Collect all excess reagent and reaction mixtures in a clearly labeled, sealed hazardous waste container. The container should be compatible with organic amines.

  • Solid Waste : All contaminated disposables (gloves, absorbent pads, pipette tips) must be collected in a separate, sealed hazardous waste container labeled "Solid Hazardous Waste."

  • Disposal : All waste must be disposed of through your institution's certified hazardous waste management program.[8] Do not pour any amount down the drain.

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1,4-Benzodioxan-6-amine.
  • Enamine. (n.d.). Safety Data Sheet - (1,4-dioxepan-6-yl)methanol.
  • Cayman Chemical. (2024). Safety Data Sheet.
  • AA Blocks. (2025). Safety Data Sheet - 11H-Dibenzo[b,e][1]dioxepin-2-amine hydrochloride. Retrieved from

  • PubChem. (n.d.). 1,4-Dioxepan-6-one.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.